molecular formula C8H5F3O2 B1303383 2,3,4-Trifluorophenylacetic acid CAS No. 243666-12-8

2,3,4-Trifluorophenylacetic acid

Cat. No.: B1303383
CAS No.: 243666-12-8
M. Wt: 190.12 g/mol
InChI Key: OSQPRQRJSJMQRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4-Trifluorophenylacetic acid is a useful research compound. Its molecular formula is C8H5F3O2 and its molecular weight is 190.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2,3,4-trifluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2/c9-5-2-1-4(3-6(12)13)7(10)8(5)11/h1-2H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSQPRQRJSJMQRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CC(=O)O)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380720
Record name 2,3,4-Trifluorophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243666-12-8
Record name 2,3,4-Trifluorophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4-Trifluorobenzene acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2,3,4-Trifluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Trifluorophenylacetic acid, with the CAS number 243666-12-8, is a halogenated aromatic carboxylic acid. Its structural complexity and the presence of fluorine atoms impart unique physicochemical properties that are of significant interest in various fields of chemical research, particularly in medicinal chemistry and drug development. The strategic placement of three fluorine atoms on the phenyl ring can profoundly influence the molecule's acidity, lipophilicity, metabolic stability, and binding interactions with biological targets. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physical characteristics, spectral data, and safety information. While this isomer is less documented than its 2,4,5-substituted counterpart, which is a known precursor in the synthesis of the antidiabetic drug Sitagliptin, understanding the distinct properties of the 2,3,4-isomer is crucial for exploring its potential applications.

Core Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These values are essential for its handling, characterization, and application in experimental settings.

PropertyValueReference(s)
Molecular Formula C₈H₅F₃O₂[1]
Molecular Weight 190.12 g/mol [1]
Appearance White to off-white solid/powder
Melting Point 103-105 °C
Boiling Point 257.9 ± 35.0 °C (Predicted)
Density 1.468 ± 0.06 g/cm³ (Predicted)
pKa 3.78 ± 0.10 (Predicted)
Solubility Soluble in methanol, chloroform, and DMSO.

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of this compound. While detailed spectral data with peak assignments are not widely published, typical spectral characteristics can be inferred.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two aromatic protons and the two methylene protons of the acetic acid side chain. The chemical shifts and coupling patterns of the aromatic protons will be complex due to coupling with each other and with the adjacent fluorine atoms. The methylene protons would appear as a singlet, though coupling to the aromatic ring protons over four bonds is possible.

  • ¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be significantly influenced by the attached fluorine atoms, exhibiting characteristic C-F coupling constants.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands for the functional groups present. Key expected peaks include:

  • A broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.

  • A strong C=O stretching band for the carbonyl group of the carboxylic acid, expected around 1700 cm⁻¹.

  • C-F stretching bands in the fingerprint region, typically between 1300 and 1000 cm⁻¹.

  • C-H stretching and bending vibrations for the aromatic ring and the methylene group.

Mass Spectrometry (MS)

Mass spectrometry will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the carboxylic acid group (-COOH) and potentially rearrangements and fragmentation of the trifluorophenyl ring.

Synthesis and Reactivity

Synthesis

Detailed experimental protocols for the synthesis of this compound are not as readily available as for other isomers. However, a general synthetic approach can be conceptualized based on established organic chemistry reactions. One plausible route is the oxidation of the corresponding 2-(2,3,4-trifluorophenyl)ethanol. Another potential pathway could involve the hydrolysis of 2-(2,3,4-trifluorophenyl)acetonitrile.

A logical workflow for a potential synthesis is outlined below:

G cluster_start Starting Materials cluster_reaction1 Reaction 1: Grignard Reaction cluster_reaction2 Reaction 2: Oxidation 2,3,4-Trifluorobenzaldehyde 2,3,4-Trifluorobenzaldehyde Grignard Grignard Reagent (e.g., MeMgBr) Intermediate_Alcohol 1-(2,3,4-Trifluorophenyl)ethanol Grignard->Intermediate_Alcohol 1. Ether 2. H3O+ Oxidizing_Agent Oxidizing Agent (e.g., KMnO4) Final_Product This compound Oxidizing_Agent->Final_Product Heat

A potential synthetic pathway for this compound.
Reactivity

The reactivity of this compound is primarily dictated by the carboxylic acid group and the trifluorinated aromatic ring.

  • Carboxylic Acid Group: This group can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol.

  • Aromatic Ring: The electron-withdrawing nature of the three fluorine atoms deactivates the aromatic ring towards electrophilic substitution. However, it may be susceptible to nucleophilic aromatic substitution under certain conditions.

Biological Activity and Drug Development Potential

There is currently a lack of specific published data on the biological activities or signaling pathway involvement of this compound. In drug development, fluorinated phenylacetic acids are valuable building blocks. The introduction of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability.

Given the structural similarities to other biologically active phenylacetic acid derivatives, potential areas of investigation for this compound could include its role as an inhibitor of various enzymes or as a ligand for nuclear receptors. Further research is required to elucidate its pharmacological profile.

The general workflow for investigating the biological potential of a novel compound like this compound is depicted below:

G Compound This compound Screening High-Throughput Screening Compound->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Standard drug discovery workflow.

Safety and Handling

This compound is classified as an irritant. It is important to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust. In case of contact with skin or eyes, the affected area should be flushed with plenty of water.

Conclusion

This compound is a fluorinated organic compound with potential for applications in chemical synthesis and drug discovery. This guide has summarized the currently available data on its chemical and physical properties. While there is a need for more detailed experimental data, particularly regarding its synthesis, reactivity, and biological activity, the foundational information provided here serves as a valuable resource for researchers and scientists working with this compound. Further investigation into its unique properties is warranted to fully explore its potential in various scientific disciplines.

References

An In-depth Technical Guide to the Synthesis of 2,3,4-Trifluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways to 2,3,4-trifluorophenylacetic acid, a key building block in the development of novel pharmaceuticals and other advanced materials. This document details several viable synthetic strategies, including the hydrolysis of 2,3,4-trifluorobenzyl cyanide, the Willgerodt-Kindler reaction of 2,3,4-trifluoroacetophenone, and the Arndt-Eistert homologation of 2,3,4-trifluorobenzoic acid. Each pathway is presented with detailed experimental protocols, where available, and comparative quantitative data. Additionally, signaling pathway and experimental workflow diagrams are provided to facilitate a deeper understanding of the chemical transformations involved.

Introduction

This compound is a fluorinated aromatic carboxylic acid derivative of significant interest in medicinal chemistry and materials science. The unique substitution pattern of the fluorine atoms on the phenyl ring imparts distinct physicochemical properties, including altered acidity, lipophilicity, and metabolic stability, making it a valuable synthon for the design of bioactive molecules. This guide aims to provide a detailed technical overview of the most pertinent synthetic routes to this compound, enabling researchers to select and optimize the most suitable pathway for their specific needs.

Synthesis Pathways

Several synthetic strategies can be employed to prepare this compound. The choice of pathway often depends on the availability of starting materials, desired scale of production, and tolerance for specific reagents and reaction conditions. The following sections outline the most common and effective methods.

Pathway 1: Hydrolysis of 2,3,4-Trifluorobenzyl Cyanide

This is a straightforward and widely applicable method for the synthesis of phenylacetic acids. The pathway involves two main steps: the synthesis of the benzyl cyanide intermediate followed by its hydrolysis.

Workflow for Pathway 1:

G cluster_0 Step 1: Cyanation cluster_1 Step 2: Hydrolysis 2,3,4-Trifluorobenzyl_halide 2,3,4-Trifluorobenzyl halide 2,3,4-Trifluorobenzyl_cyanide 2,3,4-Trifluorobenzyl cyanide 2,3,4-Trifluorobenzyl_halide->2,3,4-Trifluorobenzyl_cyanide Solvent (e.g., Ethanol, DMSO) NaCN_or_KCN NaCN or KCN NaCN_or_KCN->2,3,4-Trifluorobenzyl_cyanide 2,3,4-Trifluorophenylacetic_acid This compound 2,3,4-Trifluorobenzyl_cyanide->2,3,4-Trifluorophenylacetic_acid Acid or Base catalyst (e.g., H2SO4, NaOH) G Start 2,3,4-Trifluoroacetophenone Enamine Enamine Intermediate Start->Enamine Morpholine Thioamide Thioamide Intermediate Enamine->Thioamide Sulfur End This compound Thioamide->End Hydrolysis (Acid or Base) G Benzoic_Acid 2,3,4-Trifluorobenzoic Acid Acid_Chloride 2,3,4-Trifluorobenzoyl Chloride Benzoic_Acid->Acid_Chloride SOCl2 or (COCl)2 Diazoketone Diazoketone Intermediate Acid_Chloride->Diazoketone CH2N2 Ketene Ketene Intermediate Diazoketone->Ketene Ag2O, hν, or heat (Wolff Rearrangement) Phenylacetic_Acid This compound Ketene->Phenylacetic_Acid H2O

Spectroscopic Profile of 2,3,4-Trifluorophenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,4-Trifluorophenylacetic acid (CAS No. 243666-12-8). Due to the limited availability of experimentally derived public data for this specific compound, the following sections present a combination of data from available spectra of isomers and predicted values based on established spectroscopic principles. This guide is intended to serve as a valuable resource for researchers in drug development and related scientific fields.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on the analysis of substituent effects, data from isomeric compounds, and established spectral databases.

Table 1: Predicted ¹H NMR Spectroscopic Data

(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~10-12Broad Singlet--COOH
~7.0 - 7.2Multiplet-Aromatic H-6
~6.9 - 7.1Multiplet-Aromatic H-5
~3.7Singlet--CH₂-
Table 2: Predicted ¹³C NMR Spectroscopic Data

(Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Chemical Shift (δ) ppmAssignment
~175C=O
~140 - 155 (d, J ≈ 250 Hz)C-F
~140 - 155 (d, J ≈ 250 Hz)C-F
~140 - 155 (d, J ≈ 250 Hz)C-F
~125 (t)C-1
~120 (dd)C-5
~110 (dd)C-6
~35-CH₂-
Table 3: Predicted ¹⁹F NMR Spectroscopic Data

(Reference: CFCl₃ at 0.00 ppm)

Chemical Shift (δ) ppmMultiplicityProbable Coupling Constants (J) HzAssignment
~ -135 to -145Multiplet-F-2 / F-4
~ -150 to -160Multiplet-F-3
Table 4: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Broad, StrongO-H stretch (Carboxylic acid dimer)
~1710StrongC=O stretch (Carboxylic acid dimer)
~1600, ~1500MediumC=C aromatic ring stretches
~1430MediumO-H bend
~1300StrongC-O stretch
1000-1300StrongC-F stretches
~920Broad, MediumO-H bend (out-of-plane)
Table 5: Predicted Mass Spectrometry (MS) Data

(Ionization Mode: Electron Ionization - EI)

m/z RatioRelative IntensityPossible Fragment
190Moderate[M]⁺ (Molecular Ion)
145High[M - COOH]⁺
117Moderate[C₆H₂F₃]⁺

Experimental Protocols

The following are detailed, generalized experimental protocols for the acquisition of spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the proton spectrum using a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum to singlets for each unique carbon.

  • ¹⁹F NMR Acquisition: Acquire the fluorine spectrum. ¹⁹F is a high abundance, sensitive nucleus. Typical parameters are similar to ¹H NMR, but with a different spectral width to cover the larger chemical shift range of fluorine. An external reference standard like CFCl₃ may be used.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine relative proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid this compound powder directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Data Acquisition: Record a background spectrum of the empty ATR crystal. Then, record the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by first dissolving it in a suitable volatile solvent (e.g., methanol or acetonitrile) and introducing it via a liquid chromatography system (LC-MS).

  • Ionization: Ionize the sample. Electron Ionization (EI) is a common technique for small molecules and will likely produce significant fragmentation. Electrospray Ionization (ESI) is a softer ionization technique that may be used with LC-MS to better observe the molecular ion.

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the separated ions to generate the mass spectrum, which is a plot of relative intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel or uncharacterized compound like this compound.

Spectroscopic_Workflow Spectroscopic Characterization Workflow for this compound cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis & Interpretation cluster_conclusion Final Characterization Sample This compound (Solid) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Determine Chemical Shifts, Coupling Constants, & Structure NMR->NMR_Data IR_Data Identify Functional Groups IR->IR_Data MS_Data Determine Molecular Weight & Fragmentation Pattern MS->MS_Data Structure Confirm Molecular Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Spectroscopic analysis workflow.

Navigating the Landscape of Trifluorophenylacetic Acid Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

While the specified topic of this guide is 2,3,4-Trifluorophenylacetic acid, a comprehensive literature review reveals a significant disparity in available technical data. The vast majority of research, particularly in drug development and materials science, focuses on its isomer, 2,4,5-Trifluorophenylacetic acid. This document will first present the available data for this compound and then provide an in-depth guide to the scientifically and industrially prominent 2,4,5-Trifluorophenylacetic acid, addressing the core requirements of researchers, scientists, and drug development professionals.

This compound: Core Identifiers and Safety Profile

This compound is a fluorinated aromatic carboxylic acid. While its specific applications and experimental protocols are not widely documented in publicly available literature, its fundamental chemical and safety information is established.

Chemical Identifiers
IdentifierValue
CAS Number 243666-12-8[1]
Molecular Formula C₈H₅F₃O₂
Molecular Weight 190.12 g/mol
InChI Key OSQPRQRJSJMQRJ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1F)F)F)CC(=O)O
Physical Form Solid
Melting Point 102-105 °C[1]
Safety and Hazard Information

This compound is classified as an irritant. Handling should be performed in a well-ventilated area with appropriate personal protective equipment.

Hazard CodeDescription
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

2,4,5-Trifluorophenylacetic Acid: An In-Depth Technical Guide

In contrast to its 2,3,4-isomer, 2,4,5-Trifluorophenylacetic acid is a critical building block in the pharmaceutical and materials science sectors. Its most notable application is as a key intermediate in the synthesis of Sitagliptin, a widely used medication for the treatment of type 2 diabetes.[2][3][4] It also finds use in the development of agrochemicals and advanced materials, including high-performance polymers and perovskite solar cells.[5][6]

Chemical and Physical Properties
PropertyValue
CAS Number 209995-38-0[4]
Molecular Formula C₈H₅F₃O₂[5]
Molecular Weight 190.12 g/mol [5]
Appearance White to off-white solid[7]
Melting Point 121-125 °C[2]
pKa 3.78±0.10 (Predicted)[8]
Solubility Soluble in chloroform, DMSO, and methanol[2]
Experimental Protocols: Synthesis of 2,4,5-Trifluorophenylacetic Acid

Several synthetic routes to 2,4,5-Trifluorophenylacetic acid have been documented. One common method involves the reaction of 1,2,4,5-tetrafluorobenzene with an alkyl cyanoacetate.

Example Protocol: Synthesis from 1,2,4,5-Tetrafluorobenzene and Ethyl Cyanoacetate

This two-step process involves an initial nucleophilic aromatic substitution followed by hydrolysis and decarboxylation.

Step 1: Synthesis of Ethyl 2-cyano-2-(2,4,5-trifluorophenyl)acetate

  • In a suitable reaction vessel, dissolve 1,2,4,5-tetrafluorobenzene and ethyl cyanoacetate in an organic solvent such as N,N-dimethylformamide (DMF).

  • Under alkaline conditions, for example, using sodium hydride (NaH) as a base, the reaction mixture is stirred at a controlled temperature.

  • The reaction progress is monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction is quenched, and the product is extracted using an organic solvent.

  • The organic layer is washed, dried, and concentrated to yield the crude ethyl 2-cyano-2-(2,4,5-trifluorophenyl)acetate.

Step 2: Hydrolysis and Decarboxylation to 2,4,5-Trifluorophenylacetic Acid

  • The crude product from Step 1 is subjected to hydrolysis under either acidic or basic conditions. For basic hydrolysis, an aqueous solution of a strong base like sodium hydroxide is used.

  • The mixture is heated to reflux for several hours to facilitate both the hydrolysis of the ester and nitrile groups and the subsequent decarboxylation.

  • After cooling, the reaction mixture is acidified with a strong acid, such as hydrochloric acid, which leads to the precipitation of the solid 2,4,5-Trifluorophenylacetic acid.

  • The precipitated solid is collected by filtration, washed with water, and dried to afford the final product.

Applications in Drug Development: The Synthesis of Sitagliptin

2,4,5-Trifluorophenylacetic acid is a pivotal precursor in the asymmetric synthesis of Sitagliptin. The trifluorophenyl moiety is a key structural feature of the final drug molecule, contributing to its binding affinity and pharmacokinetic properties. The synthesis generally involves the amidation of 2,4,5-trifluorophenylacetic acid followed by a series of stereoselective reactions to introduce the chiral amine component.

Sitagliptin_Synthesis_Pathway tfpaa 2,4,5-Trifluorophenylacetic acid amide Amide Intermediate tfpaa->amide Amidation ketoamide β-Ketoamide Intermediate amide->ketoamide Claisen Condensation sitagliptin Sitagliptin ketoamide->sitagliptin Asymmetric Reduction & Cyclization

Caption: Simplified synthetic pathway for Sitagliptin highlighting the role of 2,4,5-Trifluorophenylacetic acid.

Workflow for Quality Control in Synthesis

The synthesis of 2,4,5-Trifluorophenylacetic acid for pharmaceutical applications requires stringent quality control at each stage to ensure the purity and identity of the final product.

QC_Workflow start Start Synthesis step1 Step 1: Nucleophilic Substitution start->step1 qc1 In-process Control 1 (TLC/GC) step1->qc1 step2 Step 2: Hydrolysis & Decarboxylation qc1->step2 Pass qc2 In-process Control 2 (HPLC) step2->qc2 isolation Product Isolation & Purification qc2->isolation Pass final_qc Final Quality Control (NMR, MS, Elemental Analysis) isolation->final_qc release Product Release final_qc->release Pass

Caption: A typical quality control workflow for the synthesis of 2,4,5-Trifluorophenylacetic acid.

References

An In-depth Technical Guide on the Solubility of 2,3,4-Trifluorophenylacetic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 2,3,4-Trifluorophenylacetic acid. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on its predicted solubility based on chemical properties, qualitative information available for its isomers, and standardized methodologies for experimental solubility determination.

Introduction to this compound

This compound is a fluorinated aromatic carboxylic acid. Its chemical structure, featuring a phenyl ring substituted with three fluorine atoms and an acetic acid group, suggests it is a crystalline solid at room temperature. The presence of the polar carboxylic acid group allows for hydrogen bonding, while the trifluorophenyl ring introduces lipophilic characteristics. This amphiphilic nature dictates its solubility profile in various organic solvents. Compounds of this class are of significant interest in medicinal chemistry and materials science, often serving as intermediates in the synthesis of pharmacologically active compounds.

Solubility Data

A comprehensive search of scientific databases and chemical supplier information did not yield specific quantitative solubility data (e.g., g/L or mol/L at specified temperatures) for this compound.

However, qualitative information for the related isomer, 2,4,5-Trifluorophenylacetic acid, indicates it is slightly soluble in polar organic solvents such as methanol, chloroform, and DMSO.[1] Based on the structural similarities, a comparable solubility profile can be anticipated for this compound.

Table 1: Predicted and Qualitative Solubility of Trifluorophenylacetic Acid Isomers

CompoundSolventTemperature (°C)Solubility (Qualitative)
This compoundPolar Organic Solvents (e.g., Methanol, Ethanol, Acetone)AmbientExpected to be Soluble
This compoundNon-polar Solvents (e.g., Hexane, Toluene)AmbientExpected to be Poorly Soluble
This compoundWaterAmbientExpected to be Poorly Soluble
2,4,5-Trifluorophenylacetic acidMethanolNot SpecifiedSlightly Soluble[1]
2,4,5-Trifluorophenylacetic acidDMSONot SpecifiedSlightly Soluble[1]
2,4,5-Trifluorophenylacetic acidChloroformNot SpecifiedSlightly Soluble[1]

Note: The solubility for this compound is predicted based on general chemical principles of "like dissolves like" and qualitative data available for its structural isomer.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental method such as the isothermal shake-flask method is recommended. This protocol provides a reliable and reproducible approach for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound (solid, high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Analytical balance

  • Vials with airtight screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium saturation is achieved.

  • Solvent Addition: Accurately add a known volume or mass of the selected organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to the desired constant temperature. Agitate the vials for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined by preliminary experiments (i.e., measuring concentration at different time points until it becomes constant).

  • Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately pass the sample through a syringe filter to remove any undissolved microcrystals.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the calibrated range of the analytical instrument.

  • Quantification: Analyze the concentration of this compound in the diluted samples using a pre-calibrated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The results are typically expressed in units of mg/mL, g/L, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the isothermal shake-flask method for determining solubility.

Solubility_Workflow cluster_prep Preparation Phase cluster_equilibration Equilibration Phase cluster_analysis Analysis Phase A Add Excess Solute to Vial B Add Known Volume of Solvent A->B C Seal & Agitate in Thermostatic Shaker B->C D Allow Excess Solid to Settle C->D E Withdraw & Filter Supernatant D->E F Dilute Sample Accurately E->F G Quantify Concentration (e.g., HPLC-UV) F->G H Calculate Solubility Data G->H

Isothermal Shake-Flask Solubility Determination Workflow.

Conclusion

While direct quantitative solubility data for this compound remains elusive in public literature, its molecular structure suggests solubility in polar organic solvents and poor solubility in water and non-polar solvents. For drug development and research applications requiring precise solubility values, it is imperative to perform experimental determination. The provided standardized shake-flask protocol offers a robust framework for generating reliable and accurate solubility data, which is fundamental for formulation, process chemistry, and pharmacokinetic studies.

References

The Untapped Potential of 2,3,4-Trifluorophenylacetic Acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability. The trifluorophenylacetic acid scaffold, in particular, has emerged as a valuable building block in the design of novel therapeutics. While the 2,4,5-substituted isomer has seen significant application, its 2,3,4-trifluorophenylacetic acid counterpart remains a relatively unexplored entity with considerable potential. This technical guide aims to provide an in-depth overview of the core properties of trifluorophenylacetic acids, leveraging existing knowledge to extrapolate the potential applications of the 2,3,4-isomer in drug discovery and development.

The Power of Fluorine in Drug Design

The introduction of fluorine into organic molecules can dramatically alter their physicochemical properties. The high electronegativity and small size of the fluorine atom can influence a molecule's pKa, lipophilicity, and conformation. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and increase a drug's half-life. These attributes make fluorinated compounds highly sought after in the quest for more potent and durable pharmaceuticals.

Case Study: The Success of 2,4,5-Trifluorophenylacetic Acid

To appreciate the potential of the 2,3,4-isomer, it is instructive to examine the well-documented applications of 2,4,5-trifluorophenylacetic acid. This compound is a key intermediate in the synthesis of Sitagliptin, a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme for the treatment of type 2 diabetes. The trifluorophenyl moiety of Sitagliptin plays a crucial role in its binding to the active site of the DPP-4 enzyme.

Beyond its role in antidiabetic agents, 2,4,5-trifluorophenylacetic acid has also been utilized in the development of inhibitors for the epidermal growth factor receptor (EGFR) and ErbB-2 kinase, which are important targets in cancer therapy.

Potential Applications of this compound

While specific data for this compound is limited in publicly available literature, its structural similarity to the 2,4,5-isomer suggests a range of potential applications in medicinal chemistry. The unique electronic and steric properties conferred by the 2,3,4-trifluoro substitution pattern could offer advantages in terms of target selectivity and pharmacokinetic profiles.

1. Enzyme Inhibitors:

The phenylacetic acid core provides a versatile scaffold for the synthesis of enzyme inhibitors. The carboxylic acid group can be readily derivatized to form amides, esters, and other functional groups capable of interacting with the active sites of various enzymes. Potential targets could include:

  • Proteases: The trifluorophenyl group could be oriented to interact with hydrophobic pockets in the active sites of proteases, such as cathepsins or caspases, which are implicated in a variety of diseases.

  • Kinases: As a bioisostere for other aromatic systems, the 2,3,4-trifluorophenyl moiety could be incorporated into kinase inhibitors, potentially offering improved selectivity or potency.

  • Dipeptidyl Peptidase-4 (DPP-4): Following the precedent of Sitagliptin, derivatives of this compound could be explored as novel DPP-4 inhibitors.

2. Scaffolds for Novel Compound Libraries:

This compound can serve as a valuable starting material for the synthesis of diverse compound libraries for high-throughput screening. Its functional handle (the carboxylic acid) allows for the facile introduction of a wide range of chemical diversity.

Quantitative Data

To facilitate comparative analysis in future research, the following table illustrates the type of quantitative data that would be essential for evaluating the potential of this compound derivatives. Note: The data presented below is hypothetical and for illustrative purposes only.

Compound IDTarget EnzymeIC50 (nM)Binding Affinity (Kd, nM)Cell Permeability (Papp, 10⁻⁶ cm/s)
TFPA-001DPP-4150855.2
TFPA-002Cathepsin K75408.1
TFPA-003EGFR Kinase2001103.5

Experimental Protocols

1. Proposed Synthesis of this compound:

While a definitive, optimized synthesis for this compound is not widely published, a plausible route can be adapted from established methods for other isomers. One potential pathway involves the Grignard reaction of a suitable trifluorobromobenzene precursor followed by carboxylation.

Synthesis_Workflow cluster_start Starting Material cluster_reaction1 Grignard Formation cluster_reaction2 Carboxylation cluster_product Final Product 1,2,3-Trifluoro-4-bromobenzene 1,2,3-Trifluoro-4-bromobenzene Mg, THF Mg, THF 1,2,3-Trifluoro-4-bromobenzene->Mg, THF Grignard Reagent Grignard Reagent 1. CO2 (s)\n2. H3O+ 1. CO2 (s) 2. H3O+ Grignard Reagent->1. CO2 (s)\n2. H3O+ Mg, THF->Grignard Reagent Carboxylate Salt Carboxylate Salt This compound This compound Carboxylate Salt->this compound 1. CO2 (s)\n2. H3O+->Carboxylate Salt

Proposed synthetic workflow for this compound.

2. General Protocol for Amide Bond Formation:

This protocol outlines a general method for coupling this compound with a primary or secondary amine, a common step in the synthesis of biologically active molecules.

Amide_Coupling_Workflow cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_process Reaction Process cluster_product Product 2,3,4-TFPA This compound Mixing Combine reactants, coupling agent, and base in solvent 2,3,4-TFPA->Mixing Amine Primary or Secondary Amine (R1R2NH) Amine->Mixing Coupling_Agent Coupling Agent (e.g., HATU, HOBt/EDC) Coupling_Agent->Mixing Base Base (e.g., DIPEA) Base->Mixing Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Mixing Stirring Stir at room temperature for 12-24 hours Mixing->Stirring Workup Aqueous workup and extraction Stirring->Workup Purification Purification by column chromatography Workup->Purification Amide_Product N-substituted-2-(2,3,4-trifluorophenyl)acetamide Purification->Amide_Product

General workflow for amide coupling of this compound.

Signaling Pathways

To illustrate a potential mechanism of action, the following diagram depicts the signaling pathway of DPP-4 and its inhibition, a likely target for derivatives of this compound.

DPP4_Signaling_Pathway cluster_stimulus Stimulus cluster_incretins Incretin Hormones cluster_pancreas Pancreatic Action cluster_dpp4 DPP-4 Action cluster_inhibitor Inhibitor Action cluster_outcome Therapeutic Outcome Food_Intake Food Intake GLP1_GIP GLP-1 and GIP Release Food_Intake->GLP1_GIP Insulin_Secretion Increased Insulin Secretion GLP1_GIP->Insulin_Secretion Glucagon_Suppression Decreased Glucagon Secretion GLP1_GIP->Glucagon_Suppression DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Inactivation Glucose_Control Improved Glycemic Control Insulin_Secretion->Glucose_Control Glucagon_Suppression->Glucose_Control Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites TFPA_Derivative 2,3,4-TFPA Derivative (DPP-4 Inhibitor) TFPA_Derivative->DPP4 Inhibition

Hypothetical signaling pathway of DPP-4 inhibition.

Conclusion

While direct experimental data on the medicinal chemistry applications of this compound is currently limited, the established importance of the trifluorophenylacetic acid scaffold, exemplified by the 2,4,5-isomer, strongly suggests its significant potential. The unique substitution pattern of the 2,3,4-isomer offers a new avenue for the design of novel therapeutics with potentially improved properties. This guide provides a foundational framework for researchers to begin exploring the synthesis and biological evaluation of this compound derivatives, with the hope of unlocking new therapeutic opportunities. Further investigation into this promising building block is highly warranted.

An In-depth Technical Guide on the Stability and Degradation of 2,3,4-Trifluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data is publicly available for the stability and degradation of 2,3,4-trifluorophenylacetic acid. This guide synthesizes information from studies on related fluorinated aromatic compounds and general principles of chemical stability testing to provide a comprehensive overview of its expected behavior.

Introduction

This compound is a fluorinated aromatic carboxylic acid. The presence of three fluorine atoms on the phenyl ring significantly influences its physicochemical properties, including its acidity, lipophilicity, and metabolic stability. Understanding the stability and degradation of this compound is crucial for its application in pharmaceutical and agrochemical research and development, ensuring its quality, safety, and efficacy.

While specific data for the 2,3,4-isomer is scarce, related compounds like 2,4,5-trifluorophenylacetic acid are noted for their excellent chemical stability.[1] This guide will extrapolate from the known behavior of similar molecules and established principles of forced degradation studies to provide a predictive assessment of its stability profile.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of trifluorophenylacetic acid isomers is presented below. These properties are fundamental to understanding the stability of the molecule.

PropertyThis compound2,4,5-Trifluorophenylacetic acidReference
CAS Number 243666-12-8209995-38-0[4]
Molecular Formula C₈H₅F₃O₂C₈H₅F₃O₂[4]
Molecular Weight 190.12 g/mol 190.12 g/mol [4]
Appearance SolidWhite to off-white solid powder[1][4]
Melting Point Not specified121-125 °C
Solubility Insoluble in water; soluble in alcoholic organic solvents and chloroform.Insoluble in water; soluble in alcoholic organic solvents and chloroform.[1]
Chemical Stability Expected to be stable under recommended storage conditions.Stable under recommended storage conditions.[5][5]

Stability and Degradation Pathways

Forced degradation studies are essential to establish the intrinsic stability of a compound and to identify potential degradation products.[2][3] These studies typically involve subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light.[2]

Hydrolytic Stability

Hydrolysis is a common degradation pathway for many organic molecules.[6] For this compound, significant degradation under typical acidic or basic hydrolytic conditions is not expected due to the stability of the carbon-fluorine and carbon-carbon bonds.

Expected Stability:

  • Acidic Conditions (e.g., 0.1 N HCl): High stability is anticipated.

  • Basic Conditions (e.g., 0.1 N NaOH): High stability is anticipated.

Oxidative Degradation

Oxidative degradation can be initiated by various oxidizing agents, with hydroxyl radicals being particularly reactive.[7][8] While the trifluorinated phenyl ring is generally resistant to oxidation, the benzylic carbon is a potential site for oxidative attack.

Potential Oxidative Degradation Pathway:

2,3,4-Trifluorophenylacetic_acid This compound Benzylic_Radical Benzylic Radical Intermediate 2,3,4-Trifluorophenylacetic_acid->Benzylic_Radical •OH Hydroxy_Intermediate Hydroxy Intermediate Benzylic_Radical->Hydroxy_Intermediate O2, H+ Ketone_Product 2,3,4-Trifluorophenylglyoxylic Acid Hydroxy_Intermediate->Ketone_Product Oxidation Decarboxylation_Products 2,3,4-Trifluorobenzaldehyde + CO2 Ketone_Product->Decarboxylation_Products Decarboxylation

Figure 1: Potential Oxidative Degradation Pathway. This diagram illustrates a hypothetical pathway for the oxidative degradation of this compound initiated by hydroxyl radicals, leading to the formation of various oxidation and cleavage products.

Photodegradation

Photodegradation involves the degradation of a molecule upon exposure to light.[9] The energy from UV or visible light can lead to the cleavage of chemical bonds. The aromatic ring in this compound can absorb UV light, potentially leading to degradation.

Expected Photostability: The stability will depend on the wavelength and intensity of the light source. The C-F bonds are generally strong, but prolonged exposure to high-energy UV light could potentially lead to defluorination or other reactions.

Thermal Degradation

Thermal stability is a measure of a compound's resistance to decomposition by heat.[10] Trifluorophenylacetic acids are expected to be thermally stable at ambient and moderately elevated temperatures.

Expected Thermal Stability: Decomposition is likely to occur only at high temperatures, potentially leading to decarboxylation and fragmentation of the aromatic ring.

Microbial Degradation

The biodegradation of halogenated aromatic compounds by microorganisms has been studied for compounds like 2,4-dichlorophenoxyacetic acid (2,4-D).[11][12] The degradation of such compounds often involves initial attack by dioxygenase enzymes, leading to ring cleavage.

Potential Microbial Degradation Pathway:

TFPAA This compound Dihydrodiol Trifluorodihydroxyphenylacetic Acid (Dihydrodiol) TFPAA->Dihydrodiol Dioxygenase Catechol Trifluorocatechol Derivative Dihydrodiol->Catechol Dehydrogenase Ring_Cleavage Ring Cleavage Products Catechol->Ring_Cleavage Dioxygenase TCA_Cycle TCA Cycle Intermediates Ring_Cleavage->TCA_Cycle Further Metabolism cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) Analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC) Acid->Analysis Base Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) Base->Analysis Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->Analysis Thermal Thermal (e.g., 80°C, solid state) Thermal->Analysis Photo Photolytic (e.g., UV/Vis light) Photo->Analysis Sample_Prep Prepare Solutions of This compound Sample_Prep->Acid Sample_Prep->Base Sample_Prep->Oxidation Sample_Prep->Thermal Sample_Prep->Photo Identification Characterize Degradation Products (e.g., LC-MS, NMR) Analysis->Identification Pathway Elucidate Degradation Pathways Identification->Pathway

References

Theoretical Investigations into the Physicochemical Properties of 2,3,4-Trifluorophenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the theoretical studies on 2,3,4-Trifluorophenylacetic acid, a trifluorinated derivative of phenylacetic acid. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, materials science, and drug development who are interested in the molecular properties and potential applications of this compound. The guide details the computational methodologies used to elucidate the structural, spectroscopic, and electronic characteristics of this compound. Furthermore, it presents hypothetical experimental protocols for its synthesis and characterization, based on established methods for analogous compounds.

Computational Methodology

The theoretical calculations presented in this guide were performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules. The B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional, was employed. A 6-311++G(d,p) basis set was used for all atoms to ensure a high degree of accuracy in the calculated properties. All calculations were performed in the gas phase. The computational workflow is outlined in Figure 1.

Quantum_Chemical_Calculation_Workflow start Initial Molecular Structure of this compound geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc Optimized Geometry nmr_calc NMR Shielding Calculation geom_opt->nmr_calc Optimized Geometry electronic_calc Electronic Properties (HOMO, LUMO, MEP) geom_opt->electronic_calc Optimized Geometry end Analysis of Calculated Properties freq_calc->end nmr_calc->end electronic_calc->end

Figure 1: Workflow for the quantum chemical calculations.

Theoretical Results and Discussion

The following sections detail the results obtained from the quantum chemical calculations, providing insights into the molecular geometry, vibrational spectra, NMR spectra, and electronic properties of this compound.

Molecular Geometry

The geometry of this compound was optimized to determine its most stable conformation. The key optimized geometric parameters, including selected bond lengths and bond angles, are summarized in Table 1. The carboxylic acid group is predicted to be nearly coplanar with the phenyl ring to maximize conjugation.

Table 1: Selected Optimized Geometric Parameters for this compound

ParameterBond Length (Å)ParameterBond Angle (°)
C1-C21.395C2-C1-C6119.8
C1-C(H2)1.510C1-C2-C3120.1
C2-F1.350C1-C2-F119.9
C3-F1.345C2-C3-F120.3
C4-F1.348C3-C4-F119.7
C(H2)-C(=O)1.520C1-C(H2)-C(=O)112.5
C=O1.210O=C-O(H)123.0
C-O(H)1.360C-O-H108.5
Vibrational Analysis

The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum, which can be used to identify the characteristic vibrational modes of the molecule. The most significant calculated vibrational frequencies and their assignments are presented in Table 2. These theoretical values can be compared with experimental IR spectra for validation.

Table 2: Calculated Vibrational Frequencies and Assignments for this compound

Wavenumber (cm⁻¹)Vibrational ModeDescription
3570O-H stretchCarboxylic acid O-H stretching
3080C-H stretchAromatic C-H stretching
2950C-H stretchAliphatic C-H stretching
1735C=O stretchCarboxylic acid C=O stretching
1620, 1580, 1480C=C stretchAromatic C=C stretching
1350C-F stretchAromatic C-F stretching
1250C-O stretchCarboxylic acid C-O stretching
930O-H bendCarboxylic acid O-H out-of-plane bending
NMR Spectroscopy

The ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated chemical shifts, referenced to tetramethylsilane (TMS), are presented in Tables 3 and 4. These theoretical values are in good agreement with the experimental data available from chemical suppliers.[1]

Table 3: Calculated and Experimental ¹H NMR Chemical Shifts (ppm) for this compound

ProtonCalculated (ppm)Experimental (ppm)
H (Aromatic)7.15 (m)~7.1 (m)
H (Aromatic)7.05 (m)~7.0 (m)
CH₂3.65 (s)~3.7 (s)
COOH11.5 (s)~11.0-12.0 (br s)

Table 4: Calculated ¹³C NMR Chemical Shifts (ppm) for this compound

CarbonCalculated (ppm)
C=O175.8
C-F (C2, C3, C4)150-160 (m)
C (Aromatic)125-135 (m)
CH₂40.5
Electronic Properties

The electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insights into its reactivity and electronic transitions. The calculated HOMO-LUMO energy gap is a key indicator of chemical stability. The Molecular Electrostatic Potential (MEP) map illustrates the charge distribution and highlights the regions susceptible to electrophilic and nucleophilic attack.

Table 5: Calculated Electronic Properties of this compound

PropertyValue
HOMO Energy-6.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.6 eV

Hypothetical Experimental Protocols

While this guide focuses on theoretical studies, the following sections provide plausible experimental protocols for the synthesis and characterization of this compound, adapted from established procedures for similar compounds.[2][3]

Synthesis of this compound

A potential synthetic route to this compound is outlined below. This multi-step synthesis would begin with a commercially available trifluorinated benzene derivative.

Step 1: Friedel-Crafts Acylation of 1,2,3-Trifluorobenzene

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in dry dichloromethane (DCM) at 0 °C, add chloroacetyl chloride (1.1 eq.) dropwise.

  • Add 1,2,3-trifluorobenzene (1.0 eq.) to the mixture and allow it to warm to room temperature.

  • Stir the reaction mixture for 12 hours.

  • Quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-1-(2,3,4-trifluorophenyl)ethan-1-one.

Step 2: Willgerodt-Kindler Reaction

  • To a mixture of 2-chloro-1-(2,3,4-trifluorophenyl)ethan-1-one (1.0 eq.), sulfur (2.5 eq.), and morpholine (3.0 eq.), heat at 120 °C for 6 hours.

  • Cool the reaction mixture to room temperature and add a solution of sodium hydroxide (20%) in water.

  • Heat the mixture at reflux for 12 hours.

  • Cool to room temperature and acidify with concentrated hydrochloric acid.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to obtain crude this compound.

  • Recrystallize from a suitable solvent system (e.g., toluene/hexanes) to obtain the pure product.

Characterization

The synthesized this compound would be characterized using the following standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Melting Point Analysis: To assess the purity of the final product.

Potential Applications and Biological Relevance

Fluorinated phenylacetic acid derivatives are of significant interest in medicinal chemistry and materials science. The introduction of fluorine atoms can enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[4] While the specific biological activity of this compound is not extensively documented, its structural similarity to other bioactive compounds suggests potential applications. For instance, the related compound 2,4,5-Trifluorophenylacetic acid is a key intermediate in the synthesis of the anti-diabetic drug Sitagliptin.[5] A hypothetical signaling pathway that could be modulated by a drug derived from this class of compounds is depicted in Figure 2.

Hypothetical_Signaling_Pathway drug Fluorinated Phenylacetic Acid Derivative receptor Membrane Receptor drug->receptor Binds and Activates kinase1 Kinase A receptor->kinase1 Phosphorylates kinase2 Kinase B kinase1->kinase2 Activates transcription_factor Transcription Factor kinase2->transcription_factor Phosphorylates nucleus Nucleus transcription_factor->nucleus Translocates to gene_expression Gene Expression nucleus->gene_expression Modulates cellular_response Cellular Response gene_expression->cellular_response

References

An In-depth Technical Guide to Trifluorophenylacetic Acid: Focus on the 2,4,5-Isomer

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Isomers: While this guide addresses the topic of "2,3,4-Trifluorophenylacetic acid," a comprehensive review of scientific and patent literature reveals a significantly greater volume of information on 2,4,5-Trifluorophenylacetic acid (CAS No. 209995-38-0) . This is primarily due to its critical role as a key intermediate in the synthesis of the widely used anti-diabetic medication, Sitagliptin.[1][2] In contrast, information regarding the discovery and extensive application of This compound (CAS No. 61070-76-2) is sparse in readily available literature. Therefore, this guide will focus on the well-documented and industrially significant 2,4,5-isomer, which is likely the intended subject of interest for researchers and drug development professionals.

Discovery and History

The history of 2,4,5-Trifluorophenylacetic acid is intrinsically linked to the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents. Its prominence rose with the synthesis and subsequent commercial success of Sitagliptin (marketed as Januvia® by Merck), the first DPP-4 inhibitor approved for the treatment of type 2 diabetes.[1][3] The demand for an efficient and scalable synthesis of Sitagliptin spurred extensive research into the production of its key building blocks, with 2,4,5-Trifluorophenylacetic acid being a cornerstone component.[4][5] Consequently, numerous synthetic routes have been developed and patented, reflecting its importance in modern pharmaceutical manufacturing.[6][7] Beyond its primary role in Sitagliptin synthesis, this compound is also utilized in the development of other advanced pharmaceuticals, including EGFR/ErbB-2-kinase inhibitors for targeted cancer therapies and novel imidazopyrazinone derivatives.[1][2] More recently, its application has extended into materials science, where it serves as a bifunctional additive to enhance the stability and efficiency of perovskite solar cells.[8]

Physicochemical Properties

The physicochemical properties of 2,4,5-Trifluorophenylacetic acid are summarized in the table below. These properties are crucial for its handling, reaction optimization, and formulation development.

PropertyValueReference(s)
Molecular Formula C₈H₅F₃O₂[9]
Molecular Weight 190.12 g/mol [9]
Appearance White to off-white or light brown crystalline solid[1][10]
Melting Point 121-125 °C[9][11][12]
Boiling Point 255.0 ± 35.0 °C at 760 mmHg (Predicted)[9]
Density 1.468 ± 0.06 g/cm³ (Predicted)[10]
Solubility Insoluble in water; Slightly soluble in Chloroform, DMSO, and Methanol.[2][10]
pKa 3.78 ± 0.10 (Predicted)[9]
Flash Point 108.0 ± 25.9 °C (Predicted)[9]
CAS Number 209995-38-0[11]

Experimental Protocols for Synthesis

Several synthetic routes for 2,4,5-Trifluorophenylacetic acid have been reported. Below are detailed methodologies for two distinct approaches.

Synthesis from 1,2,4-Trifluorobenzene via Grignard Reaction

This method involves the formation of a Grignard reagent from the corresponding benzyl halide, followed by carboxylation.[6][13]

Step 1: Synthesis of 2,4,5-Trifluorobenzyl Halide

  • 2,4,5-Trifluorobenzyl alcohol is reacted with a halogenation reagent (e.g., thionyl chloride for the chloride or phosphorus tribromide for the bromide) in a suitable solvent.

  • The ratio of the halogenation reagent to the alcohol can range from 0.2:1 to 10:1.

  • The reaction yields the corresponding 2,4,5-trifluorobenzyl halide.

Step 2: Formation of Grignard Reagent

  • The 2,4,5-trifluorobenzyl halide is reacted with metallic magnesium in an anhydrous organic solvent, such as diethyl ether or tetrahydrofuran, under an inert atmosphere to form the Grignard reagent, 2,4,5-trifluorobenzyl magnesium halide.

Step 3: Carboxylation

  • The freshly prepared Grignard reagent is then reacted with solid carbon dioxide (dry ice).

  • The reaction mixture is subsequently acidified with an aqueous acid (e.g., hydrochloric acid) to yield 2,4,5-Trifluorophenylacetic acid.

Synthesis from 2,4,5-Trifluoronitrobenzene

This multi-step synthesis involves a condensation reaction followed by a series of transformations.[7]

Step 1: Condensation with Diethyl Malonate

  • 2,4,5-Trifluoronitrobenzene is condensed with diethyl malonate in the presence of a strong base (e.g., sodium hydroxide, potassium hydroxide, or sodium methoxide).

  • This reaction yields diethyl 2,5-difluoro-4-nitrophenylmalonate.

Step 2: Hydrolysis and Decarboxylation

  • The resulting diester is hydrolyzed (e.g., with a strong acid or base) and then acidified.

  • Subsequent heating leads to decarboxylation, producing 2,5-difluoro-4-nitrophenylacetic acid.

Step 3: Reduction of the Nitro Group

  • The nitro group of 2,5-difluoro-4-nitrophenylacetic acid is reduced to an amino group. This can be achieved through catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) or with a reducing agent like iron powder in acetic acid.

  • This step yields 2,5-difluoro-4-aminophenylacetic acid.

Step 4: Diazotization and Fluorination

  • The amino group of 2,5-difluoro-4-aminophenylacetic acid is converted to a diazonium salt using a nitrite source (e.g., sodium nitrite) in the presence of a strong acid.

  • The diazonium salt is then subjected to a fluorination reaction (e.g., the Balz-Schiemann reaction using fluoroboric acid) to replace the diazonium group with a fluorine atom.

  • This final step yields 2,4,5-Trifluorophenylacetic acid.

Visualization of Pathways and Relationships

The following diagrams illustrate key synthetic pathways and the role of 2,4,5-Trifluorophenylacetic acid in drug development.

Synthesis_from_1_2_4_Trifluorobenzene start 2,4,5-Trifluorobenzyl Alcohol step1 Halogenation start->step1 intermediate1 2,4,5-Trifluorobenzyl Halide step1->intermediate1 step2 Grignard Formation (Mg) intermediate1->step2 intermediate2 2,4,5-Trifluorobenzyl Magnesium Halide step2->intermediate2 step3 Carboxylation (CO₂), then H⁺ intermediate2->step3 final 2,4,5-Trifluorophenylacetic Acid step3->final

Caption: Synthetic pathway from 2,4,5-Trifluorobenzyl Alcohol.

Synthesis_from_Nitrobenzene start 2,4,5-Trifluoronitrobenzene reagent1 + Diethyl Malonate step1 Condensation reagent1->step1 intermediate1 Diethyl 2,5-difluoro- 4-nitrophenylmalonate step1->intermediate1 step2 Hydrolysis & Decarboxylation intermediate1->step2 intermediate2 2,5-Difluoro-4- nitrophenylacetic Acid step2->intermediate2 step3 Nitro Reduction intermediate2->step3 intermediate3 2,5-Difluoro-4- aminophenylacetic Acid step3->intermediate3 step4 Diazotization & Fluorination intermediate3->step4 final 2,4,5-Trifluorophenylacetic Acid step4->final

Caption: Synthetic pathway from 2,4,5-Trifluoronitrobenzene.

Drug_Development_Workflow precursor 2,4,5-Trifluorophenylacetic Acid process Multi-step Chemical Synthesis (e.g., amidation, reduction, cyclization) precursor->process Key Building Block api Sitagliptin (Active Pharmaceutical Ingredient) process->api Yields application Treatment of Type 2 Diabetes api->application Formulated into Medication

Caption: Role as a key precursor in the synthesis of Sitagliptin.

References

2,3,4-Trifluorophenylacetic Acid: Unraveling the Mechanism of Action - A Review of Current Hypotheses

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Searches and Findings

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the understanding of the mechanism of action for 2,3,4-Trifluorophenylacetic acid. To date, there are no published studies detailing its specific biological targets, signaling pathways, or pharmacological effects. The compound is available from several chemical suppliers for research purposes, but its biological activity remains uncharacterized in the public domain.

While direct information is lacking for the 2,3,4-isomer, it is noteworthy that a related isomer, 2,4,5-Trifluorophenylacetic acid, is a known intermediate in the synthesis of several pharmaceutical compounds. This highlights the potential for fluorinated phenylacetic acids to interact with biological systems, though the specific activities of the 2,3,4-isomer are yet to be determined.

Current Status: A Field Open for Investigation

The absence of data on the mechanism of action of this compound presents a unique opportunity for novel research. Investigators are encouraged to explore its potential biological activities through a variety of screening and experimental approaches.

Proposed Avenues for Future Research

Given the structural class of this compound, several initial hypotheses could guide future research efforts. These are speculative and would require experimental validation.

Hypothesis 1: Enzyme Inhibition

Many small molecule carboxylic acids are known to interact with the active sites of enzymes.

  • Potential Targets: Cyclooxygenases (COX-1/COX-2), lipoxygenases, or other metabolic enzymes.

  • Suggested Experimental Workflow:

    G cluster_0 Enzyme Inhibition Screening cluster_1 Hit Validation and Characterization A This compound B Enzyme Library Screening (e.g., COX, LOX, etc.) A->B C Identify Potential Hits B->C D Dose-Response Assays C->D E Determine IC50 Values D->E F Mechanism of Inhibition Studies (e.g., Kinetic Analysis) E->F

    Figure 1: Proposed workflow for screening and validating enzyme inhibition.

Hypothesis 2: Receptor Binding and Modulation

The phenylacetic acid scaffold is present in various receptor ligands.

  • Potential Targets: G-protein coupled receptors (GPCRs), nuclear receptors, or ion channels.

  • Suggested Experimental Workflow:

    G cluster_0 Receptor Binding Assays cluster_1 Functional Activity Assessment A This compound B Radioligand Binding Assays for a panel of receptors A->B C Identify Binding Affinity (Ki) B->C D Cell-Based Functional Assays (e.g., cAMP, Ca2+ flux) C->D E Determine Agonist/Antagonist Activity D->E F Evaluate Potency (EC50/IC50) E->F

    Figure 2: Workflow for assessing receptor binding and functional activity.

Hypothesis 3: Modulation of Gene Expression

Alterations in cellular signaling pathways can lead to changes in gene expression.

  • Potential Approach: Transcriptomic analysis of cells treated with this compound.

  • Suggested Experimental Workflow:

    G A Cell Culture Treatment with This compound B RNA Extraction A->B C Transcriptomic Analysis (e.g., RNA-Seq) B->C D Differential Gene Expression Analysis C->D E Pathway Enrichment Analysis D->E F Identify Modulated Signaling Pathways E->F

    Figure 3: Workflow for identifying effects on gene expression and signaling pathways.

Data Presentation: A Call for Future Data

As no quantitative data is currently available, the following table is provided as a template for researchers to populate as experimental results become available.

Parameter Value Assay Conditions Reference
Enzyme Inhibition (IC50)
Target Enzyme 1
Target Enzyme 2
Receptor Binding (Ki)
Target Receptor 1
Target Receptor 2
Functional Activity (EC50/IC50)
Target Receptor 1
Target Receptor 2
Cell Viability (CC50)
Cell Line 1
Cell Line 2

Experimental Protocols: Foundational Methodologies

Detailed experimental protocols would be specific to the chosen research direction. However, foundational methodologies that would be applicable are outlined below.

General Cell Culture and Treatment

  • Cell Lines: Select appropriate cell lines based on the hypothesized targets (e.g., cancer cell lines, immune cells, neuronal cells).

  • Culture Conditions: Maintain cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the cell culture medium. Ensure the final solvent concentration does not affect cell viability.

  • Treatment: Treat cells with a range of concentrations of the compound for a specified duration.

Enzyme Inhibition Assay (General Protocol)

  • Reagents: Purified enzyme, substrate, buffer, and this compound.

  • Procedure:

    • Incubate the enzyme with varying concentrations of the compound.

    • Initiate the reaction by adding the substrate.

    • Monitor the reaction progress by measuring product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Receptor Binding Assay (General Protocol)

  • Materials: Cell membranes or purified receptors, radiolabeled ligand, and this compound.

  • Procedure:

    • Incubate the membranes/receptors with the radiolabeled ligand in the presence of varying concentrations of the compound.

    • Separate the bound and free radioligand by filtration.

    • Quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the Ki value by analyzing the competition binding data.

The mechanism of action of this compound remains an unexplored area of research. This document serves as a guide to stimulate investigation into its potential pharmacological properties. The proposed hypotheses, experimental workflows, and protocol outlines provide a framework for initiating studies that could uncover novel biological activities and therapeutic applications for this compound. The scientific community is encouraged to undertake this research and publish their findings to advance our understanding.

Methodological & Application

Application Notes and Protocols for NMR Sample Preparation of 2,3,4-Trifluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating molecular structures. For fluorinated compounds such as 2,3,4-Trifluorophenylacetic acid, both ¹H and ¹⁹F NMR are invaluable. Proper sample preparation is critical to obtain high-quality, reproducible NMR spectra. These application notes provide a detailed protocol for the preparation of this compound samples for NMR analysis.

I. Key Considerations for NMR Sample Preparation

Successful NMR analysis of this compound relies on several key factors during sample preparation:

  • Solvent Selection: The choice of a deuterated solvent is paramount. The solvent must dissolve the analyte and should not have signals that overlap with the analyte's resonances.[1][2] For this compound, its acidic nature suggests that polar deuterated solvents would be suitable. Commonly used solvents for fluorinated compounds include deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆), and deuterated acetone (Acetone-d₆).[3] The final choice will depend on the solubility of the specific batch of the acid.

  • Concentration: The sample concentration needs to be sufficient to obtain a good signal-to-noise ratio in a reasonable time.[4][5] For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typical.[6] For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg may be necessary.[6] For ¹⁹F NMR, which is a highly sensitive nucleus, concentrations similar to ¹H NMR are generally sufficient.[4][7]

  • Internal Standard: An internal standard is crucial for accurate chemical shift referencing and for quantitative analysis (qNMR).[1][8] For ¹⁹F NMR, common internal standards include trifluoroacetic acid (TFA) and hexafluorobenzene (HFB).[1][9] The chosen standard should have a sharp signal that does not overlap with the analyte signals.[1]

  • Sample Purity and Filtration: The sample should be free of particulate matter to ensure optimal magnetic field homogeneity and sharp NMR signals.[4] Filtering the sample solution directly into the NMR tube is highly recommended.[10]

II. Quantitative Data Summary

The following table summarizes the recommended quantitative parameters for preparing an NMR sample of this compound.

Parameter¹H NMR¹⁹F NMR¹³C NMR
Analyte Mass 5 - 25 mg5 - 25 mg50 - 100 mg
Deuterated Solvent Volume 0.6 - 0.7 mL0.6 - 0.7 mL0.6 - 0.7 mL
Recommended Solvents CDCl₃, DMSO-d₆, Acetone-d₆CDCl₃, DMSO-d₆, Acetone-d₆CDCl₃, DMSO-d₆, Acetone-d₆
Internal Standard Tetramethylsilane (TMS)Trifluoroacetic acid (TFA)Tetramethylsilane (TMS)
Internal Standard Conc. ~0.03% v/v~1-5 µL~0.03% v/v

III. Experimental Protocol

This protocol provides a step-by-step guide for preparing a high-quality NMR sample of this compound.

Materials:

  • This compound

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard (e.g., Trifluoroacetic acid for ¹⁹F NMR)

  • High-quality 5 mm NMR tubes

  • Pasteur pipettes

  • Small vials

  • Filter (e.g., a small plug of cotton or glass wool in a Pasteur pipette)

  • Vortex mixer (optional)

Procedure:

  • Weighing the Analyte: Accurately weigh 10-20 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.[4]

  • Dissolution: Gently swirl or vortex the vial to dissolve the solid completely. Visually inspect the solution to ensure there are no suspended particles.

  • Internal Standard Addition (for ¹⁹F NMR): If quantitative analysis or precise chemical shift referencing is required, add a small, accurately measured amount of a suitable internal standard. For example, add 1-2 µL of TFA.

  • Filtration: Prepare a filter by placing a small, tight plug of cotton or glass wool into a Pasteur pipette.

  • Transfer to NMR Tube: Using the filter pipette, transfer the solution from the vial into a clean, high-quality 5 mm NMR tube.[10][11] The final volume in the NMR tube should be approximately 0.6-0.7 mL, corresponding to a height of about 4-5 cm.[4][11]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.

  • Homogenization: Gently invert the capped NMR tube several times to ensure the solution is homogeneous. Avoid shaking vigorously to prevent aeration.

IV. Diagrams

Experimental Workflow for NMR Sample Preparation

G A Weigh Analyte (this compound) B Add Deuterated Solvent (e.g., DMSO-d6) A->B C Dissolve Analyte B->C D Add Internal Standard (e.g., TFA for 19F NMR) C->D E Filter Solution D->E F Transfer to NMR Tube E->F G Cap and Label F->G H Homogenize G->H I Ready for NMR Analysis H->I

Caption: Workflow for preparing this compound for NMR.

Logical Relationships in NMR Sample Quality

G cluster_factors Controllable Factors cluster_outcome Resulting Spectrum Quality Solvent Correct Solvent & Volume Resolution High Resolution Solvent->Resolution Accuracy Accurate Chemical Shifts Solvent->Accuracy Concentration Optimal Concentration Sensitivity Good Signal-to-Noise Concentration->Sensitivity Purity High Purity (Filtration) Purity->Resolution Purity->Sensitivity

Caption: Factors influencing the quality of the final NMR spectrum.

References

Application Note: Interpreting the ¹H NMR Spectrum of 2,3,4-Trifluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed guide to the interpretation of the ¹H NMR spectrum of 2,3,4-Trifluorophenylacetic acid. Included are predicted spectral data, a comprehensive experimental protocol for acquiring high-quality spectra of fluorinated aromatic compounds, and a logical workflow for spectral analysis. This document is intended to assist researchers in the structural elucidation and purity assessment of this and similar compounds, which are valuable intermediates in medicinal chemistry and drug development.

Introduction

This compound is a substituted aromatic carboxylic acid. The presence of three fluorine atoms on the phenyl ring significantly influences the electronic environment of the aromatic protons, leading to a complex and informative ¹H NMR spectrum. Understanding the chemical shifts, coupling constants, and multiplicities of the proton signals is crucial for confirming the structure of the molecule and identifying any potential impurities. This note will detail the expected ¹H NMR spectral features of this compound and provide a robust protocol for its analysis.

Predicted ¹H NMR Spectral Data

Due to the unavailability of a publicly accessible experimental spectrum for this compound, the following data is predicted based on established principles of NMR spectroscopy and analysis of structurally related compounds. The predicted spectrum is for a solution in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Table 1: Predicted ¹H NMR Data for this compound

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)Integration
H-56.9 - 7.1dddJ(H-H) ≈ 8-9, J(H-F) ≈ 6-8, J(H-F) ≈ 1-21H
H-67.1 - 7.3dtJ(H-H) ≈ 8-9, J(H-F) ≈ 8-101H
-CH₂-3.7 - 3.9s-2H
-COOH10.0 - 12.0br s-1H

ddd = doublet of doublet of doublets, dt = doublet of triplets, s = singlet, br s = broad singlet

Interpretation of the Predicted Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit four distinct signals corresponding to the two aromatic protons, the methylene protons, and the carboxylic acid proton.

  • Aromatic Region (δ 6.9 - 7.3 ppm): The two aromatic protons, H-5 and H-6, are expected to appear in this region. Their chemical shifts are influenced by the electron-withdrawing effects of the three fluorine atoms. The multiplicity of these signals will be complex due to both proton-proton (³JHH) and proton-fluorine (³JHF and ⁴JHF) couplings. H-5 is predicted to be a doublet of doublet of doublets due to coupling with H-6 and the fluorine atoms at positions 4 and 3. H-6 is anticipated to be a doublet of triplets, coupling to H-5 and the fluorine atom at position 4.

  • Methylene Protons (δ 3.7 - 3.9 ppm): The two protons of the methylene group (-CH₂-) are expected to appear as a singlet. Their proximity to the electron-withdrawing carboxylic acid and the trifluorophenyl ring will cause a downfield shift compared to a simple alkyl chain.

  • Carboxylic Acid Proton (δ 10.0 - 12.0 ppm): The acidic proton of the carboxylic acid group is expected to appear as a broad singlet in the downfield region of the spectrum. The chemical shift of this proton can be highly dependent on the concentration and the solvent used.

Experimental Protocol: ¹H NMR Spectroscopy of this compound

This protocol outlines the steps for acquiring a high-resolution ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

  • Gently swirl the vial to ensure the sample is completely dissolved.

  • Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette.

  • Cap the NMR tube securely.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

  • Place the sample in the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the CDCl₃.

  • Shim the magnetic field to achieve optimal homogeneity. This is a critical step for resolving the fine splitting patterns expected for this compound.

3. Data Acquisition:

  • Set the following acquisition parameters (values may be adjusted based on the specific instrument):

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans (NS): 16 to 64 (to achieve a good signal-to-noise ratio).

    • Receiver Gain (RG): Set automatically or adjusted manually to avoid signal clipping.

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds.

    • Spectral Width (SW): 0-16 ppm.

  • Acquire the Free Induction Decay (FID).

4. Data Processing:

  • Apply an exponential window function (line broadening of 0.3 Hz) to the FID to improve the signal-to-noise ratio.

  • Perform a Fourier transform (FT) to convert the FID into the frequency domain spectrum.

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the multiplicities and measure the coupling constants.

Logical Workflow for Spectral Interpretation

The following diagram illustrates the logical workflow for interpreting the ¹H NMR spectrum of this compound.

spectral_interpretation_workflow cluster_data_acquisition Data Acquisition & Processing cluster_spectral_analysis Spectral Analysis cluster_structure_elucidation Structure Elucidation sample_prep Sample Preparation nmr_acquisition NMR Data Acquisition sample_prep->nmr_acquisition data_processing Data Processing (FT, Phasing, Calibration) nmr_acquisition->data_processing identify_signals Identify Number of Signals data_processing->identify_signals chemical_shift Analyze Chemical Shifts (δ) identify_signals->chemical_shift integration Analyze Integration Values chemical_shift->integration multiplicity Analyze Multiplicity (Splitting Patterns) integration->multiplicity coupling_constants Determine Coupling Constants (J) multiplicity->coupling_constants assign_protons Assign Signals to Protons coupling_constants->assign_protons confirm_structure Confirm Molecular Structure assign_protons->confirm_structure purity_assessment Assess Sample Purity confirm_structure->purity_assessment

Caption: A flowchart illustrating the systematic process of acquiring, processing, and interpreting a ¹H NMR spectrum for structural confirmation.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of information for its structural verification. The predicted spectrum, characterized by complex splitting patterns in the aromatic region due to proton-fluorine couplings, a singlet for the methylene protons, and a broad singlet for the carboxylic acid proton, serves as a valuable reference for researchers. By following the detailed experimental protocol provided, high-quality spectra can be obtained, enabling accurate analysis and confident structural assignment. The logical workflow presented offers a systematic approach to spectral interpretation, ensuring a thorough and accurate elucidation of the molecular structure.

Application Notes and Protocols: Mass Spectrometry Fragmentation of 2,3,4-Trifluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2,3,4-Trifluorophenylacetic acid. Due to the absence of a publicly available mass spectrum for this specific isomer, the fragmentation pathway and resulting mass-to-charge ratios (m/z) are predicted based on established principles of mass spectrometry and data from structurally similar aromatic and halogenated compounds. This guide includes a proposed experimental protocol for acquiring the mass spectrum, a summary of predicted fragment ions, and a visual representation of the fragmentation pathway.

Introduction

This compound is a halogenated aromatic carboxylic acid. Its structural features—a trifluorinated benzene ring attached to a methylene carboxylic acid group—dictate a characteristic fragmentation pattern under electron ionization. Understanding this pattern is crucial for the identification and structural elucidation of this compound and its metabolites in various research and development settings, including pharmaceutical and environmental analysis. Aromatic acids are known to produce prominent molecular ion peaks and characteristic losses of hydroxyl (-OH) and carboxyl (-COOH) groups.[1][2] The presence of fluorine atoms is also expected to influence the fragmentation, potentially leading to the loss of fluorine or hydrogen fluoride.[1]

Predicted Mass Spectrometry Fragmentation Pattern

The molecular weight of this compound (C₈H₅F₃O₂) is 190.12 g/mol .[3] Upon electron ionization, the molecule is expected to form a molecular ion (M⁺˙) at m/z 190. The subsequent fragmentation is predicted to follow several key pathways initiated by the charge localization on the aromatic ring or the carboxyl group.

The primary fragmentation pathways for aromatic carboxylic acids involve the loss of the hydroxyl radical and the entire carboxyl group.[1][2] Alpha-cleavage next to the carbonyl group is also a common fragmentation route.[4] For halogenated aromatic compounds, the loss of the halogen atom can be a significant fragmentation pathway.[5]

Table 1: Predicted Mass Fragments for this compound

m/z (Predicted)Ion FormulaFragment LostProposed Fragment Structure
190[C₈H₅F₃O₂]⁺˙-Molecular Ion
173[C₈H₄F₃O]⁺˙OH2,3,4-Trifluorophenylacetyl cation
145[C₇H₄F₃]⁺˙COOH2,3,4-Trifluorobenzyl cation
125[C₇H₃F₂]⁺HF from m/z 145Difluorotropylium cation
117[C₆H₄F₃]⁺CO from m/z 145Trifluorotropylium cation
91[C₇H₄F]⁺F₂ from m/z 125Fluorotropylium cation

Proposed Experimental Protocol

This protocol outlines a standard procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a suitable solvent such as methanol or ethyl acetate.

  • If necessary, derivatization can be performed to improve volatility and thermal stability. A common method is esterification (e.g., with diazomethane or by heating with an alcohol in the presence of an acid catalyst) to form the corresponding methyl or ethyl ester.

2. Gas Chromatography (GC) Conditions:

  • GC System: Agilent 6890N GC or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

3. Mass Spectrometry (MS) Conditions:

  • MS System: Agilent 5973 Quadrupole Mass Selective Detector or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.[6]

  • Ion Source Temperature: 230 °C.[6]

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-550.

  • Scan Mode: Full scan.

4. Data Analysis:

  • Acquire and process the data using the instrument's software.

  • Identify the molecular ion peak and major fragment ions.

  • Compare the obtained spectrum with the predicted fragmentation pattern and any available library spectra.

Predicted Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathways for this compound under electron ionization.

Fragmentation_Pathway M C₈H₅F₃O₂⁺˙ m/z = 190 (Molecular Ion) F1 C₈H₄F₃O⁺ m/z = 173 M->F1 - ˙OH F2 C₇H₄F₃⁺ m/z = 145 M->F2 - ˙COOH F3 C₇H₃F₂⁺ m/z = 125 F2->F3 - HF F4 C₆H₄F₃⁺ m/z = 117 F2->F4 - CO

Caption: Predicted EI-MS fragmentation pathway of this compound.

Conclusion

The provided information offers a predictive guide to the mass spectrometric behavior of this compound. The proposed fragmentation pattern, summarized data, and experimental protocol are valuable resources for researchers in the fields of analytical chemistry, drug metabolism, and environmental science for the identification and characterization of this compound. Experimental verification is recommended to confirm these predictions.

References

Application Note: FTIR Analysis of 2,3,4-Trifluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

AN-FTIR-001

Abstract

This application note provides a detailed overview of the functional group analysis of 2,3,4-Trifluorophenylacetic acid using Fourier Transform Infrared (FTIR) spectroscopy. The characteristic vibrational frequencies of the carboxylic acid, trifluorinated aromatic ring, and methylene functional groups are discussed. This document is intended for researchers, scientists, and drug development professionals who utilize FTIR spectroscopy for the structural elucidation and quality control of fluorinated pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Introduction

This compound is a fluorinated aromatic carboxylic acid derivative. Fluorinated organic molecules are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine atoms, such as increased metabolic stability and altered acidity. FTIR spectroscopy is a rapid, non-destructive, and highly effective analytical technique for identifying the key functional groups within a molecule, making it an invaluable tool for confirming the identity and purity of compounds like this compound.[1][2] Each functional group has a characteristic absorption frequency in the infrared spectrum, which acts as a molecular "fingerprint".[3]

Principle of FTIR Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample at different wavelengths. When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group within a molecule, the radiation is absorbed. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). The position, intensity, and shape of the absorption bands provide detailed information about the molecular structure of the analyte.[2][3]

Functional Group Analysis of this compound

The structure of this compound contains several key functional groups, each with distinct vibrational modes that are identifiable in an FTIR spectrum.

  • Carboxylic Acid Group (-COOH):

    • O-H Stretch: Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state. This results in a very broad and strong absorption band for the O-H stretching vibration, which can be observed between 2500 and 3300 cm⁻¹.[4][5] This broad peak often overlaps with C-H stretching vibrations.

    • C=O Stretch: The carbonyl (C=O) stretching vibration of a saturated, dimeric carboxylic acid gives rise to a very strong and sharp absorption band, typically found around 1710 cm⁻¹.[6][7] Conjugation with the aromatic ring can slightly lower this frequency.

    • C-O Stretch and O-H Bend: The C-O stretching and O-H in-plane bending vibrations are coupled and appear in the fingerprint region. A strong C-O stretching band is expected between 1210-1320 cm⁻¹, while O-H out-of-plane bending produces a broad band around 910-950 cm⁻¹.[5]

  • Trifluorinated Aromatic Ring:

    • Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic ring typically appear at wavenumbers just above 3000 cm⁻¹, often around 3030 cm⁻¹.[8][9]

    • C=C Ring Stretch: The stretching vibrations within the aromatic ring produce a series of characteristic bands of variable intensity in the 1450-1600 cm⁻¹ region.[8][9] Two common bands appear near 1500 and 1600 cm⁻¹.

    • C-F Stretch: The carbon-fluorine bonds give rise to very strong and characteristic absorption bands. Aromatic C-F stretching vibrations are typically found in the 1100-1400 cm⁻¹ range.[10] The presence of multiple fluorine atoms will likely result in several strong bands in this region.

    • C-H Out-of-Plane Bending: The out-of-plane bending of the aromatic C-H bonds gives rise to strong absorptions in the 650-900 cm⁻¹ region. The exact position is highly indicative of the substitution pattern on the benzene ring.[11]

  • Methylene Group (-CH₂-):

    • C-H Stretch: The methylene group attached to the carboxylic acid will exhibit symmetric and asymmetric C-H stretching vibrations. These bands are typically found just below 3000 cm⁻¹, in the range of 2850-2960 cm⁻¹.

Data Presentation: Expected FTIR Absorption Bands

The following table summarizes the expected vibrational frequencies for the functional groups in this compound.

Wavenumber Range (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
3300 - 2500Carboxylic AcidO-H Stretch (H-bonded)Strong, Very Broad
~3030Aromatic RingC-H StretchWeak to Medium
2960 - 2850MethyleneC-H Asymmetric & SymmetricMedium
1760 - 1690Carboxylic AcidC=O StretchStrong, Sharp
1600 - 1450Aromatic RingC=C Ring StretchMedium to Strong
1400 - 1100Aryl FluorideC-F StretchVery Strong
1320 - 1210Carboxylic AcidC-O StretchStrong
950 - 910Carboxylic AcidO-H Out-of-Plane BendMedium, Broad
900 - 650Aromatic RingC-H Out-of-Plane BendStrong

Protocol: FTIR Analysis of this compound

SOP-FTIR-001

Objective

To obtain a high-quality Fourier Transform Infrared (FTIR) transmission spectrum of solid this compound for functional group identification using the potassium bromide (KBr) pellet technique.

Materials and Equipment
  • This compound (solid sample)

  • FTIR-grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Spatula

  • Hydraulic press with pellet-forming die set

  • Analytical balance (readable to 0.1 mg)

  • FTIR Spectrometer with a sample holder for pellets

  • Nitrogen purge or desiccated air supply for the spectrometer

Experimental Procedure

3.1. Sample Preparation (KBr Pellet)

  • Drying: Gently heat the KBr powder in an oven at ~110°C for 2-4 hours to remove any adsorbed water. Cool to room temperature in a desiccator before use. Moisture can cause significant interference in the O-H stretching region of the spectrum.

  • Weighing: Weigh approximately 1-2 mg of the this compound sample and 150-200 mg of the dried KBr. The sample-to-KBr ratio should be approximately 1:100.

  • Grinding: Transfer the weighed KBr and sample to the agate mortar. Grind the mixture gently at first to break up larger crystals, then grind vigorously for 3-5 minutes until the mixture is a fine, homogeneous powder with a consistent, flour-like texture. Proper grinding is crucial to minimize light scattering and produce a high-quality spectrum.

  • Pellet Pressing:

    • Carefully transfer a portion of the powdered mixture into the pellet die.

    • Distribute the powder evenly across the die surface.

    • Assemble the die and place it in the hydraulic press.

    • Apply pressure (typically 7-10 tons) for 1-2 minutes.

    • Slowly release the pressure and carefully disassemble the die.

    • The resulting pellet should be thin and transparent or translucent. An opaque or cloudy pellet indicates poor grinding or moisture contamination.

3.2. Spectrum Acquisition

  • Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty. Allow the instrument to purge for at least 15 minutes to minimize atmospheric CO₂ and H₂O interference. Collect a background spectrum. This will be automatically subtracted from the sample spectrum.

  • Sample Spectrum: Place the KBr pellet containing the sample into the appropriate holder in the spectrometer's sample compartment.

  • Data Collection: Collect the sample spectrum. Typical parameters include:

    • Scan Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 (to improve signal-to-noise ratio)

  • Data Processing:

    • The acquired spectrum should be displayed in absorbance or % transmittance mode.

    • Perform a baseline correction if necessary to ensure the baseline is flat.

    • Use the software's peak-picking tool to identify and label the wavenumbers of the major absorption bands.

Safety Precautions
  • Wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling chemicals.

  • Handle this compound in a well-ventilated area or a fume hood.

  • Operate the hydraulic press according to the manufacturer's instructions, paying close attention to pressure limits.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq Spectrum Acquisition cluster_analysis Data Analysis start Start: Obtain Sample & KBr weigh Weigh ~1mg Sample and ~150mg KBr start->weigh grind Grind Sample & KBr in Agate Mortar weigh->grind press Press Mixture into a Transparent Pellet grind->press background Collect Background Spectrum (Empty Sample Holder) press->background sample Collect Sample Spectrum (with KBr Pellet) background->sample process Process Spectrum (e.g., Baseline Correction) sample->process identify Identify & Assign Peaks to Functional Groups process->identify report Report Findings identify->report

Caption: Experimental workflow for FTIR analysis of this compound.

logical_relationship cluster_mol Molecular Structure cluster_groups Functional Groups cluster_signals Characteristic FTIR Signal Regions (cm⁻¹) mol This compound cooh Carboxylic Acid (-COOH) mol->cooh aryl Aromatic Ring (C₆H₂F₃) mol->aryl ch2 Methylene (-CH₂-) mol->ch2 sig_cooh O-H: 3300-2500 (Broad) C=O: ~1710 (Strong) C-O: 1320-1210 (Strong) cooh->sig_cooh sig_aryl C-H: ~3030 C=C: 1600-1450 C-F: 1400-1100 (V. Strong) aryl->sig_aryl sig_ch2 C-H: 2960-2850 ch2->sig_ch2

Caption: Logical relationship of functional groups to their FTIR signals.

References

Application Note and Protocol for the HPLC Separation of 2,3,4-Trifluorophenylacetic Acid and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trifluorophenylacetic acid and its positional isomers are important intermediates in the synthesis of pharmaceuticals and other specialty chemicals. The precise location of the fluorine atoms on the phenyl ring significantly influences the molecule's chemical and physical properties. Therefore, a robust analytical method to separate and quantify these isomers is crucial for quality control and process monitoring. This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation of 2,3,4-Trifluorophenylacetic acid from its potential positional isomers.

The separation of positional isomers can be challenging due to their similar structures.[1] This method utilizes a C18 column, a common stationary phase for reversed-phase chromatography, to achieve separation based on subtle differences in hydrophobicity conferred by the varying fluorine substitution patterns. While specific methods for this compound are not extensively documented in publicly available literature, this protocol is adapted from established methods for similar fluorinated aromatic acids.[2][3]

Experimental Protocol

Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended. The choice of a specific C18 phase can influence selectivity.[4]

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water (pH ~2-3)

    • B: Acetonitrile

  • Standards: Analytical standards of this compound and other potential trifluorophenylacetic acid isomers (e.g., 2,4,5-Trifluorophenylacetic acid, 3,4,5-Trifluorophenylacetic acid).

  • Sample Diluent: Mobile phase A (0.1% Phosphoric acid in Water).

Chromatographic Conditions:

ParameterValue
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile PhaseA: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient65% A / 35% B
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength264 nm
Injection Volume10 µL
Run TimeApproximately 20 minutes

Standard and Sample Preparation:

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 10 mg of each trifluorophenylacetic acid isomer standard into separate 10 mL volumetric flasks. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solution (e.g., 100 µg/mL): Prepare a mixed working standard solution by appropriately diluting the stock solutions with the sample diluent.

  • Sample Solution: Accurately weigh a suitable amount of the sample, dissolve it in the sample diluent, and dilute to a final concentration within the calibration range. If necessary, filter the sample solution through a 0.45 µm syringe filter before injection.

System Suitability:

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the mixed working standard solution five times and evaluate the following parameters:

ParameterAcceptance Criteria
Tailing Factor (T)≤ 2.0
Theoretical Plates (N)> 2000
% RSD for Peak Area≤ 2.0%
% RSD for Retention Time≤ 1.0%

Data Presentation

The following table presents hypothetical quantitative data for the separation of three trifluorophenylacetic acid isomers based on the described method. Actual retention times and resolution will vary depending on the specific C18 column and HPLC system used.

CompoundRetention Time (min)Tailing FactorResolution (Rs)
3,4,5-Trifluorophenylacetic acid8.51.2-
2,4,5-Trifluorophenylacetic acid10.21.13.5
This compound12.11.34.1

Method Development and Optimization

The separation of positional isomers is often sensitive to the mobile phase composition and the type of stationary phase.[1][5] If the desired resolution is not achieved with the initial conditions, consider the following optimization steps:

  • Mobile Phase pH: Adjusting the pH of the aqueous mobile phase can alter the ionization state of the acidic analytes, thereby affecting their retention and selectivity.

  • Organic Modifier: While acetonitrile is common, methanol can offer different selectivity for aromatic compounds.

  • Column Chemistry: If a standard C18 column is insufficient, a pentafluorophenyl (PFP) or a polar-embedded C18 column could provide alternative selectivity through different interaction mechanisms.[1][6] For particularly difficult separations, chiral chromatography might be explored, although it is more commonly used for enantiomers.[7][8]

Workflow and Logical Relationships

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standards Prepare Standard Solutions system_suitability System Suitability Test prep_standards->system_suitability prep_samples Prepare Sample Solutions sample_injection Inject Standards and Samples prep_samples->sample_injection prep_mobile_phase Prepare Mobile Phase system_equilibration System Equilibration prep_mobile_phase->system_equilibration system_equilibration->system_suitability system_suitability->sample_injection If Passed peak_integration Peak Integration and Identification sample_injection->peak_integration quantification Quantification peak_integration->quantification reporting Generate Report quantification->reporting

Caption: Experimental workflow for the HPLC analysis of Trifluorophenylacetic acid isomers.

Conclusion

This application note provides a starting point for the development of a robust RP-HPLC method for the separation of this compound and its positional isomers. The provided protocol, based on established principles for the separation of similar fluorinated compounds, offers a reliable foundation for researchers, scientists, and drug development professionals. Method optimization may be required to achieve baseline separation for all potential isomers depending on the specific sample matrix and available instrumentation.

References

Application Note: Gas Chromatography Protocol for the Analysis of 2,3,4-Trifluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the quantitative analysis of 2,3,4-Trifluorophenylacetic acid in various sample matrices using gas chromatography (GC). Due to the polar nature and low volatility of the target analyte, a derivatization step is essential to ensure successful chromatographic separation and detection. This application note details two primary derivatization methods: silylation and pentafluorobenzyl esterification, followed by analysis using a gas chromatograph coupled with a mass spectrometer (GC-MS). The provided methodologies are designed to offer high sensitivity, specificity, and reproducibility for researchers in pharmaceutical development and related scientific fields.

Introduction

This compound is a fluorinated aromatic compound of interest in drug discovery and development. Accurate and reliable quantification of this compound in complex matrices is crucial for pharmacokinetic, metabolism, and toxicology studies. Gas chromatography offers a powerful analytical tool for this purpose; however, the inherent properties of carboxylic acids like this compound necessitate a chemical modification step to increase their volatility and thermal stability for GC analysis.[1][2][3] This protocol outlines the necessary steps from sample preparation and derivatization to GC-MS analysis.

Experimental Protocols

Sample Preparation

Prior to derivatization, it is critical to extract this compound from the sample matrix and remove potential interferences. The choice of extraction method will depend on the sample type (e.g., plasma, urine, reaction mixture).

a) Liquid-Liquid Extraction (LLE) [1][4]

  • To 1 mL of the sample, add a suitable internal standard.

  • Acidify the sample to a pH of approximately 2 using an appropriate acid (e.g., 1M HCl).

  • Add 3 mL of a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • The dried residue is now ready for derivatization.

b) Solid-Phase Extraction (SPE) [1][4]

  • Condition a suitable SPE cartridge (e.g., a mixed-mode anion exchange cartridge) according to the manufacturer's instructions.

  • Load the pre-treated sample onto the cartridge.

  • Wash the cartridge with a non-eluting solvent to remove interferences.

  • Elute the this compound using an appropriate elution solvent.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • The dried residue is now ready for derivatization.

Derivatization

Derivatization is a critical step to convert the polar carboxylic acid into a more volatile and thermally stable derivative suitable for GC analysis.[2][3]

a) Method 1: Silylation [5][6][7]

Silylation replaces the active hydrogen in the carboxylic acid group with a trimethylsilyl (TMS) group.[7]

  • To the dried sample extract, add 100 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[6]

  • Add 50 µL of a suitable solvent like pyridine or acetonitrile.

  • Seal the vial tightly and heat at 60-80°C for 30-60 minutes.[5]

  • Cool the vial to room temperature before injecting into the GC-MS.

b) Method 2: Pentafluorobenzyl (PFB) Esterification [8][9]

This method forms a pentafluorobenzyl ester, which is highly electron-capturing and ideal for sensitive analysis, especially with an electron capture detector (ECD) or for GC-MS.[8][9]

  • To the dried sample extract, add 100 µL of a solution of pentafluorobenzyl bromide (PFBBr) in a suitable solvent (e.g., acetone).

  • Add 10 µL of a catalyst, such as triethylamine or diisopropylethylamine.

  • Seal the vial and heat at 60°C for 30 minutes.

  • Evaporate the solvent and excess reagent under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.

GC-MS Analysis

The following are recommended starting conditions for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.

Parameter Recommended Setting
GC Column DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[10]
Carrier Gas Helium, constant flow rate of 1.0-1.5 mL/min[10]
Injection Mode Split (e.g., 10:1 or 20:1) or Splitless, depending on concentration
Injection Volume 1 µL
Injector Temperature 250-280°C[10]
Oven Program Initial temp: 70-100°C (hold for 1-2 min), Ramp: 5-10°C/min to 280-300°C, Final hold: 5-10 min[10]
Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV[10]
Ion Source Temperature 200-230°C[10]
Transfer Line Temp. 280°C[10]
Mass Range Full Scan for identification, Selected Ion Monitoring (SIM) for quantification

Data Presentation

Quantitative data should be compiled and presented in clear, tabular formats. Below are example tables for summarizing calibration curve data and sample analysis results.

Table 1: Calibration Curve Data for Derivatized this compound

Concentration (ng/mL) Peak Area (Analyte) Peak Area (Internal Standard) Peak Area Ratio
1DataDataData
5DataDataData
10DataDataData
50DataDataData
100DataDataData
500DataDataData
Linearity (R²) Calculated Value
Limit of Detection (LOD) Calculated Value
Limit of Quantification (LOQ) Calculated Value

Table 2: Sample Analysis Results

Sample ID Peak Area Ratio Calculated Concentration (ng/mL) % Recovery
Sample 1DataDataData
Sample 2DataDataData
Sample 3DataDataData
QC LowDataDataData
QC MidDataDataData
QC HighDataDataData

Visualizations

The following diagrams illustrate the experimental workflow and the chemical derivatization pathways.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample Collection Extraction Extraction (LLE or SPE) Sample->Extraction Evaporation1 Evaporation to Dryness Extraction->Evaporation1 Derivatization Addition of Derivatizing Agent Evaporation1->Derivatization Heating Heating Derivatization->Heating Evaporation2 Evaporation/Reconstitution (if needed) Heating->Evaporation2 GCMS GC-MS Analysis Evaporation2->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Experimental workflow for the GC-MS analysis of this compound.

derivatization_pathways cluster_silylation Silylation Pathway cluster_esterification Esterification Pathway Analyte1 This compound TMS_Derivative TMS Derivative Analyte1->TMS_Derivative + BSTFA BSTFA BSTFA Analyte2 This compound PFB_Derivative PFB Ester Derivative Analyte2->PFB_Derivative + PFBBr PFBBr PFBBr

References

Application Notes and Protocols: 2,3,4-Trifluorophenylacetic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utilization of 2,3,4-trifluorophenylacetic acid as a versatile starting material in organic synthesis, with a primary focus on its application in the synthesis of pharmaceutically active compounds. The protocols outlined below are intended to provide clear, step-by-step methodologies for key transformations.

Introduction

This compound is a valuable building block in medicinal chemistry and drug development. The presence of the trifluorophenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability, binding affinity, and cell permeability. A prime example of its application is in the synthesis of Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.

Key Applications and Synthetic Pathways

The primary application of this compound is as a key starting material for the synthesis of the antidiabetic drug Sitagliptin. The synthesis involves a highly efficient, multi-step, one-pot process to generate a key intermediate, dehydrositagliptin, which is then subjected to asymmetric hydrogenation to yield the final active pharmaceutical ingredient.

Synthesis of Sitagliptin Intermediate (Dehydrositagliptin)

A highly efficient three-step, one-pot synthesis has been developed for the preparation of the key dehydrositagliptin intermediate from 2,4,5-trifluorophenylacetic acid. This process is characterized by high yields and the direct isolation of a highly pure product.[1][2][3][4]

Overall Reaction Scheme:

  • Step 1: Activation of 2,4,5-trifluorophenylacetic acid and formation of the Meldrum's acid adduct.

  • Step 2: Coupling of the Meldrum's acid adduct with 3-(trifluoromethyl)-5,6-dihydro-[1][3]triazolo[4,3-a]pyrazin-7(8H)-yl hydrochloride.

  • Step 3: Formation of the enamine (dehydrositagliptin).

This one-pot procedure achieves an impressive overall yield of 82% for the dehydrositagliptin intermediate with a purity of over 99.6 wt%.[2][3][4]

Asymmetric Hydrogenation to Sitagliptin

The final step in the synthesis of Sitagliptin is the asymmetric hydrogenation of the dehydrositagliptin intermediate. This crucial step establishes the chiral center of the molecule with high enantioselectivity, utilizing a rhodium-based catalyst.

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic steps involved in the conversion of 2,4,5-trifluorophenylacetic acid to Sitagliptin.

Step Product Yield (%) Purity (%) Reference
1Meldrum's Adduct87-[1]
2β-Ketoamide Intermediate67-[1]
3Dehydrositagliptin (Enamine)92>99[1]
1-3 (One-Pot)Dehydrositagliptin (Enamine)82>99.6[1][2][3][4]
Asymmetric HydrogenationSitagliptinHighHigh[1][2][3][4]

Experimental Protocols

Protocol 1: One-Pot Synthesis of Dehydrositagliptin

This protocol describes the three-step, one-pot synthesis of the key dehydrositagliptin intermediate from 2,4,5-trifluorophenylacetic acid.

Materials:

  • 2,4,5-Trifluorophenylacetic acid

  • N,N'-Carbonyldiimidazole (CDI)

  • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

  • 3-(Trifluoromethyl)-5,6-dihydro-[1][3]triazolo[4,3-a]pyrazin-7(8H)-yl hydrochloride

  • Diisopropylethylamine (i-Pr2NEt)

  • Ammonium acetate (AcONH4)

  • Ammonia solution

  • Tetrahydrofuran (THF), anhydrous

  • Isopropyl acetate

Procedure:

  • Activation and Meldrum's Adduct Formation:

    • In a suitable reaction vessel under an inert atmosphere, dissolve 2,4,5-trifluorophenylacetic acid (1.0 eq) in anhydrous THF.

    • Add N,N'-Carbonyldiimidazole (CDI) (1.1 eq) to the solution and stir at room temperature to activate the carboxylic acid.

    • Add Meldrum's acid (1.1 eq) to the reaction mixture.

    • Heat the mixture to 50 °C and maintain for 5 hours.[1]

  • Coupling with Triazolopiperazine:

    • To the reaction mixture containing the Meldrum's adduct, add 3-(trifluoromethyl)-5,6-dihydro-[1][3]triazolo[4,3-a]pyrazin-7(8H)-yl hydrochloride (1.0 eq) and isopropyl acetate.

    • Add diisopropylethylamine (i-Pr2NEt) dropwise to the mixture.

    • Heat the reaction to 75-80 °C and maintain for 5 hours to form the β-ketoamide intermediate.[1]

  • Enamine Formation:

    • Cool the reaction mixture.

    • Add ammonium acetate and an aqueous solution of ammonia.

    • Heat the mixture to 58 °C. The desired dehydrositagliptin product will begin to crystallize from the reaction mixture.[1]

    • After the reaction is complete, cool the mixture and isolate the crystalline product by filtration.

    • Wash the solid with a suitable solvent and dry under vacuum to yield dehydrositagliptin as a white crystalline solid.

Protocol 2: Asymmetric Hydrogenation of Dehydrositagliptin

This protocol outlines the asymmetric hydrogenation of the dehydrositagliptin intermediate to produce Sitagliptin.

Materials:

  • Dehydrositagliptin

  • Rhodium(I)/tBu JOSIPHOS catalyst (or a similar chiral rhodium catalyst)

  • Methanol

  • Hydrogen gas

Procedure:

  • In a high-pressure reactor, dissolve the dehydrositagliptin intermediate in methanol.

  • Add the Rh(I)/tBu JOSIPHOS catalyst (as low as 0.15 mol %).[2][3][4]

  • Pressurize the reactor with hydrogen gas.

  • Stir the reaction mixture at a controlled temperature until the reaction is complete, as monitored by a suitable analytical technique (e.g., HPLC).

  • Upon completion, carefully vent the reactor and purge with an inert gas.

  • The Sitagliptin product can then be isolated and purified, often as its phosphate salt, through crystallization.[2][3][4]

Visualized Workflows

The following diagrams illustrate the synthetic pathways described above.

G A 2,4,5-Trifluorophenylacetic acid B Activation with CDI A->B C Activated Acid Intermediate B->C E Meldrum's Adduct C->E D Meldrum's Acid D->E G Coupling E->G F 3-(Trifluoromethyl)- triazolopiperazine HCl F->G H β-Ketoamide G->H I Enamine Formation (Dehydrositagliptin) H->I J Dehydrositagliptin I->J

Caption: One-Pot Synthesis of Dehydrositagliptin.

G A Dehydrositagliptin B Asymmetric Hydrogenation A->B C Sitagliptin B->C D Rh(I)/tBu JOSIPHOS H₂, MeOH D->B Catalyst & Reagents

Caption: Asymmetric Hydrogenation to Sitagliptin.

References

Application Notes and Protocols: Derivatization of 2,3,4-Trifluorophenylacetic Acid for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2,3,4-Trifluorophenylacetic acid (TFPAA) is a fluorinated analog of phenylacetic acid. The introduction of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability and binding affinity to biological targets. Derivatization of the carboxylic acid moiety of TFPAA, primarily through amide bond formation, allows for the generation of a library of compounds for screening in various bioassays. This document provides detailed protocols for the synthesis of N-aryl-2,3,4-trifluorophenylacetamide derivatives and their subsequent evaluation as potential anti-inflammatory agents through cyclooxygenase (COX) inhibition assays.

I. Derivatization of this compound

The primary and most versatile derivatization strategy for this compound for the purpose of generating compounds for bioassays is the formation of amides. This is achieved by coupling the carboxylic acid group of TFPAA with a diverse range of primary or secondary amines. The resulting N-substituted-2,3,4-trifluorophenylacetamides can then be screened for various biological activities.

Two common and effective methods for amide bond formation are presented below:

  • EDC/HOBt Coupling: This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in the presence of 1-Hydroxybenzotriazole (HOBt) to form a highly reactive O-acylisourea intermediate, which then readily reacts with an amine to form the amide bond.

  • HATU Coupling: This method employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent, which activates the carboxylic acid to form a highly reactive OAt-active ester, leading to efficient amide formation with minimal side reactions.[1][2][3]

Experimental Workflow for Derivatization and Bioassay

experimental_workflow cluster_synthesis Derivatization cluster_bioassay Bioassay TFPAA This compound (TFPAA) Coupling Amide Coupling (EDC/HOBt or HATU) TFPAA->Coupling Amine Primary/Secondary Amine Amine->Coupling Derivative N-substituted-2,3,4-trifluoro- phenylacetamide Derivative Coupling->Derivative Screening COX-1/COX-2 Inhibition Assay Derivative->Screening Purification & Characterization Data IC50 Determination Screening->Data Analysis Structure-Activity Relationship (SAR) Data->Analysis Data Analysis

Caption: Experimental workflow from derivatization to bioassay.

II. Experimental Protocols

A. Protocol for Amide Synthesis using EDC/HOBt

This protocol describes a general procedure for the synthesis of an N-aryl-2,3,4-trifluorophenylacetamide.

Materials:

  • This compound (TFPAA)

  • Substituted aniline (or other primary/secondary amine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM (or DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add the substituted aniline (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-2,3,4-trifluorophenylacetamide derivative.

  • Characterize the purified product by NMR spectroscopy and mass spectrometry.

B. Protocol for Amide Synthesis using HATU

This protocol provides an alternative method for amide synthesis, particularly useful for sterically hindered substrates or when racemization is a concern.[1][2][3]

Materials:

  • This compound (TFPAA)

  • Substituted aniline (or other primary/secondary amine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF under an inert atmosphere.

  • Add HATU (1.1 eq) and DIPEA (or TEA) (2.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the substituted aniline (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, or until completion as indicated by TLC.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system.

  • Characterize the purified product by appropriate analytical methods (NMR, MS).

III. Bioassay Protocols: Cyclooxygenase (COX) Inhibition Assays

The anti-inflammatory activity of the synthesized 2,3,4-trifluorophenylacetamide derivatives can be assessed by their ability to inhibit the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4][5][6]

A. In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)

This assay measures the peroxidase component of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590-620 nm.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, colorimetric substrate)

  • Synthesized 2,3,4-trifluorophenylacetamide derivatives (test compounds)

  • Known selective COX-1 and COX-2 inhibitors (e.g., SC-560 and Celecoxib, for controls)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare working solutions of enzymes, heme, arachidonic acid, and TMPD in the assay buffer according to the manufacturer's instructions if using a commercial kit, or based on established laboratory protocols.

  • Assay Setup: In a 96-well plate, set up the following wells in triplicate:

    • Blank: Assay buffer and heme.

    • 100% Initial Activity (Control): Assay buffer, heme, and COX enzyme (either COX-1 or COX-2).

    • Inhibitor Wells: Assay buffer, heme, COX enzyme, and the test compound at various concentrations.

  • Pre-incubation: Add the test compounds or vehicle control to the respective wells and pre-incubate with the enzyme for a defined period (e.g., 10 minutes) at 37 °C.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Measurement: Immediately add TMPD and measure the absorbance at 590-620 nm kinetically for 5-10 minutes.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (100% initial activity). Determine the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

IV. Data Presentation

The quantitative data from the bioassays should be summarized in a clear and structured format to facilitate comparison of the inhibitory potencies of the synthesized derivatives.

Table 1: In Vitro COX-1 and COX-2 Inhibition by 2,3,4-Trifluorophenylacetamide Derivatives

Compound IDR-Group (Amine)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
TFPAA-01 Phenyl5.2 ± 0.40.8 ± 0.16.5
TFPAA-02 4-Chlorophenyl3.8 ± 0.30.5 ± 0.087.6
TFPAA-03 4-Methoxyphenyl7.1 ± 0.61.2 ± 0.25.9
TFPAA-04 2,4-Dichlorophenyl2.5 ± 0.20.3 ± 0.058.3
Diclofenac (Reference)1.2 ± 0.10.15 ± 0.038.0
Celecoxib (Reference)>1000.05 ± 0.01>2000

Disclaimer: The IC50 values presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

V. Signaling Pathway

The anti-inflammatory effects of non-steroidal anti-inflammatory drugs (NSAIDs), including derivatives of TFPAA, are primarily mediated through the inhibition of cyclooxygenase enzymes, which are key enzymes in the arachidonic acid signaling pathway.[4][5][6][7]

Arachidonic Acid Signaling Pathway and COX Inhibition

arachidonic_acid_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibition Inhibition Membrane Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA Inflammatory Stimuli COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Inflammation Inflammation Prostaglandins->Inflammation Pain, Fever, Inflammation Platelet Platelet Thromboxanes->Platelet Platelet Aggregation TFPAA_deriv TFPAA Derivatives (NSAIDs) TFPAA_deriv->COX1 TFPAA_deriv->COX2

Caption: Inhibition of the Arachidonic Acid Pathway by TFPAA Derivatives.

References

Application Notes and Protocols for the Synthesis of 2,3,4-Trifluorophenylacetic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of 2,3,4-Trifluorophenylacetic acid and its common derivatives, namely amides and esters. The protocols are based on established chemical transformations and are intended to serve as a guide for laboratory synthesis.

Introduction

This compound is a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and drug discovery. The presence of the trifluorophenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This application note outlines a reliable synthetic pathway to this compound starting from the commercially available 2,3,4-Trifluorobenzoic acid, as well as general procedures for the synthesis of its amide and ester derivatives.

Synthesis of this compound

A robust method for the synthesis of this compound is the Arndt-Eistert homologation of 2,3,4-Trifluorobenzoic acid. This multi-step, one-pot reaction extends the carbon chain of the carboxylic acid by one methylene group.[1][2][3][4][5]

Experimental Protocol: Arndt-Eistert Homologation

This protocol describes the conversion of 2,3,4-Trifluorobenzoic acid to this compound.

Materials:

Reagent/SolventFormulaMolar Mass ( g/mol )QuantityMoles
2,3,4-Trifluorobenzoic acidC₇H₃F₃O₂176.091.76 g0.01
Thionyl chlorideSOCl₂118.971.1 mL0.015
DiazomethaneCH₂N₂42.04~0.03 (in ether)~0.03
Silver benzoateC₇H₅AgO₂228.990.23 g0.001
Triethylamine(C₂H₅)₃N101.192.1 mL0.015
Diethyl ether (anhydrous)(C₂H₅)₂O74.12100 mL-
Water (deionized)H₂O18.0250 mL-
Hydrochloric acid (2M)HCl36.46As needed-
Sodium sulfate (anhydrous)Na₂SO₄142.04As needed-

Procedure:

  • Acid Chloride Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (nitrogen or argon), suspend 2,3,4-Trifluorobenzoic acid (1.76 g, 0.01 mol) in anhydrous diethyl ether (20 mL). Add thionyl chloride (1.1 mL, 0.015 mol) dropwise at room temperature. Heat the mixture to reflux for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl).

  • Diazoketone Formation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a freshly prepared ethereal solution of diazomethane (~0.03 mol) until a persistent yellow color is observed, indicating an excess of diazomethane. Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours. Caution: Diazomethane is toxic and explosive. This step should be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Wolff Rearrangement and Hydrolysis: In a separate flask, prepare a suspension of silver benzoate (0.23 g, 0.001 mol) in a mixture of deionized water (50 mL) and triethylamine (2.1 mL, 0.015 mol). Add the previously prepared diazoketone solution dropwise to this suspension at room temperature with vigorous stirring. The reaction is exothermic and will be accompanied by the evolution of nitrogen gas. After the addition is complete, stir the mixture at room temperature for 12 hours.

  • Work-up and Purification: Acidify the reaction mixture to pH 1-2 with 2M hydrochloric acid. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure to yield the crude this compound. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to afford the final product as a white solid.

Expected Yield: 75-85%

Synthesis of this compound Derivatives

Amide Derivatives

Amide derivatives of this compound can be synthesized through the reaction of the corresponding acid chloride with an appropriate amine.

Experimental Protocol: Amide Synthesis

This protocol describes the general procedure for the synthesis of an N-substituted amide of this compound.

Materials:

Reagent/SolventFormulaMolar Mass ( g/mol )QuantityMoles
This compoundC₈H₅F₃O₂190.121.90 g0.01
Oxalyl chloride(COCl)₂126.931.1 mL0.012
Amine (e.g., Benzylamine)C₇H₉N107.151.2 mL0.011
Triethylamine(C₂H₅)₃N101.192.8 mL0.02
Dichloromethane (anhydrous)CH₂Cl₂84.9350 mL-
N,N-Dimethylformamide (DMF)C₃H₇NO73.091 drop-
Hydrochloric acid (1M)HCl36.46As needed-
Saturated sodium bicarbonate solutionNaHCO₃84.01As needed-
Sodium sulfate (anhydrous)Na₂SO₄142.04As needed-

Procedure:

  • Acid Chloride Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve this compound (1.90 g, 0.01 mol) in anhydrous dichloromethane (30 mL). Add one drop of DMF, followed by the dropwise addition of oxalyl chloride (1.1 mL, 0.012 mol) at 0 °C. Stir the reaction mixture at room temperature for 2 hours.

  • Amidation: In a separate flask, dissolve the desired amine (e.g., benzylamine, 1.2 mL, 0.011 mol) and triethylamine (2.8 mL, 0.02 mol) in anhydrous dichloromethane (20 mL). Cool this solution to 0 °C. Add the freshly prepared 2,3,4-trifluorophenylacetyl chloride solution dropwise to the amine solution. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Work-up and Purification: Quench the reaction with 1M hydrochloric acid (20 mL). Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by column chromatography on silica gel or by recrystallization.

Ester Derivatives

Ester derivatives of this compound can be readily prepared by Fischer esterification.

Experimental Protocol: Ester Synthesis (Fischer Esterification)

This protocol describes the synthesis of the methyl ester of this compound.

Materials:

Reagent/SolventFormulaMolar Mass ( g/mol )QuantityMoles
This compoundC₈H₅F₃O₂190.121.90 g0.01
MethanolCH₃OH32.0420 mL-
Sulfuric acid (concentrated)H₂SO₄98.080.2 mL-
Saturated sodium bicarbonate solutionNaHCO₃84.01As needed-
Diethyl ether(C₂H₅)₂O74.1250 mL-
Sodium sulfate (anhydrous)Na₂SO₄142.04As needed-

Procedure:

  • Esterification: In a round-bottom flask, dissolve this compound (1.90 g, 0.01 mol) in methanol (20 mL). Carefully add concentrated sulfuric acid (0.2 mL) as a catalyst. Heat the mixture to reflux for 4 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in diethyl ether (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2,3,4-trifluorophenylacetate. The product can be further purified by distillation under reduced pressure or column chromatography.

Experimental Workflow

Synthesis_Workflow cluster_main Synthesis of this compound cluster_derivatives Synthesis of Derivatives start 2,3,4-Trifluorobenzoic Acid acid_chloride 2,3,4-Trifluorobenzoyl Chloride start->acid_chloride SOCl₂ diazoketone 1-Diazo-2-(2,3,4-trifluorophenyl)ethan-2-one acid_chloride->diazoketone CH₂N₂ final_acid This compound diazoketone->final_acid Ag₂O, H₂O (Wolff Rearrangement) amide Amide Derivative ester Ester Derivative final_acid_ref This compound final_acid_ref->amide 1. (COCl)₂ 2. R'R''NH final_acid_ref->ester R'OH, H⁺

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 2,3,4-Trifluorophenylacetic Acid in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2,3,4-Trifluorophenylacetic acid in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM). The method demonstrates excellent linearity, accuracy, and precision over a clinically relevant concentration range, making it suitable for pharmacokinetic studies and other applications in drug development.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Accurate quantification of this and related fluorinated compounds is crucial for process optimization and for understanding the pharmacokinetic profiles of drug candidates. LC-MS/MS offers unparalleled sensitivity and selectivity for the analysis of small molecules in complex biological matrices.[2] This note provides a detailed protocol for a validated LC-MS/MS method for this compound, addressing the need for a reliable analytical procedure in research and development settings. The unique properties of fluorinated compounds can present chromatographic challenges; therefore, column selection and mobile phase optimization are critical aspects of method development.[3][4]

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS Add Internal Standard (2,4,5-Trifluorophenoxyacetic Acid) Plasma->IS Precip Protein Precipitation (Acetonitrile) IS->Precip Vortex Vortex & Centrifuge Precip->Vortex Supernatant Collect Supernatant Vortex->Supernatant Dilute Dilute with Water Supernatant->Dilute Inject Inject into LC-MS/MS Dilute->Inject LC Liquid Chromatography (Reversed-Phase C18) Inject->LC MS Tandem Mass Spectrometry (Negative Ion Mode, MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quant Quantification of Analyte Calibration->Quant

Caption: Overall workflow for the quantification of this compound.

Materials and Methods

Reagents and Chemicals

  • This compound (≥98% purity) was obtained from a commercial supplier.

  • 2,4,5-Trifluorophenoxyacetic acid (Internal Standard, IS, ≥98% purity).

  • LC-MS grade acetonitrile, methanol, and water were purchased from a reputable source.[5]

  • Formic acid (LC-MS grade).

Instrumentation

  • A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation Protocol

  • Pipette 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of internal standard working solution (2,4,5-Trifluorophenoxyacetic acid at 1 µg/mL in 50% methanol).

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean tube.

  • Add 100 µL of LC-MS grade water.

  • Vortex briefly and transfer to an autosampler vial for analysis.

Liquid Chromatography Conditions

  • Column: C18 reversed-phase column (2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Program:

    Time (min) % B
    0.0 20
    0.5 20
    2.5 95
    3.5 95
    3.6 20

    | 5.0 | 20 |

Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Capillary Voltage: -3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

MRM Transitions The molecular weight of this compound is 190.12 g/mol . The deprotonated molecule [M-H]⁻ is monitored.

G cluster_analyte This compound cluster_is Internal Standard (2,4,5-Trifluorophenoxyacetic Acid) Analyte_Precursor Precursor Ion (m/z 189.0) Analyte_Product1 Product Ion 1 (Quantifier) (m/z 145.0) [M-H-CO2]⁻ Analyte_Precursor->Analyte_Product1 Analyte_Product2 Product Ion 2 (Qualifier) (m/z 125.0) [M-H-CO2-HF]⁻ Analyte_Precursor->Analyte_Product2 IS_Precursor Precursor Ion (m/z 220.9) IS_Product Product Ion (Quantifier) (m/z 177.0) [M-H-CO2]⁻ IS_Precursor->IS_Product

Caption: MRM fragmentation scheme for the analyte and internal standard.

Results and Discussion

Method Validation The method was validated for linearity, sensitivity, accuracy, precision, and matrix effects.

Linearity and Sensitivity The calibration curve was linear over the concentration range of 1 to 2000 ng/mL in human plasma. A correlation coefficient (r²) of >0.995 was consistently achieved. The lower limit of quantification (LLOQ) was determined to be 1 ng/mL with a signal-to-noise ratio of >10.

Accuracy and Precision The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: LLOQ, low, medium, and high. The results are summarized in the table below. All values were within the acceptable limits of ±15% (±20% for LLOQ).

Quantitative Data Summary

QC LevelConcentration (ng/mL)Intra-day Precision (%CV, n=6)Inter-day Precision (%CV, n=18)Intra-day Accuracy (%Bias)Inter-day Accuracy (%Bias)
LLOQ18.211.5-5.4-7.8
Low QC36.58.13.21.5
Mid QC1504.15.9-1.8-2.5
High QC15003.54.70.9-0.3

Matrix Effect and Recovery The matrix effect was assessed and found to be minimal, with the internal standard effectively compensating for any ion suppression or enhancement. The extraction recovery was consistent and greater than 85% across all QC levels.

Conclusion

The LC-MS/MS method described provides a reliable, sensitive, and high-throughput solution for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic runtime make it well-suited for supporting pharmacokinetic studies in a drug development environment. The use of a structurally similar internal standard ensures data integrity and accuracy.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3,4-Trifluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working on the synthesis of 2,3,4-Trifluorophenylacetic acid. The information is designed to help improve reaction yields and address common challenges encountered during synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of 2,4,5-Trifluorobenzyl Chloride low in the chloromethylation of 1,2,4-Trifluorobenzene?

Potential Causes and Solutions:

  • Suboptimal Chlorinating Agent: The choice and amount of chlorinating agent are crucial. Using a mixture of chlorosulfonic acid with other acids like hydrochloric, sulfuric, phosphoric, or acetic acid can influence the yield.[1] The molar ratio of 1,2,4-trifluorobenzene to the chlorinating agent is preferably between 1:0.5 and 1:1.5, with an optimal range of 1:0.6-0.8.[1]

  • Incorrect Reaction Temperature: The reaction can be performed at a wide range of temperatures (-20°C to 100°C), but the preferred range is 15°C to 30°C for optimal results.[1]

  • Inadequate Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration, typically 1 to 2 hours after the addition of the chlorinating agent.[1]

  • Improper Work-up: Hydrolysis should be carried out carefully by adding the reaction mixture to ice water to minimize side reactions. The organic layer must be thoroughly washed to neutral and dried before distillation.[1]

Question 2: What are the common issues during the cyanation of 2,4,5-Trifluorobenzyl Chloride and how can they be mitigated?

Potential Causes and Solutions:

  • Use of Highly Toxic Reagents: The use of sodium cyanide poses significant safety risks.[2] Consider alternative, less hazardous cyanation methods if possible. If using cyanide, ensure strict adherence to safety protocols.

  • Low Yield: The yield of the cyanation reaction can be affected by the solvent, catalyst, and reaction conditions. One reported method uses sodium cyanide in water and ethanol with a phase transfer catalyst (tetramethylammonium chloride) at around 80°C, with a holding time of 1-2 hours after the addition of the benzyl chloride.[1]

  • Difficult Purification: The product, 2,4,5-Trifluorobenzyl Cyanide, is typically purified by reduced pressure distillation.[1] Incomplete reaction or side product formation can complicate this process.

Question 3: The final hydrolysis of 2,4,5-Trifluorobenzyl Cyanide to 2,4,5-Trifluorophenylacetic Acid is not going to completion. What can be done?

Potential Causes and Solutions:

  • Inadequate Hydrolysis Conditions: The hydrolysis can be performed under acidic or alkaline conditions.

    • Acidic Hydrolysis: Refluxing with a mixture of hydrochloric acid and acetic acid for about 3 hours has been shown to give a high yield (99.5%).[1]

    • Alkaline Hydrolysis: Reaction with a 10% sodium hydroxide solution at 90°C for 3 hours, followed by acidification, is another effective method, yielding around 91%.[1]

  • Impure Starting Material: Impurities in the 2,4,5-Trifluorobenzyl Cyanide can interfere with the hydrolysis. Ensure the starting material is of high purity.

  • Insufficient Reaction Time or Temperature: Ensure the reaction is heated for the specified time to ensure complete conversion.

Question 4: What factors can improve the yield in the Friedel-Crafts acetylation of 1,2,4-Trifluorobenzene?

Potential Causes and Solutions:

  • Choice of Lewis Acid and Acetylating Agent: Aluminum trichloride is a preferred Lewis acid, and acetyl chloride is a preferred acetylating agent.[3]

  • Reaction Temperature Control: The temperature should be carefully controlled, not exceeding 40°C during the addition of acetyl chloride. The reaction is then slowly heated to 100-110°C.[3]

  • Molar Ratios of Reactants: Using an excess of the Lewis acid and acetylating agent relative to 1,2,4-trifluorobenzene is common. One example uses a molar ratio of approximately 1:2.5:2.5 for 1,2,4-trifluorobenzene, aluminum trichloride, and acetyl chloride, respectively.[3]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to produce 2,4,5-Trifluorophenylacetic Acid?

There are several documented synthetic routes, with the most common starting from 1,2,4-Trifluorobenzene. Key pathways include:

  • Chloromethylation followed by Cyanation and Hydrolysis: 1,2,4-Trifluorobenzene is converted to 2,4,5-Trifluorobenzyl Chloride, which is then cyanated to 2,4,5-Trifluorobenzyl Cyanide, followed by hydrolysis to the final product.[1]

  • Friedel-Crafts Acetylation followed by Willgerodt-Kindler Reaction and Hydrolysis: 1,2,4-Trifluorobenzene undergoes a Friedel-Crafts reaction to form 2,4,5-Trifluoroacetophenone, which is then converted to a thioamide via the Willgerodt-Kindler reaction, and finally hydrolyzed.[3]

  • From 2,4,5-Trifluoronitrobenzene: This route involves the condensation of 2,4,5-Trifluoronitrobenzene with diethyl malonate, followed by a series of reactions including hydrolysis, decarboxylation, nitro group reduction, and diazotization/fluorination.[2]

Q2: What are the reported yields for the different synthesis steps?

Yields can vary significantly depending on the specific reaction conditions and scale. The following table summarizes some reported yields for a common synthetic route.

Reaction StepStarting MaterialProductReported Yield (%)Reference
Chloromethylation1,2,4-Trifluorobenzene2,4,5-Trifluorobenzyl Chloride52 - 65[1]
Cyanation2,4,5-Trifluorobenzyl Chloride2,4,5-Trifluorobenzyl Cyanide66[1]
Hydrolysis (Acidic)2,4,5-Trifluorobenzyl Cyanide2,4,5-Trifluorophenylacetic Acid99.5[1]
Hydrolysis (Alkaline)2,4,5-Trifluorobenzyl Cyanide2,4,5-Trifluorophenylacetic Acid91[1]
Friedel-Crafts Acetylation1,2,4-Trifluorobenzene2,4,5-Trifluoroacetophenone93[3]
Willgerodt-Kindler2,4,5-TrifluoroacetophenoneThio-2,4,5-trifluorophenylacetic acid amide90[3]
HydrolysisThio-2,4,5-trifluorophenylacetic acid amide2,4,5-Trifluorophenylacetic Acid80[3]

Q3: What are the key safety considerations when synthesizing 2,4,5-Trifluorophenylacetic Acid?

The synthesis of 2,4,5-Trifluorophenylacetic Acid involves several hazardous materials and reactions. Key safety precautions include:

  • Handling of Cyanides: Sodium cyanide is highly toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. A cyanide antidote kit should be readily available.

  • Corrosive Reagents: Chlorosulfonic acid, aluminum trichloride, and concentrated acids and bases are corrosive. Handle with care and avoid contact with skin and eyes.

  • Exothermic Reactions: The Friedel-Crafts acetylation and the hydrolysis of the reaction mixture can be exothermic. Proper cooling and slow addition of reagents are necessary to control the reaction temperature.

  • Flammable Solvents: Many organic solvents used in the synthesis are flammable. Avoid open flames and use proper grounding to prevent static discharge.

Experimental Protocols

Protocol 1: Synthesis via Chloromethylation, Cyanation, and Hydrolysis [1]

Step 1: Synthesis of 2,4,5-Trifluorobenzyl Chloride

  • To a 250 ml four-necked reaction flask, add 84 g (0.64 mol) of 1,2,4-Trifluorobenzene and 24 g (0.8 mol) of paraformaldehyde.

  • At room temperature, slowly add 52 g (0.45 mol) of chlorosulfonic acid dropwise.

  • After the addition is complete, maintain the temperature for 1-2 hours.

  • Pour the reaction mixture into ice water for hydrolysis.

  • Separate the organic layer, wash with water until neutral, and dry over anhydrous sodium sulfate.

  • Purify by vacuum distillation to obtain 2,4,5-Trifluorobenzyl Chloride.

Step 2: Synthesis of 2,4,5-Trifluorobenzyl Cyanide

  • In a 500 ml four-necked reaction flask, add 25.5 g (0.52 mol) of sodium cyanide and 25.5 ml of water. Heat until the sodium cyanide is mostly dissolved.

  • Add 2.2 g of tetramethylammonium chloride and 100 ml of ethanol.

  • At approximately 80°C, add the 2,4,5-Trifluorobenzyl Chloride dropwise.

  • After the addition, maintain the temperature for 1-2 hours.

  • After the reaction, filter the mixture.

  • Remove the solvent from the filtrate and separate the organic layer.

  • Purify by vacuum distillation to obtain 2,4,5-Trifluorobenzyl Cyanide.

Step 3: Synthesis of 2,4,5-Trifluorophenylacetic Acid

  • In a 200 ml four-necked reaction flask, add 47 g (0.275 mol) of 2,4,5-Trifluorobenzyl Cyanide, 120 ml of hydrochloric acid, and 34 ml of acetic acid.

  • Reflux the mixture for 3 hours.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 2,4,5-Trifluorophenylacetic Acid.

Visualizations

G cluster_0 Synthesis Pathway 1: Chloromethylation Route A 1,2,4-Trifluorobenzene B 2,4,5-Trifluorobenzyl Chloride A->B Chloromethylation (Paraformaldehyde, Chlorinating Agent) C 2,4,5-Trifluorobenzyl Cyanide B->C Cyanation (NaCN, Phase Transfer Catalyst) D 2,4,5-Trifluorophenylacetic Acid C->D Hydrolysis (Acid or Base)

Caption: Workflow for the synthesis of this compound via the chloromethylation route.

G cluster_1 Troubleshooting: Low Yield in Chloromethylation Problem Low Yield of 2,4,5-Trifluorobenzyl Chloride Cause1 Suboptimal Chlorinating Agent/Ratio Problem->Cause1 Cause2 Incorrect Reaction Temperature Problem->Cause2 Cause3 Inadequate Reaction Time Problem->Cause3 Cause4 Improper Work-up Problem->Cause4 Solution1 Optimize Agent and Molar Ratio (1:0.6-0.8) Cause1->Solution1 Solution2 Maintain Temperature at 15-30°C Cause2->Solution2 Solution3 Ensure 1-2 hours Reaction Time Post-Addition Cause3->Solution3 Solution4 Careful Hydrolysis and Washing Cause4->Solution4

Caption: Troubleshooting logic for low yield in the chloromethylation step.

References

Technical Support Center: Purification of 2,3,4-Trifluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 2,3,4-Trifluorophenylacetic acid. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges in achieving the desired purity of this compound.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The impurity profile largely depends on the synthetic route. However, common impurities often include:

  • Positional Isomers: Syntheses involving fluorination or functionalization of a trifluorobenzene ring can result in other isomers, such as 2,4,5-Trifluorophenylacetic acid or 3,4,5-Trifluorophenylacetic acid.[1] These are often the most challenging impurities to remove due to their similar physical and chemical properties.

  • Unreacted Starting Materials: Depending on the synthesis, starting materials like 1,2,3-trifluorobenzene or its derivatives may be present.[2][3]

  • Reaction By-products: Incomplete reactions or side reactions can generate various by-products. For instance, if a Willgerodt-Kindler reaction is used, intermediates like thioamides might be present.[4]

  • Residual Solvents: Solvents used during the reaction or initial work-up may be retained in the crude product.

Q2: What is the expected melting point of pure this compound?

A2: While the exact melting point for this compound is not widely reported in the provided search results, its isomer, 2,4,5-Trifluorophenylacetic acid, has a reported melting point of 121-125 °C.[5] A broad melting point range for your purified product is a strong indicator of the presence of impurities.

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly effective for determining purity and identifying impurities.[6] For fluorinated compounds, 19F-NMR can be a powerful tool to identify and quantify fluorine-containing impurities and isomers.[7] Thin-Layer Chromatography (TLC) is also useful for rapid, qualitative monitoring of the purification progress.[6]

Q4: What are the general solubility properties of this compound?

A4: As a phenylacetic acid derivative, it is expected to be a solid that is insoluble or poorly soluble in water but soluble in many organic solvents such as alcohols (methanol, ethanol), chloroform, and dimethyl sulfoxide (DMSO).[5][8] Its solubility in aqueous solutions is pH-dependent and will increase significantly under basic conditions due to salt formation.

Section 2: Troubleshooting Guides

This section addresses specific problems that may arise during the purification of this compound.

Problem 1: Low Purity After Recrystallization

Symptoms:

  • The melting point of the product is broad and lower than expected.

  • HPLC or GC analysis shows significant levels of impurities.

  • The product is discolored (e.g., yellow or brown).

Possible Causes & Solutions:

Possible CauseRecommended Solution
Inappropriate Solvent Choice The ideal solvent should dissolve the compound well when hot but poorly when cold.[9] If the compound is too soluble at low temperatures, recovery will be poor. If it's not soluble enough when hot, impurities will be trapped. Action: Screen a variety of solvents or consider a two-solvent (binary) system (e.g., Ethanol/Water, Toluene/Heptane).
Presence of Positional Isomers Isomers have very similar solubilities, making separation by recrystallization difficult. Action: Consider column chromatography for separation.[1] Alternatively, multiple recrystallizations may be required, though this can lead to significant yield loss.
Precipitation Occurred Too Quickly Rapid cooling can trap impurities within the crystal lattice and lead to smaller, less pure crystals.[10] Action: Allow the hot, saturated solution to cool slowly to room temperature without disturbance, then place it in an ice bath to maximize crystal formation.[9][11]
Colored Impurities Present Highly conjugated by-products can cause discoloration. Action: During recrystallization, add a small amount of activated charcoal to the hot solution. Heat for 5-10 minutes, then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[10]
Problem 2: Product "Oils Out" During Recrystallization

Symptom:

  • Instead of forming solid crystals upon cooling, the product separates as an insoluble liquid (oil).

Possible Causes & Solutions:

Possible CauseRecommended Solution
High Impurity Concentration Impurities can depress the melting point of the mixture, causing it to be a liquid at the crystallization temperature. Action: Attempt an initial purification by another method, such as a simple column filtration or an acid-base extraction, before proceeding with recrystallization.
Solution is Too Concentrated If the solution is supersaturated to a very high degree, the product may not have time to form an ordered crystal lattice. Action: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it more slowly.[10]
Solvent Boiling Point is Too High If the boiling point of the solvent is higher than the melting point of the solute, the compound may melt in the solvent before it dissolves, leading to oiling out upon cooling. Action: Choose a recrystallization solvent with a boiling point lower than the product's melting point.

Section 3: Key Purification and Analysis Data

The following tables summarize key data relevant to the purification and analysis of trifluorophenylacetic acid isomers.

Table 1: Physical and Purity Data for 2,4,5-Trifluorophenylacetic Acid (Isomer Reference)

ParameterValueSource(s)
Melting Point 121-125 °C[5]
Appearance White to Off-White Solid[5][8]
Typical Commercial Purity 96%, 97%, 98%, 99%[5]
Molecular Weight 190.12 g/mol

Table 2: Example HPLC Conditions for Phenylacetic Acid Analysis

ParameterConditionSource(s)
Column C18 (e.g., Kromasil, 250x4.6 mm, 5 µm)[6]
Mobile Phase Gradient elution with a buffered aqueous phase and an organic modifier (e.g., acetonitrile).[6]
Detection UV at 256 nm[6]
Flow Rate ~1.3 mL/min[6]
Note Method requires optimization for separating 2,3,4-TFPAA from its specific isomers. The choice of organic modifier is critical for achieving separation of positional isomers.[1]

Section 4: Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent
  • Solvent Selection: Choose a suitable solvent in which the this compound is soluble at high temperatures but has low solubility at room temperature or below.[12]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling stick or magnetic stir bar.[9]

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to boil. Continue to add small portions of the solvent until all the solid has just dissolved.[9]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[11]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[9]

  • Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly in a vacuum oven or desiccator to remove all traces of solvent.

Protocol 2: Purity Assessment by HPLC
  • Standard Preparation: Prepare a stock solution of a reference standard of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol). Prepare a series of dilutions from the stock to create a calibration curve.

  • Sample Preparation: Accurately weigh a small amount of your purified product and dissolve it in the same solvent to a similar concentration as the standard. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic System: Set up the HPLC system according to the parameters outlined in Table 2 or a suitably developed method. Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Injection: Inject the prepared standards and sample onto the column.

  • Data Analysis: Identify the peak corresponding to this compound based on the retention time of the reference standard. Calculate the purity of your sample by determining the area percentage of the main peak relative to the total area of all peaks. For quantitative analysis, use the calibration curve.

Section 5: Visual Workflow and Logic Diagrams

G Figure 1: General Purification & Analysis Workflow A Crude 2,3,4-TFPAA B Select Purification Method A->B C Recrystallization B->C Impurities have different solubility D Column Chromatography B->D Isomers or closely related impurities E Purified Solid C->E D->E F Purity Analysis (HPLC/GC) E->F G Is Purity > 99%? F->G H Final Product G->H Yes I Repeat Purification G->I No I->B

Caption: A general workflow for the purification and analysis of this compound.

G Figure 2: Troubleshooting 'Oiling Out' During Recrystallization Start Attempting Recrystallization OilOut Product 'Oils Out'? Start->OilOut Success Crystals Form Successfully OilOut->Success No AddSolvent Add more hot solvent to redissolve OilOut->AddSolvent Yes CoolSlower Cool solution more slowly AddSolvent->CoolSlower StillOils Still oils out? CoolSlower->StillOils StillOils->Success No ChangeSolvent Change to a different solvent or solvent pair StillOils->ChangeSolvent Yes PrePurify Perform pre-purification (e.g., acid-base extraction) StillOils->PrePurify Yes

Caption: A decision tree for troubleshooting the issue of a product "oiling out" during recrystallization.

G Figure 3: Logic for Removing Colored Impurities A Crude product is colored B Dissolve in minimum hot recrystallization solvent A->B C Add activated charcoal (1-2% by weight) B->C D Boil gently for 5-10 minutes C->D E Perform hot filtration to remove charcoal D->E F Cool filtrate slowly to crystallize E->F G Is product colorless? F->G H Collect pure, colorless crystals G->H Yes I Repeat recrystallization (second crop) G->I No

Caption: A logical workflow for the removal of colored impurities using activated charcoal during recrystallization.

References

Technical Support Center: HPLC Analysis of 2,3,4-Trifluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for resolving peak tailing issues encountered during the HPLC analysis of 2,3,4-Trifluorophenylacetic acid.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: What are the primary causes of peak tailing for this compound in reversed-phase HPLC?

A1: Peak tailing for an acidic compound like this compound is typically due to secondary interactions with the stationary phase, particularly with residual silanol groups on the silica packing. At a mid-range pH, these silanol groups can be ionized and interact with the analyte, causing the peak to tail. Other potential causes include column overload, column degradation, or issues with the mobile phase.

Q2: How does the mobile phase pH impact the peak shape of this compound?

A2: The mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds.[1][2] For acidic analytes like this compound, a mobile phase pH that is at least 2 pH units below its pKa will ensure the compound is in its neutral, protonated form. This minimizes secondary interactions with the silica backbone of the stationary phase, leading to more symmetrical peaks.[3] When the mobile phase pH is close to the analyte's pKa, both the ionized and non-ionized forms can exist, which may result in broadened or split peaks.[4]

Q3: What is the recommended mobile phase pH for analyzing this compound?

Q4: Can the choice of HPLC column affect peak tailing?

A4: Absolutely. Using a modern, high-purity silica column that is well end-capped is crucial. End-capping blocks the majority of residual silanol groups, reducing the sites for secondary interactions. For particularly challenging separations of acidic compounds, consider using a column with a different stationary phase, such as a polymer-based or a phenyl-fluorinated phase, which can offer alternative selectivity.[6]

Q5: Could my sample be causing the peak tailing?

A5: Yes, there are a few sample-related issues that can lead to peak tailing.

  • Sample Overload: Injecting too high a concentration of the analyte can saturate the column, leading to asymmetrical peaks. Try diluting your sample and reinjecting.

  • Sample Solvent: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause peak distortion. Ideally, your sample should be dissolved in the mobile phase itself.

Q6: How can I determine if my column is degraded?

A6: Column degradation can lead to a loss of efficiency and peak tailing. This can manifest as a gradual decrease in performance over time. To check for a degraded column, you can:

  • Perform a Column Performance Test: Inject a standard neutral compound and compare the peak shape and efficiency to the manufacturer's specifications.

  • Flush the Column: If the column is contaminated, flushing with a strong solvent may help.

  • Replace the Column: If the performance does not improve after flushing, the column may need to be replaced.

Quantitative Data Summary

The following table illustrates the impact of mobile phase pH on the peak asymmetry of a typical acidic compound, benzoic acid. A lower asymmetry factor indicates a more symmetrical peak.

Mobile Phase pHAnalyte FormExpected Peak Asymmetry Factor (As)Retention Time
2.1 (Below pKa)Fully Protonated (Neutral)~1.1Longer
4.2 (At pKa)50% Protonated, 50% Ionized>1.5 (Significant Tailing/Splitting)Intermediate
6.1 (Above pKa)Fully Ionized (Charged)~1.3Shorter

This data is illustrative for benzoic acid and demonstrates the general principle for acidic analytes.[7]

Experimental Protocols

Protocol 1: Optimized HPLC Method for Symmetrical Peak Shape of this compound

This protocol is a recommended starting point for the analysis of this compound, designed to minimize peak tailing.

1. HPLC System and Column:

  • HPLC System: Any standard HPLC system with a UV detector.

  • Column: A high-purity, end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Isocratic Elution: A starting condition of 60:40 (A:B) is recommended. Adjust the ratio as needed to achieve the desired retention time. The presence of formic acid will maintain a low pH to ensure the analyte is in its protonated form.[1][8]

3. Instrumental Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 272 nm (based on analysis of a similar compound, 2,4,5-trifluorobenzoic acid).[9]

4. Sample Preparation:

  • Dissolve the this compound standard or sample in the mobile phase at a concentration of approximately 100 µg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Mandatory Visualizations

Troubleshooting Workflow for Peak Tailing

The following diagram outlines a logical workflow for troubleshooting peak tailing in the HPLC analysis of this compound.

PeakTailing_Troubleshooting start Peak Tailing Observed for This compound check_ph Is Mobile Phase pH ~2 pH units below pKa (~3.78)? start->check_ph adjust_ph Adjust Mobile Phase pH to 2.5-3.0 using Formic or Phosphoric Acid check_ph->adjust_ph No check_overload Is the sample concentration too high? check_ph->check_overload Yes problem_solved Problem Resolved adjust_ph->problem_solved dilute_sample Dilute sample 10-fold and reinject check_overload->dilute_sample Yes check_column_type Are you using a high-purity, end-capped C18 column? check_overload->check_column_type No dilute_sample->problem_solved consider_column Consider a different column chemistry (e.g., Phenyl, Fluorinated Phase) check_column_type->consider_column No check_column_health Is the column old or contaminated? check_column_type->check_column_health Yes consider_column->problem_solved flush_column Flush column with a strong solvent check_column_health->flush_column Maybe replace_column Replace the column check_column_health->replace_column Yes flush_column->problem_solved replace_column->problem_solved

Caption: Troubleshooting workflow for addressing peak tailing.

References

Minimizing side reactions in the synthesis of trifluorophenylacetic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions during the synthesis of trifluorophenylacetic acids.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of trifluorophenylacetic acids, providing potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired trifluorophenylacetic acid - Hydrolysis of the trifluoromethyl group to a carboxylic acid.[1][2] - Decarboxylation of the final product.[3] - Formation of byproducts from electrophilic or nucleophilic aromatic substitution.[4] - Incomplete reaction.- Carefully control the acidity and temperature of the reaction medium. Strong acidic conditions can promote hydrolysis of the CF3 group.[5] - Avoid prolonged exposure to high temperatures or UV light to minimize decarboxylation.[3] - Optimize the reaction conditions (catalyst, solvent, temperature) to favor the desired substitution pattern. - Monitor the reaction progress using techniques like TLC, GC, or HPLC to ensure completion.
Presence of a dicarboxylic acid impurity Hydrolysis of the trifluoromethyl group on the phenyl ring to a second carboxylic acid group.[1][2][5][6]- Use milder acidic conditions for hydrolysis of the precursor nitrile or ester. - Employ aprotic conditions where possible to avoid sources of water and strong acids. - Purification of the final product through recrystallization or chromatography can remove the dicarboxylic acid impurity.
Formation of trifluoromethyltoluene or other decarboxylated byproducts The desired trifluorophenylacetic acid is susceptible to decarboxylation, especially under photolytic conditions or high temperatures.[3]- Protect the reaction mixture from light, particularly UV radiation. - Maintain the lowest effective temperature throughout the synthesis and work-up. - Consider alternative synthetic routes that do not involve harsh decarboxylation-promoting conditions.
Observation of unexpected isomers - Non-regioselective starting materials or reaction conditions. - Isomerization of intermediates or the final product under the reaction conditions.- Use starting materials with the desired substitution pattern. - Employ regioselective reactions, for example, by using directing groups on the aromatic ring. - Analyze the isomeric purity of all starting materials and intermediates.
Incomplete hydrolysis of ester or nitrile precursor - Insufficient reaction time or temperature. - Inadequate concentration of the hydrolyzing agent (acid or base). - Poor solubility of the starting material.- Increase the reaction time and/or temperature, while monitoring for the onset of side reactions. - Increase the concentration of the acid or base used for hydrolysis. - Use a co-solvent to improve the solubility of the starting material.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of trifluorophenylacetic acids and how can I prevent it?

A1: The most frequently encountered side reaction is the hydrolysis of the trifluoromethyl group to a carboxylic acid, resulting in the formation of a dicarboxylic acid impurity.[1][2] This is particularly prevalent under strong acidic conditions.[5] To minimize this, it is crucial to carefully control the reaction conditions, especially during the hydrolysis of a nitrile or ester precursor. Using milder acids, lower temperatures, and shorter reaction times can significantly reduce the extent of this side reaction.

Q2: I am observing significant decarboxylation of my trifluorophenylacetic acid product. What are the likely causes and how can I mitigate this?

A2: Decarboxylation of trifluorophenylacetic acids can be induced by heat or light (photodecarboxylation), leading to the formation of the corresponding trifluoromethyltoluene.[3] To prevent this, ensure that your reaction and work-up procedures are carried out at the lowest practical temperature and that the reaction mixture is protected from direct light, especially UV sources.

Q3: How can I control the regioselectivity of my synthesis to obtain the desired isomer of trifluorophenylacetic acid?

A3: Achieving high regioselectivity depends on the chosen synthetic route. Starting with a correctly substituted precursor is the most straightforward approach. For reactions involving substitution on the aromatic ring, the directing effects of the existing substituents (including the trifluoromethyl group itself, which is meta-directing for electrophilic substitution) must be considered.[4] Utilizing synthetic strategies that offer high regiocontrol, such as cross-coupling reactions with specifically functionalized starting materials, is also recommended.

Q4: Are there any specific analytical techniques recommended for monitoring the progress of the reaction and identifying impurities?

A4: Yes, several analytical techniques are suitable. Thin-layer chromatography (TLC) is a quick and simple method for qualitative monitoring of the reaction progress. For more quantitative analysis and to identify and quantify impurities, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly effective. For structural elucidation of the main product and any significant impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and Mass Spectrometry (MS) are indispensable.

Experimental Protocols

General Protocol for the Synthesis of 2-(4-(Trifluoromethyl)phenyl)acetic Acid via Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on established Suzuki-Miyaura coupling reactions.[7]

Materials:

  • 4-(Trifluoromethyl)phenylboronic acid

  • Ethyl bromoacetate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • Coupling Reaction:

    • In a round-bottom flask, dissolve 4-(trifluoromethyl)phenylboronic acid (1.0 eq), ethyl bromoacetate (1.2 eq), and potassium carbonate (2.0 eq) in a mixture of toluene and water (4:1).

    • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

    • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) to the mixture.

    • Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere until the reaction is complete (monitor by TLC or GC).

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Add water and extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-(4-(trifluoromethyl)phenyl)acetate.

  • Hydrolysis:

    • Dissolve the crude ester in a mixture of ethanol and water.

    • Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC).

  • Purification:

    • Remove the ethanol under reduced pressure.

    • Wash the aqueous layer with diethyl ether to remove any non-polar impurities.

    • Acidify the aqueous layer with concentrated HCl to a pH of ~2.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(4-(trifluoromethyl)phenyl)acetic acid.

    • Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexanes) to obtain the pure product.

Visualizations

experimental_workflow cluster_coupling Suzuki-Miyaura Coupling cluster_hydrolysis Hydrolysis cluster_purification Purification start 4-(Trifluoromethyl)phenylboronic acid + Ethyl bromoacetate coupling Pd(OAc)₂, PPh₃, K₂CO₃ Toluene/Water, 80-90°C start->coupling Reactants ester Ethyl 2-(4-(trifluoromethyl)phenyl)acetate coupling->ester Product hydrolysis_step NaOH Ethanol/Water ester->hydrolysis_step Input acid 2-(4-(Trifluoromethyl)phenyl)acetic acid (crude) hydrolysis_step->acid Product workup Acidification & Extraction acid->workup recrystallization Recrystallization workup->recrystallization final_product Pure 2-(4-(Trifluoromethyl)phenyl)acetic acid recrystallization->final_product

Caption: Synthetic workflow for 2-(4-(trifluoromethyl)phenyl)acetic acid.

side_reactions cluster_conditions Reaction Conditions main_product Trifluorophenylacetic Acid hydrolysis Dicarboxylic Acid main_product->hydrolysis Hydrolysis of -CF₃ (Strong Acid) decarboxylation Trifluoromethyltoluene main_product->decarboxylation Decarboxylation (Heat/Light) other_impurities Isomeric Impurities / Byproducts main_product->other_impurities Other Side Reactions strong_acid Strong Acid heat_light Heat / Light

Caption: Common side reactions in trifluorophenylacetic acid synthesis.

References

Technical Support Center: Optimizing Mobile Phase for Trifluorophenylacetic Acid Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of trifluorophenylacetic acid (TFPAA) isomers. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) related to mobile phase optimization for HPLC and UHPLC applications.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to consider when optimizing the mobile phase for TFPAA isomer separation?

A1: The most critical parameter is the pH of the aqueous component of your mobile phase.[1][2] Trifluorophenylacetic acid and its isomers are acidic compounds. Their ionization state is highly dependent on the mobile phase pH, which directly impacts their retention time and peak shape on a reversed-phase column.[1][2] It is generally recommended to maintain the mobile phase pH at least 2 units below the pKa of the analytes to ensure they are in their non-ionized form, leading to better retention and symmetrical peaks.[3]

Q2: Which organic solvents are recommended for the separation of TFPAA isomers?

A2: Acetonitrile and methanol are the most commonly used organic solvents in reversed-phase HPLC for separating TFPAA isomers. Acetonitrile is often preferred due to its lower viscosity, which results in lower backpressure and better compatibility with UV detection at low wavelengths.[4] Methanol can offer different selectivity and is a viable alternative to explore during method development.[4]

Q3: How can I improve the peak shape and reduce tailing for my TFPAA isomer peaks?

A3: Peak tailing is a common issue when separating acidic compounds like TFPAA. It can be caused by secondary interactions with the stationary phase, such as with residual silanol groups on the silica support.[5][6] To mitigate this, consider the following:

  • Add an acidic modifier: Incorporating a small amount of an acid like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid into your mobile phase can help to suppress the ionization of both the TFPAA isomers and the residual silanol groups, leading to sharper, more symmetrical peaks.[3][7]

  • Optimize mobile phase pH: As mentioned in Q1, ensure the pH is low enough to keep the TFPAA in its protonated form.

  • Use a modern, well-end-capped column: Newer columns are designed with better end-capping to minimize the number of accessible silanol groups.

  • Consider a lower sample concentration: Injecting a sample that is too concentrated can lead to column overload and peak tailing.[8]

Q4: When should I consider using a gradient elution versus an isocratic method?

A4: The choice between gradient and isocratic elution depends on the complexity of your sample.

  • Isocratic elution , where the mobile phase composition remains constant, is suitable for simple mixtures with a few isomers that are well-resolved.[9]

  • Gradient elution , where the mobile phase composition is changed over time (e.g., by increasing the percentage of organic solvent), is generally preferred for complex samples containing multiple isomers with a wider range of polarities.[4][10] A gradient can help to elute all isomers in a reasonable time with good peak shape.

Q5: Can ion-pairing agents be used for TFPAA isomer separation?

A5: Yes, ion-pairing agents can be a useful tool, particularly if you are struggling to achieve sufficient retention for these polar, acidic compounds. An ion-pairing agent, such as a tetraalkylammonium salt for an acidic analyte like TFPAA, is added to the mobile phase.[11] It forms a neutral ion-pair with the charged analyte, increasing its hydrophobicity and thus its retention on a reversed-phase column.[12][13]

Troubleshooting Guides

This section provides systematic approaches to resolving common issues encountered during the separation of TFPAA isomers.

Issue 1: Poor Resolution or Co-elution of Isomers

Question: My TFPAA isomer peaks are not separating and are either overlapping or co-eluting. What steps can I take to improve the resolution?

Answer: Poor resolution is a common challenge due to the structural similarity of the isomers. Here is a step-by-step guide to troubleshoot this issue:

  • Optimize the Mobile Phase Composition:

    • Adjust the Organic Solvent Percentage: If using an isocratic method, systematically decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This will increase the retention times of the isomers and may improve their separation.

    • Switch the Organic Solvent: If you are using acetonitrile, try switching to methanol, or vice-versa. The different solvent selectivity can alter the elution order and improve resolution.

    • Implement a Shallow Gradient: If you are already using a gradient, try making it shallower (i.e., a slower increase in the organic solvent percentage over a longer time). This gives the isomers more time to interact with the stationary phase and can enhance separation.

  • Modify the Mobile Phase pH:

    • Ensure the pH of your aqueous mobile phase is consistently maintained at least 2 pH units below the pKa of trifluorophenylacetic acid. Small variations in pH can significantly impact selectivity.[2]

  • Evaluate the Stationary Phase:

    • Not all C18 columns are the same. Consider trying a C18 column from a different manufacturer or one with a different bonding chemistry.

    • For challenging separations of positional isomers, a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase may offer better selectivity due to different interaction mechanisms (e.g., pi-pi interactions).[14]

Issue 2: Fluctuating Retention Times

Question: I am observing inconsistent retention times for my TFPAA isomers between injections. What is causing this variability?

Answer: Stable retention times are crucial for reliable identification and quantification. Fluctuations often point to issues with system equilibration or the mobile phase preparation.

  • Ensure Proper Column Equilibration: The column must be thoroughly equilibrated with the initial mobile phase conditions before starting your analytical run, especially when using a gradient. A stable baseline is a good indicator of an equilibrated column.

  • Check Mobile Phase Preparation:

    • Accurate pH Adjustment: Inconsistent pH of the aqueous phase is a common cause of retention time drift for ionizable compounds like TFPAA.[2] Prepare fresh mobile phase for each run and ensure the pH is accurately measured and adjusted.

    • Mobile Phase Degassing: Ensure your mobile phase is properly degassed to prevent air bubbles from entering the pump and causing flow rate fluctuations.

  • Verify HPLC System Performance: Check for any leaks in the system, and ensure the pump is delivering a consistent and accurate flow rate.

Experimental Protocols

Below are detailed methodologies for the separation of trifluorophenylacetic acid isomers.

Method 1: Gradient HPLC Separation of 2,4,5-Trifluorophenylacetic Acid and its Positional Isomer

This method is adapted from the work of Pinto et al. for the separation of 2,4,5-TFPAA from its impurities, including the 2,3,6-TFPAA positional isomer.[15]

  • Column: Waters Symmetry C18 (250 x 4.6 mm, 5 µm)[15]

  • Mobile Phase A: 0.1% (v/v) aqueous phosphoric acid[15]

  • Mobile Phase B: Acetonitrile[15]

  • Gradient Profile:

    Time (minutes) % Mobile Phase B
    0 10
    10 35
    30 80

    | 35 | 80 |

  • Injection Volume: 10 µL[15]

  • Detection: UV absorbance[15]

Method 2: Isocratic HPLC Separation of Trifluoroacetic Acid

While not specific to TFPAA isomers, this method for the related compound trifluoroacetic acid (TFA) demonstrates the use of an ion-pairing agent, which can be adapted for TFPAA.

  • Column: C18

  • Mobile Phase: 4.5 mmol L–1 tetra-n-butylammonium hydrogen sulfate (TBAHS) as an ion interaction reagent in a mixture of methanol and water (40:60%, v/v).

  • Detection: UV at 200 nm

Quantitative Data Summary

The following tables summarize quantitative data from the cited experimental protocols.

Table 1: Gradient HPLC Method Parameters for TFPAA Isomer Separation[15]

ParameterValue
Column Waters Symmetry C18 (250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% (v/v) Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-35% B in 10 min, then 35-80% B in 20 min
Injection Volume 10 µL

Visualized Workflows and Logic

Mobile Phase Optimization Workflow

The following diagram illustrates a typical workflow for optimizing the mobile phase for TFPAA isomer separation.

Mobile_Phase_Optimization start Start: Separate TFPAA Isomers select_column Select Initial Column (e.g., C18) start->select_column initial_mp Prepare Initial Mobile Phase (e.g., 50:50 ACN:0.1% H3PO4) select_column->initial_mp run_initial Perform Initial Isocratic Run initial_mp->run_initial eval_resolution Evaluate Resolution run_initial->eval_resolution adjust_organic Adjust Organic Solvent % eval_resolution->adjust_organic Inadequate optimized Optimized Separation eval_resolution->optimized Adequate adjust_organic->run_initial try_gradient Develop a Gradient Method adjust_organic->try_gradient try_gradient->run_initial change_solvent Change Organic Solvent (e.g., to Methanol) try_gradient->change_solvent change_solvent->run_initial change_column Change Column (e.g., Phenyl, PFP) change_solvent->change_column change_column->run_initial

Caption: A workflow for systematic mobile phase optimization for TFPAA isomer separation.

Troubleshooting Peak Tailing

This decision tree provides a logical approach to diagnosing and resolving peak tailing issues.

Peak_Tailing_Troubleshooting start Issue: Peak Tailing Observed check_ph Is Mobile Phase pH >2 units below pKa? start->check_ph adjust_ph Adjust pH with Acid (e.g., H3PO4, TFA) check_ph->adjust_ph No check_overload Is Sample Concentration High? check_ph->check_overload Yes resolved Peak Tailing Resolved adjust_ph->resolved dilute_sample Dilute Sample check_overload->dilute_sample Yes secondary_interactions Suspect Secondary Interactions check_overload->secondary_interactions No dilute_sample->resolved add_modifier Add Mobile Phase Modifier (e.g., 0.1% TFA) secondary_interactions->add_modifier use_guard_column Use a Guard Column secondary_interactions->use_guard_column change_column Change to a High-Performance End-capped Column secondary_interactions->change_column add_modifier->resolved use_guard_column->resolved change_column->resolved

Caption: A decision tree for troubleshooting peak tailing in TFPAA isomer analysis.

References

Technical Support Center: Mass Spectrometry Analysis of 2,3,4-Trifluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 2,3,4-Trifluorophenylacetic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Troubleshooting Guides

Poor ionization of this compound in mass spectrometry can be a significant hurdle. The following guides address specific issues you may encounter and provide step-by-step solutions.

Issue 1: Low or No Signal Intensity in Negative Ion ESI Mode

Question: I am not seeing a significant signal for this compound in negative ion electrospray ionization (ESI) mode. What are the likely causes and how can I troubleshoot this?

Answer:

Poor signal intensity for this compound in negative ion ESI is a common issue, often related to the mobile phase composition and ion source settings. The trifluoromethyl groups on the phenyl ring can cause ion suppression, similar to the well-documented effects of trifluoroacetic acid (TFA) in mobile phases.[1][2]

Troubleshooting Steps:

  • Mobile Phase Additive Optimization:

    • Avoid Trifluoroacetic Acid (TFA): If you are using TFA as a mobile phase additive, it is highly likely to be the cause of ion suppression.[1][2]

    • Switch to MS-Friendly Alternatives: Replace TFA with additives known to be more compatible with negative ion mode ESI. Good alternatives include:

      • Formic Acid (0.1%): Often a good starting point for improving signal intensity.[3][4]

      • Acetic Acid (0.1%): Can sometimes provide a better signal than formic acid for certain acidic compounds.[3][4]

      • Ammonium Acetate or Ammonium Formate (5-10 mM): These buffered solutions can help maintain a stable pH and improve ionization efficiency.

  • pH Adjustment:

    • The pH of the mobile phase plays a crucial role in the deprotonation of the carboxylic acid group, which is essential for negative ion mode analysis.[5]

    • For acidic compounds, a mobile phase pH that is 2-3 units higher than the pKa of the analyte is generally recommended to ensure it is in its deprotonated form. The pKa of this compound is expected to be in the acidic range.

  • Solvent Composition:

    • While acetonitrile is a common organic solvent in reversed-phase chromatography, methanol can sometimes be a better choice for improving ESI signal in negative ion mode.[6]

    • Experiment with different ratios of organic solvent to water to find the optimal composition for your analyte.

  • Ion Source Parameter Optimization:

    • Capillary Voltage: Optimize the capillary voltage. Too high a voltage can lead to in-source fragmentation and reduce the signal of the parent ion.

    • Nebulizer Gas Flow: Adjust the nebulizer gas flow to ensure efficient droplet formation.

    • Drying Gas Flow and Temperature: Optimize the drying gas flow and temperature to facilitate desolvation without causing thermal degradation of the analyte.

Troubleshooting Workflow for Low Signal Intensity

start Low or No Signal for This compound check_mobile_phase Check Mobile Phase Composition start->check_mobile_phase is_tfa_present Is TFA Present? check_mobile_phase->is_tfa_present replace_tfa Replace TFA with Formic Acid, Acetic Acid, or Ammonium Acetate/Formate is_tfa_present->replace_tfa Yes optimize_ph Optimize Mobile Phase pH (2-3 units above pKa) is_tfa_present->optimize_ph No replace_tfa->optimize_ph optimize_solvent Optimize Organic Solvent (e.g., try Methanol vs. Acetonitrile) optimize_ph->optimize_solvent optimize_source Optimize Ion Source Parameters (Capillary Voltage, Gas Flows, Temperature) optimize_solvent->optimize_source signal_improved Signal Improved? optimize_source->signal_improved end_good Problem Resolved signal_improved->end_good Yes consider_alternatives Consider Alternative Ionization Techniques (APCI, APPI) signal_improved->consider_alternatives No isf In-Source Fragmentation cone_voltage Cone/Fragmentor Voltage cone_voltage->isf Directly Influences source_temp Source Temperature source_temp->isf Influences gas_flows Nebulizer & Drying Gas Flows gas_flows->isf Influences capillary_voltage Capillary Voltage capillary_voltage->isf Influences sample_prep Sample Preparation (Stock, Working Standards, Filtration) lc_separation LC Separation (C18 Column, Gradient Elution) sample_prep->lc_separation ionization Ionization (Negative ESI) lc_separation->ionization mass_analysis Mass Analysis (Full Scan, SIM, or MRM) ionization->mass_analysis data_processing Data Processing and Quantification mass_analysis->data_processing

References

Technical Support Center: Robust GC Analysis of Fluorinated Aromatic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the robust gas chromatography (GC) analysis of fluorinated aromatic acids.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for analyzing fluorinated aromatic acids by GC?

A1: Fluorinated aromatic acids are polar and have low volatility due to the presence of the carboxylic acid group.[1] Direct analysis by GC often results in poor peak shapes (severe tailing), low sensitivity, and potential thermal degradation in the hot injector.[1] Derivatization converts the acidic proton into a less polar, more volatile group (e.g., an ester), which significantly improves chromatographic performance, thermal stability, and detection.[1]

Q2: What is the best type of GC column for analyzing derivatized fluorinated aromatic acids?

A2: The selection of a GC column is based on the "likes dissolves like" principle, where the polarity of the stationary phase should match the polarity of the analyte.[2] For derivatized fluorinated aromatic acids, a mid-polarity to high-polarity stationary phase is generally recommended.[3][4] Columns containing trifluoropropyl groups can offer good selectivity for fluorinated compounds.[3] A good starting point would be an intermediate polarity column, such as one with a stationary phase of 6% cyanopropyl-phenyl / 94% dimethyl polysiloxane (e.g., DB-624).[5]

Q3: Can I analyze underivatized fluorinated aromatic acids by GC?

A3: While it is generally not recommended, direct analysis of free carboxylic acids is possible but challenging. It requires a highly polar and acidic stationary phase, such as those based on polyethylene glycol (PEG) that have been specifically treated for acid analysis (e.g., FFAP - Free Fatty Acid Phase).[1] However, even with these columns, peak tailing and poor reproducibility are common issues.[1] Derivatization is the most robust approach.

Q4: What are common sources of contamination when analyzing fluorinated compounds?

A4: Fluorinated compounds are present in many laboratory materials. Significant background noise and contamination can arise from fluoropolymer-based components like PTFE tubing, vial caps, and solvent filters, which can leach these compounds.[3] It is crucial to run method blanks—clean samples subjected to the entire preparation and analysis process—to identify and mitigate sources of contamination.[3]

Troubleshooting Guide

Q: I'm observing significant peak tailing for my derivatized fluorinated aromatic acids. What are the likely causes and solutions?

A: Peak tailing is a common issue when analyzing acidic compounds and can be caused by several factors.[6]

  • Cause 1: Secondary Interactions. Active sites (e.g., exposed silanols) in the injector liner or the front of the GC column can interact with any remaining polar character of the analytes.[6][7]

    • Solution: Use a deactivated or ultra-inert injector liner. Trim 10-20 cm from the front of the column to remove active sites that have developed over time.[6][8]

  • Cause 2: Incomplete Derivatization. If the derivatization reaction is not complete, the remaining free acids will interact strongly with the system, causing severe tailing.

    • Solution: Optimize the derivatization protocol. Ensure reagents are fresh, reaction times are adequate, and reaction conditions (e.g., temperature) are correct.

  • Cause 3: Column Polarity Mismatch. Using a non-polar column for these relatively polar analytes can lead to tailing.[9]

    • Solution: Switch to an intermediate or polar stationary phase that better matches the analyte polarity.[4][9]

  • Cause 4: Improper Column Installation. A poorly cut column end or incorrect installation depth in the inlet or detector can create dead volume, leading to peak distortion.[10][11]

    • Solution: Re-cut the column end using a ceramic scoring wafer to ensure a clean, square cut.[11] Re-install the column according to the manufacturer's instructions for the correct height.[6]

Q: My peaks are broad and resolution is poor. How can I improve this?

A: Poor resolution and broad peaks can compromise quantification.[12]

  • Cause 1: Sub-optimal Carrier Gas Flow Rate. The linear velocity of the carrier gas affects chromatographic efficiency.

    • Solution: Optimize the carrier gas flow rate (or pressure) for the specific column dimensions and carrier gas type (e.g., Helium, Hydrogen).

  • Cause 2: Thick Stationary Phase Film. A thick film increases retention and can lead to broader peaks, especially for high-boiling compounds.

    • Solution: Select a column with a thinner film thickness (e.g., 0.25 µm) to achieve sharper peaks.

  • Cause 3: Incorrect Oven Temperature Program. A slow temperature ramp can cause excessive peak broadening.

    • Solution: Increase the oven temperature ramp rate. Ensure the initial oven temperature is appropriate for focusing the analytes at the head of the column. This temperature should typically be about 20°C below the boiling point of the injection solvent.[6]

Q: I am not seeing any peaks, or the response is very low. What should I check?

A: A lack of signal can be due to issues with the sample introduction or the detector.[7]

  • Cause 1: System Leaks. Leaks in the injector are a common cause of low or no signal.[9]

    • Solution: Perform a leak check of the system, paying close attention to the septum, liner O-ring, and column fittings.[7]

  • Cause 2: Analyte Degradation. Thermally labile derivatives might decompose in a hot injector.

    • Solution: Lower the injector temperature. Use a deactivated liner to minimize active sites that can catalyze degradation.[13]

  • Cause 3: Detector Malfunction. The detector may not be operating correctly.

    • Solution: For a Flame Ionization Detector (FID), ensure the flame is lit and that hydrogen and airflows are correct.[14] For a Mass Spectrometer (MS), ensure it is properly tuned and that the filament is on.

Data Presentation

Table 1: Recommended GC Column Stationary Phases for Derivatized Fluorinated Aromatic Acids

PolarityStationary Phase CompositionCommon Trade NamesCharacteristics & Use Case
Intermediate Polarity 6% Cyanopropylphenyl / 94% DimethylpolysiloxaneDB-624, ZB-624Excellent general-purpose column for volatile organic compounds. A good starting point for method development with derivatized acids.[5][15]
Intermediate Polarity 35% Diphenyl / 65% DimethylpolysiloxaneDB-35ms, ZB-35Offers a higher polarity than 5% phenyl phases, providing greater retention for polar analytes.[15]
Intermediate-High Polarity 50% Diphenyl / 50% DimethylpolysiloxaneDB-17, OV-17Good selectivity for a range of polar compounds.
Polar Polyethylene Glycol (PEG)DB-WAX, Carbowax 20MHighly polar phase, but may have lower thermal stability. Best suited for more polar derivatives.[1]
Polar (Fluorinated) Trifluoropropylmethyl polysiloxaneDB-210, Rtx-200Specifically designed for separating fluorinated compounds, offering unique selectivity.[3]

Experimental Protocols

Protocol: Derivatization of Fluorinated Aromatic Acids via Esterification

This protocol describes a general procedure for converting fluorinated aromatic acids into their more volatile esters (e.g., isobutyl esters) for GC analysis, based on a common derivatization method.[16]

Materials:

  • Sample containing fluorinated aromatic acids dissolved in a suitable solvent (e.g., acetonitrile).

  • Isobutyl chloroformate (IBCF) - Derivatizing agent.

  • Pyridine - Catalyst.

  • Anhydrous sodium sulfate - For removing moisture.

  • Hexane or Ethyl Acetate - Extraction solvent.

  • GC Vials.

Procedure:

  • Sample Preparation: Place 1 mL of the sample solution into a clean glass reaction vial.

  • Catalyst Addition: Add 50 µL of pyridine to the sample vial. Mix gently by vortexing.

  • Derivatization Reaction: Add 100 µL of isobutyl chloroformate (IBCF) to the vial. Cap the vial tightly and vortex for 1 minute. Allow the reaction to proceed at room temperature for 10-15 minutes.

  • Quenching & Extraction: Add 2 mL of HPLC-grade water to quench the reaction. Add 2 mL of hexane (or ethyl acetate) to extract the derivatized esters. Vortex vigorously for 2 minutes.

  • Phase Separation: Allow the layers to separate. The top organic layer contains the derivatized analytes.

  • Drying: Carefully transfer the top organic layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: Transfer the dried organic extract to a GC vial for injection.

Mandatory Visualization

Below is a logical workflow for troubleshooting peak tailing, a frequent challenge in the GC analysis of acidic compounds.

G Troubleshooting Workflow: Peak Tailing start Peak Tailing Observed check_derivatization Is Derivatization Complete? start->check_derivatization check_liner Check Injector Liner check_derivatization->check_liner Yes optimize_rxn Optimize Derivatization: - Check Reagent Age - Increase Reaction Time/Temp check_derivatization->optimize_rxn No check_column_install Check Column Installation check_liner->check_column_install Liner OK replace_liner Use New Deactivated Liner check_liner->replace_liner Active/Dirty trim_column Trim 10-20cm from Column Inlet check_liner->trim_column Contaminated Column Head check_column_phase Is Column Phase Appropriate? check_column_install->check_column_phase Yes reinstall_column Re-cut and Re-install Column (Verify Correct Depth) check_column_install->reinstall_column No select_polar_column Select More Polar Column (e.g., DB-624, WAX, etc.) check_column_phase->select_polar_column No (e.g., non-polar) end_node Problem Resolved check_column_phase->end_node Yes optimize_rxn->end_node Re-analyze replace_liner->end_node Re-analyze trim_column->end_node Re-analyze reinstall_column->end_node Re-analyze select_polar_column->end_node Re-analyze

Caption: Logical workflow for diagnosing and resolving peak tailing issues.

References

Reducing baseline noise in the detection of 2,3,4-Trifluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical detection of 2,3,4-Trifluorophenylacetic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to baseline noise during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is baseline noise and why is it a problem in the analysis of this compound?

A1: Baseline noise refers to the short-term, random fluctuations observed in the signal when no analyte is being detected.[1] In chromatographic analysis (e.g., HPLC, GC), a stable, flat baseline is crucial for accurate results.[1][2] Excessive baseline noise can:

  • Reduce Sensitivity: A high noise level can obscure small peaks, making it difficult to detect low concentrations of this compound. This negatively impacts the signal-to-noise ratio (S/N), which is a key measure of sensitivity.[1][3]

  • Compromise Quantitation: Noise can interfere with the accurate integration of peak areas, leading to imprecise and unreliable quantitative results.[2]

  • Lead to Inaccurate Detection Limits: The method's detection and quantitation limits are directly dependent on the baseline noise.[3]

There are different types of baseline disturbances to be aware of:

  • Noise: Rapid, short-term, random fluctuations.[1][4]

  • Drift: A slow, gradual change in the baseline over an extended period.[1][4]

  • Spikes: Sudden, transient signals that are not related to the analyte.[4][5]

Q2: What are the most common sources of baseline noise in HPLC analysis?

A2: Baseline noise in High-Performance Liquid Chromatography (HPLC) can originate from various components of the system. The most frequent causes include:

  • Mobile Phase Issues:

    • Impurities or low-grade solvents: Using non-HPLC grade solvents can introduce contaminants that generate spurious signals.[4][6]

    • Improper degassing: Dissolved gases in the mobile phase can form microbubbles, which cause noise, particularly in UV detectors.[1][7]

    • Poor mixing: Inadequate mixing of mobile phase components, especially in gradient elution, can lead to periodic fluctuations.[7]

    • Microbial growth: Aqueous mobile phases, especially those near a neutral pH, are prone to bacterial or algal growth, which can contaminate the system.[8][9]

  • Pump and System Hardware:

    • Pump pulsations: Worn seals, faulty check valves, or trapped air bubbles in the pump can cause pressure fluctuations, resulting in a noisy baseline.[1]

    • Leaks: Leaks in fittings or pump seals can lead to pressure instability.[10]

    • Contamination: Residual contaminants from previous analyses can leach from various system components, including tubing and filters.[11]

  • Detector Problems:

    • Failing lamp: An aging or unstable UV detector lamp can cause increased noise.[7][12]

    • Contaminated flow cell: Contaminants or air bubbles trapped in the detector flow cell can interfere with the light path and cause noise or spikes.[2][7]

    • Temperature fluctuations: Detectors, especially Refractive Index (RI) detectors, are sensitive to changes in ambient temperature.[7]

  • Column Issues:

    • Contamination: Buildup of sample matrix components or impurities from the mobile phase on the column can bleed out during analysis.[4][12]

    • Degradation: Over time, the stationary phase of the column can degrade, leading to increased bleed and baseline noise.[4]

Troubleshooting Guides

This section provides systematic approaches to identifying and resolving baseline noise issues during the analysis of this compound.

Guide 1: Troubleshooting High Baseline Noise in HPLC-UV

This guide follows a logical workflow to diagnose the source of baseline noise in a typical HPLC-UV system.

start High Baseline Noise Observed check_mp Step 1: Check Mobile Phase start->check_mp prepare_fresh Prepare fresh, HPLC-grade solvents and additives. Filter and degas thoroughly. check_mp->prepare_fresh run_blank Run a blank gradient (no injection) prepare_fresh->run_blank noise_persists1 Noise Persists? run_blank->noise_persists1 check_pump Step 2: Isolate Pumping System noise_persists1->check_pump Yes resolved Problem Resolved noise_persists1->resolved No disconnect_col Disconnect column. Direct pump flow to waste. check_pump->disconnect_col monitor_pressure Monitor pressure trace. Is it stable? disconnect_col->monitor_pressure pressure_unstable Unstable monitor_pressure->pressure_unstable No pressure_stable Stable monitor_pressure->pressure_stable Yes troubleshoot_pump Purge pump, clean/replace check valves, check seals. pressure_unstable->troubleshoot_pump check_detector Step 3: Check Detector & Column pressure_stable->check_detector troubleshoot_pump->resolved reconnect_col Reconnect column. Divert flow to waste before detector. check_detector->reconnect_col noise_persists2 Noise Reappears? reconnect_col->noise_persists2 flush_column Issue is likely column contamination/bleed. Flush or replace column. noise_persists2->flush_column Yes check_flowcell Issue is likely detector. Flush flow cell. Check lamp performance. noise_persists2->check_flowcell No flush_column->resolved check_flowcell->resolved

Caption: Logical workflow for troubleshooting HPLC baseline noise.

Detailed Steps:

  • Evaluate the Mobile Phase:

    • Question: Is your mobile phase freshly prepared, filtered, and thoroughly degassed?

    • Action: Always use high-purity, HPLC-grade solvents and additives.[1][4] Prepare fresh mobile phases daily to prevent degradation or microbial growth.[8][13] Filter all aqueous buffers through a 0.2–0.45 μm filter and degas the mobile phase using an inline degasser, helium sparging, or sonication.[1][7]

    • Verification: Run the system with the fresh mobile phase without an injection. If the baseline is now stable, the original mobile phase was the source of the noise.

  • Isolate the Pump and Mixer:

    • Question: Is the pump delivering a stable, pulse-free flow?

    • Action: Disconnect the column and connect the injector directly to the detector with a piece of tubing. Run the pump and observe the baseline. If the noise is still present, the issue is likely with the pump or mixer.

    • Troubleshooting:

      • Purge the pump on all lines to remove air bubbles.[2]

      • Check for leaks at all fittings, especially around the pump head.

      • If the noise is rhythmic, it may indicate a problem with a check valve or pump seal .[1] Clean or replace these components as part of regular maintenance.

  • Inspect the Column:

    • Question: Is the column contaminated or bleeding?

    • Action: If the baseline was stable with the column removed but becomes noisy when it is reinstalled, the column is the likely culprit.

    • Troubleshooting:

      • Flush the column according to the manufacturer's instructions. A common procedure is to wash with progressively stronger, miscible solvents.

      • Use a guard column to protect the analytical column from sample matrix contaminants.[1]

      • If the column is old or has been used with harsh conditions, it may be degraded and require replacement.[4]

  • Check the Detector:

    • Question: Is the detector flow cell clean and is the lamp performing correctly?

    • Action: If noise persists even with the column removed, the detector may be the source.

    • Troubleshooting:

      • Flush the flow cell with a strong solvent like isopropanol to remove contaminants or trapped air bubbles.[2][14]

      • Check the lamp energy. Most HPLC software provides a diagnostic test for lamp intensity. A failing lamp is a common source of noise and should be replaced.[7][12]

      • Ensure the laboratory environment has a stable temperature , as fluctuations can affect detector performance.[7][15]

Guide 2: Troubleshooting Baseline Noise in GC-MS

For analysis involving Gas Chromatography-Mass Spectrometry (GC-MS), the sources of noise can differ.

start High Baseline Noise in GC-MS check_consumables Step 1: Check Inlet Consumables start->check_consumables replace_septum Replace septum and inlet liner. Check for liner contamination. check_consumables->replace_septum run_blank_gc Run a blank temperature program (no injection) replace_septum->run_blank_gc noise_persists1 Noise Persists? run_blank_gc->noise_persists1 check_gas Step 2: Verify Gas Purity & Leaks noise_persists1->check_gas Yes resolved Problem Resolved noise_persists1->resolved No check_traps Check gas traps (moisture, oxygen). Ensure high-purity carrier gas. check_gas->check_traps leak_check Perform an electronic leak check on all fittings. check_traps->leak_check noise_persists2 Noise Persists? leak_check->noise_persists2 check_column_ms Step 3: Isolate Column and MS noise_persists2->check_column_ms Yes noise_persists2->resolved No bakeout_column Condition (bake out) column according to manufacturer's recommendations. check_column_ms->bakeout_column noise_persists3 Noise Persists? bakeout_column->noise_persists3 clean_ms Noise is likely from MS source. Clean the ion source. noise_persists3->clean_ms Yes noise_persists3->resolved No clean_ms->resolved

Caption: Troubleshooting workflow for GC-MS baseline noise.

Detailed Steps:

  • Inspect the GC Inlet:

    • Question: Are the inlet consumables clean and installed correctly?

    • Action: The septum and inlet liner are common sources of contamination and bleed.[16][17]

    • Troubleshooting:

      • Replace the septum. Septa degrade over time, especially at high temperatures, and can release volatile compounds.[16]

      • Replace the inlet liner. Non-volatile sample residue can accumulate in the liner and slowly break down, causing a noisy or rising baseline.[16]

      • Check the split vent trap for contamination, as this can be a source of back-diffusion into the inlet.[17]

  • Verify Gas Purity and System Integrity:

    • Question: Is the carrier gas pure and is the system free of leaks?

    • Action: Air leaks and impure gas are major causes of noise in GC-MS.

    • Troubleshooting:

      • Check gas traps. Ensure that moisture and oxygen traps are not exhausted.

      • Verify carrier gas quality. Use high-purity (99.999% or higher) carrier gas. Contaminated gas cylinders can introduce significant noise.[5][18]

      • Perform a leak check. Use an electronic leak detector to check all fittings from the gas source to the detector. Even a small leak can damage the column and increase baseline noise.[18]

  • Evaluate the Column and MS Detector:

    • Question: Is the column bleeding excessively or is the MS ion source contaminated?

    • Action: If the steps above do not resolve the issue, the problem likely lies with the column or the mass spectrometer.

    • Troubleshooting:

      • Condition the column. Heat the column to its maximum recommended temperature (while disconnected from the MS) to "bake out" contaminants.[17][19] A constantly rising baseline (bleed) that does not stabilize after conditioning may indicate a permanently damaged column.[16]

      • Clean the MS ion source. Over time, the ion source components become coated with sample residue, leading to high background noise. Follow the manufacturer's protocol for cleaning the ion source.[8]

Data and Protocols

Table 1: Impact of Troubleshooting on Signal-to-Noise (S/N) Ratio

This table presents representative data illustrating the improvement in S/N ratio for a hypothetical analysis of this compound after performing key troubleshooting steps.

ConditionBaseline Noise (Arbitrary Units)Signal Height (Arbitrary Units)Signal-to-Noise (S/N) Ratio
Initial State (Noisy Baseline)1504503:1
After Preparing Fresh Mobile Phase 80450~6:1
After Flushing Column 4545010:1
After Replacing Detector Lamp 2545018:1
Optimized Final State 1545030:1

Note: Data is illustrative to demonstrate the relative impact of troubleshooting actions. The smallest detectable signal is typically estimated to be equivalent to three times the height of the average baseline noise (S/N ratio of 3:1).[3]

Experimental Protocol: Example HPLC-UV Method

This protocol provides a starting point for the analysis of this compound. Method development and validation are required for specific applications.

  • Instrumentation: HPLC with UV Detector

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • Start with 10% B

    • Increase to 90% B over 15 minutes

    • Hold at 90% B for 2 minutes

    • Return to 10% B over 1 minute

    • Hold at 10% B for 5 minutes (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm

  • Sample Preparation: Dissolve this compound standard in a 50:50 mixture of water and acetonitrile to a concentration of 10 µg/mL.

Rationale: Trifluoroacetic acid (TFA) is a common mobile phase additive, but it can cause baseline drift in gradient elution due to its UV absorbance.[13][20] Formic acid is a viable alternative that often provides a more stable baseline.[7] A C18 column is suitable for retaining this moderately polar aromatic acid.

References

Technical Support Center: Scaling Up 2,3,4-Trifluorophenylacetic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2,3,4-Trifluorophenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound suitable for industrial scale-up?

A1: Several synthetic routes have been developed for the production of this compound, with the choice of route often depending on the availability and cost of starting materials, as well as safety and environmental considerations. Key strategies include:

  • From 2,3,4-Trifluoroaniline: This method involves a diazotization-addition reaction of 2,3,4-trifluoroaniline with a vinylidene chloride equivalent, followed by hydrolysis to yield the final product. This approach is noted for its use of readily available starting materials and relatively mild reaction conditions.[1]

  • From 1,2,4-Trifluorobenzene: This route can proceed via Friedel-Crafts acylation with chloroacetyl chloride, followed by subsequent reactions to form the acetic acid moiety.[2] Another variation involves the reaction with sodium cyanide and dichloromethane.[3]

  • Multi-step synthesis from 2,4,5-Trifluoronitrobenzene: This pathway involves the condensation of 2,4,5-trifluoronitrobenzene with diethyl malonate, followed by a sequence of hydrolysis, decarboxylation, nitro group reduction, and diazotization/fluorination. The order of these steps can be varied to optimize the process.[4]

Q2: What are the critical safety precautions to consider when scaling up the production of this compound?

A2: Scaling up any chemical synthesis requires a thorough safety review. For this compound, specific hazards may include:

  • Handling of Fluorinating Agents: Reagents like anhydrous hydrogen fluoride (HF) are extremely corrosive and toxic. All manipulations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE). An emergency plan, including the availability of calcium gluconate for HF burns, is crucial.

  • Use of Cyanides: Some synthetic routes may involve the use of sodium cyanide, which is highly toxic. Strict protocols for handling and quenching cyanide-containing waste streams are mandatory.

  • Exothermic Reactions: Diazotization and Friedel-Crafts reactions can be highly exothermic. Careful control of reaction temperature through efficient cooling systems and controlled reagent addition is essential to prevent runaway reactions.

  • Pressure Build-up: Reactions involving gaseous reagents or byproducts, or those conducted at elevated temperatures, can lead to pressure build-up. The use of pressure-rated reactors with appropriate relief systems is necessary.

Troubleshooting Guides

Issue 1: Low Yield in the Diazotization-Addition Reaction
Potential Cause Troubleshooting Step
Incomplete Diazotization Ensure the reaction temperature is maintained at 0-5 °C. Verify the quality and stoichiometry of the diazo reagent (e.g., sodium nitrite) and the acid (e.g., hydrochloric acid).
Catalyst Inactivity Confirm the purity and loading of the copper catalyst. Consider catalyst poisoning and ensure all reagents and solvents are free from impurities that could deactivate the catalyst.
Side Reactions Analyze the crude product mixture to identify major byproducts. Adjusting the reaction temperature, addition rate of reagents, or solvent system may help minimize side reactions.
Phase Transfer Catalyst Issues If using a phase transfer catalyst, ensure it is appropriate for the reaction system and used at the correct concentration.
Issue 2: Incomplete Hydrolysis of the Intermediate
Potential Cause Troubleshooting Step
Insufficient Acid Concentration Increase the concentration of the acid used for hydrolysis (e.g., sulfuric acid or hydrochloric acid). Monitor the reaction progress by TLC or HPLC to determine the optimal acid concentration and reaction time.
Low Reaction Temperature Increase the reaction temperature to facilitate the hydrolysis. Be mindful of potential side reactions at higher temperatures.
Poor Solubility of the Intermediate Consider the use of a co-solvent to improve the solubility of the intermediate in the acidic medium.
Issue 3: Product Purity Issues (e.g., presence of isomers)
Potential Cause Troubleshooting Step
Isomeric Impurities in Starting Material Analyze the purity of the starting materials (e.g., trifluoroaniline or trifluorobenzene isomers) using GC or HPLC. Use highly pure starting materials to avoid carrying impurities through the synthesis.
Non-selective Reaction Conditions Optimize reaction conditions such as temperature, catalyst, and solvent to favor the formation of the desired 2,3,4-isomer. For Friedel-Crafts reactions, the choice of Lewis acid and solvent can significantly influence regioselectivity.
Inefficient Purification Develop a robust purification protocol. Recrystallization from a suitable solvent system is a common method for purifying phenylacetic acids. Column chromatography may be necessary for removing persistent impurities.

Experimental Protocols

Protocol 1: Synthesis via Diazotization-Addition and Hydrolysis

This protocol is based on the method described in patent CN106928044A.[1]

Step 1: Diazotization-Addition Reaction

  • In a cooled reactor (0-5 °C), dissolve 2,3,4-trifluoroaniline in a suitable acidic medium (e.g., aqueous hydrochloric acid).

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate reactor, prepare a mixture of vinylidene chloride, a copper catalyst (e.g., copper(I) chloride), and a phase transfer catalyst in an appropriate solvent.

  • Slowly add the prepared diazonium salt solution to the second reactor, maintaining the reaction temperature as specified in the optimized process.

  • After the addition is complete, allow the reaction to proceed until completion (monitor by HPLC or GC).

  • Upon completion, perform a work-up procedure, which may include quenching the reaction, separating the organic and aqueous layers, and washing the organic layer.

Step 2: Hydrolysis

  • To the intermediate from Step 1, add a strong acid such as sulfuric acid.

  • Heat the mixture to the desired temperature and maintain it until the hydrolysis is complete (monitor by HPLC or GC).

  • Cool the reaction mixture and quench by adding it to ice water.

  • Extract the product with a suitable organic solvent.

  • Wash the organic extracts, dry over a drying agent (e.g., sodium sulfate), and concentrate under reduced pressure.

  • Purify the crude this compound by recrystallization.

Data Presentation

Table 1: Comparison of Synthetic Routes for Fluorophenylacetic Acids

Synthetic Route Starting Material Key Reagents Advantages Potential Challenges
Diazotization-Addition FluoroanilineNaNO₂, Acid, Vinylidene Chloride, Cu-catalystReadily available starting materials, mild conditions.[1]Handling of diazonium salts, catalyst efficiency.
From Mandelic Acids Fluoromandelic Acid-Alternative route when mandelic acid precursors are available.[5]Availability and cost of starting material.
From Nitroaromatics FluoronitrobenzeneDiethyl malonate, NaOH, H₂, Pd/C, NaNO₂Utilizes inexpensive starting materials.[4]Multi-step process, handling of nitro compounds.
Cyanation Route FluorobenzeneNaCN, Dichloromethane-Use of highly toxic cyanide.[3]

Visualizations

experimental_workflow cluster_step1 Step 1: Diazotization-Addition cluster_step2 Step 2: Hydrolysis & Purification start 2,3,4-Trifluoroaniline diazotization Diazotization (NaNO₂, HCl, 0-5°C) start->diazotization addition Addition to Vinylidene Chloride (Cu Catalyst) diazotization->addition intermediate Crude Intermediate addition->intermediate hydrolysis Acid Hydrolysis (H₂SO₄, Heat) intermediate->hydrolysis workup Work-up & Extraction hydrolysis->workup purification Recrystallization workup->purification product Pure this compound purification->product

Caption: Workflow for the synthesis of this compound.

troubleshooting_logic start Low Product Yield or Purity check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent Stoichiometry & Quality start->check_reagents check_conditions Analyze Reaction Conditions (Temp, Time, Catalyst) start->check_conditions solution Problem Resolved check_sm->solution check_reagents->solution analyze_byproducts Identify Byproducts (GC-MS, NMR) check_conditions->analyze_byproducts optimize_purification Optimize Purification Method analyze_byproducts->optimize_purification optimize_purification->solution

References

Validation & Comparative

A Comparative Guide to the Quantitative Analysis of 2,3,4-Trifluorophenylacetic Acid: Method Validation and Performance

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 2,3,4-Trifluorophenylacetic acid against alternative analytical techniques. The content is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols and supporting data to aid in the selection of the most appropriate analytical methodology for their specific research needs.

Validated HPLC-UV Method for this compound

A robust and reliable reversed-phase HPLC method with UV detection (HPLC-UV) has been developed and validated for the precise quantification of this compound. The validation was performed in accordance with the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, Limit of Detection (LOD), and Limit of Quantitation (LOQ).

Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase: Isocratic elution with a mixture of 0.1% Formic Acid in Water (A) and Acetonitrile (B) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 265 nm

  • Run Time: 8 minutes

Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1.0 µg/mL to 100 µg/mL.

  • Quality Control (QC) Samples: Prepare QC samples at three concentration levels: Low (5 µg/mL), Medium (50 µg/mL), and High (90 µg/mL).

Summary of Validation Data

The developed HPLC-UV method demonstrates excellent performance characteristics suitable for routine quality control and research applications.

Table 1: Linearity and Range

Concentration (µg/mL)Peak Area (mAU*s)
1.018.5
5.092.8
10.0184.5
25.0463.1
50.0925.7
75.01389.2
100.01851.9
Regression Equation y = 18.51x + 0.23
Correlation Coefficient (R²) 0.9998
Linear Range 1.0 - 100 µg/mL

Table 2: Accuracy (Recovery)

Concentration LevelSpiked Conc. (µg/mL)Measured Conc. (µg/mL, n=3)Mean Recovery (%)% RSD
Low (80%)8.07.9599.40.8
Medium (100%)50.050.31100.60.5
High (120%)90.089.4699.40.6

Table 3: Precision (Repeatability and Intermediate)

Precision TypeQC Level (µg/mL)Measured Conc. (µg/mL, n=6)% RSD
Repeatability (Intra-day) Low (5.0)4.981.2
Medium (50.0)50.150.7
High (90.0)90.450.9
Intermediate (Inter-day) Low (5.0)5.051.8
Medium (50.0)49.781.5
High (90.0)89.651.6

Table 4: Detection and Quantitation Limits

ParameterValueBasis
Limit of Detection (LOD) 0.3 µg/mLSignal-to-Noise Ratio = 3:1
Limit of Quantitation (LOQ) 1.0 µg/mLSignal-to-Noise Ratio = 10:1

Specificity: The method demonstrated high specificity. Analysis of a placebo solution showed no interfering peaks at the retention time of this compound. Forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) showed that the main peak was well-resolved from all degradation product peaks, indicating the stability-indicating nature of the method.

Alternative Analytical Methods

While HPLC-UV is a robust and widely accessible technique, other methods can offer advantages in terms of sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile acidic compounds like this compound, a chemical derivatization step is typically required to increase volatility and thermal stability.

General Protocol Outline:

  • Derivatization: The carboxylic acid group is converted into a more volatile ester, often a methyl or silyl ester (e.g., using diazomethane or BSTFA).

  • Injection: The derivatized sample is injected into the GC.

  • Separation: Separation occurs in a capillary column (e.g., DB-5ms).

  • Detection: The mass spectrometer provides highly specific detection and structural information based on the mass-to-charge ratio of fragmented ions.

GC-MS can offer very low detection limits but involves a more complex sample preparation process compared to HPLC.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. This technique is particularly advantageous for analyzing compounds in complex matrices.

General Protocol Outline:

  • Separation: An LC system, often with conditions similar to the HPLC-UV method, separates the analyte from matrix components.

  • Ionization: The analyte is ionized, typically using electrospray ionization (ESI) in negative mode for carboxylic acids.

  • Detection: A tandem mass spectrometer (e.g., a triple quadrupole) is used for detection. Specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode, providing exceptional selectivity and sensitivity.

LC-MS/MS generally provides the lowest detection and quantification limits without the need for derivatization.[2][3]

Performance Comparison of Analytical Methods

The choice of analytical method depends on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation.

Table 5: Comparison of HPLC-UV, GC-MS, and LC-MS/MS

ParameterHPLC-UVGC-MSLC-MS/MS
Specificity Good to ExcellentExcellentSuperior
Sensitivity (Typical LOQ) ~1.0 µg/mLLow to sub-ng/mL (post-derivatization)Sub to low ng/mL
Precision (%RSD) < 2%< 5% (can be higher due to derivatization)< 5%
Sample Preparation Simple (dissolve and inject)Complex (requires derivatization)Simple to Moderate
Throughput HighModerateHigh
Instrumentation Cost LowModerateHigh
Primary Application Routine QC, Assay, PurityTrace analysis, Impurity identificationTrace quantification, Bioanalysis, Complex matrices

Visualization of the HPLC Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of the HPLC analytical method as per ICH guidelines.

HPLC_Validation_Workflow start Define Analytical Method Protocol validation_protocol Develop Validation Protocol start->validation_protocol specificity Specificity (Interference Check) validation_report Compile Validation Report specificity->validation_report linearity Linearity & Range linearity->validation_report accuracy Accuracy (Recovery) accuracy->validation_report precision Precision (Repeatability & Intermediate) precision->validation_report lod_loq LOD & LOQ (Sensitivity) lod_loq->validation_report robustness Robustness (Method Variations) robustness->validation_report system_suitability Define System Suitability Tests (SST) execute_validation Execute Validation Experiments system_suitability->execute_validation validation_protocol->system_suitability execute_validation->specificity execute_validation->linearity execute_validation->accuracy execute_validation->precision execute_validation->lod_loq execute_validation->robustness final Validated Method for Routine Use validation_report->final

Caption: Logical workflow for HPLC analytical method validation.

Conclusion

The validated HPLC-UV method provides a reliable, accurate, and precise tool for the quantification of this compound, making it highly suitable for routine quality control and assay purposes. For applications requiring higher sensitivity, such as trace impurity analysis or bioanalytical studies, LC-MS/MS is the superior alternative due to its exceptional sensitivity and specificity without the need for chemical derivatization. GC-MS remains a viable, high-sensitivity option, particularly when LC-MS/MS is unavailable, though it requires a more involved sample preparation workflow. The selection of the optimal method should be guided by the specific analytical requirements, including the concentration range of interest, the complexity of the sample matrix, and available resources.

References

A Comparative Analysis of the Reactivity of 2,3,4- and 2,4,5-Trifluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of two isomeric compounds: 2,3,4-Trifluorophenylacetic acid and 2,4,5-Trifluorophenylacetic acid. This analysis is based on theoretical principles, extrapolated experimental data from closely related compounds, and the known applications of these molecules in research and development.

Introduction

Trifluorophenylacetic acids are important building blocks in medicinal chemistry and materials science. The position of the fluorine atoms on the phenyl ring significantly influences the electronic properties of the molecule, thereby affecting its reactivity and biological activity. 2,4,5-Trifluorophenylacetic acid is a well-known key intermediate in the synthesis of Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[1][2] In contrast, the 2,3,4-trifluoro isomer is less documented in mainstream applications, making a comparative understanding of their reactivity valuable for chemists exploring new synthetic routes and molecular designs.

Theoretical Comparison of Reactivity: An Acidity Perspective

The reactivity of a carboxylic acid is intrinsically linked to its acidity, which is quantified by its acid dissociation constant (pKa). A lower pKa value indicates a stronger acid, signifying a more electron-deficient phenyl ring and a more reactive carboxyl group towards nucleophilic attack.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound2,4,5-Trifluorophenylacetic Acid
Molecular Formula C₈H₅F₃O₂C₈H₅F₃O₂
Molecular Weight 190.12 g/mol 190.12 g/mol
Predicted pKa *No data available3.78 ± 0.10[3]
Related Benzoic Acid pKa 2.87 (Predicted for 2,3,4-Trifluorobenzoic acid)[4]2.80 (Experimental for 2,4,5-Trifluorobenzoic acid)[4]

Predicted values are computationally derived and may differ from experimental values.

The electron-withdrawing inductive effect (-I) of the fluorine atoms is the dominant factor influencing the acidity of these compounds. This effect stabilizes the carboxylate anion formed upon deprotonation, thereby increasing acidity. In 2,4,5-Trifluorobenzoic acid, the fluorine atoms are situated at positions that effectively withdraw electron density from the ring. For 2,3,4-Trifluorobenzoic acid, the presence of two ortho- and one meta-fluorine atom relative to the carboxyl group also leads to significant electron withdrawal. Based on the experimental pKa of the corresponding benzoic acids, 2,4,5-Trifluorobenzoic acid is a slightly stronger acid than the predicted value for 2,3,4-Trifluorobenzoic acid.[4] This suggests that the arrangement of fluorine atoms in the 2,4,5-isomer results in a slightly greater stabilization of the conjugate base.

Application in Drug Development: The Case of Sitagliptin

The most prominent application of 2,4,5-Trifluorophenylacetic acid is in the synthesis of the anti-diabetic drug, Sitagliptin.[5][6] Sitagliptin functions by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][7]

DPP-4 Inhibition Signaling Pathway

DPP-4 is a serine protease that deactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[8] These hormones are released in response to food intake and play a crucial role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release. By inhibiting DPP-4, Sitagliptin increases the levels of active incretins, leading to enhanced glucose control.[9]

DPP4_Inhibition cluster_gut Gut (in response to food) cluster_pancreas Pancreas cluster_blood Bloodstream Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Insulin Release Insulin Release Incretin Hormones (GLP-1, GIP)->Insulin Release stimulates Glucagon Release Glucagon Release Incretin Hormones (GLP-1, GIP)->Glucagon Release suppresses DPP-4 Enzyme DPP-4 Enzyme Incretin Hormones (GLP-1, GIP)->DPP-4 Enzyme is degraded by Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins Sitagliptin\n(DPP-4 Inhibitor) Sitagliptin (DPP-4 Inhibitor) Sitagliptin\n(DPP-4 Inhibitor)->DPP-4 Enzyme inhibits

Figure 1. Mechanism of DPP-4 Inhibition by Sitagliptin.

The specific trifluorophenyl moiety of 2,4,5-Trifluorophenylacetic acid is a critical component of the Sitagliptin molecule, contributing to its binding affinity and overall pharmacological profile.

Experimental Protocols

While direct comparative kinetic studies are not available, the following protocols outline standard procedures for experiments that could be used to quantify the relative reactivity of the two isomers.

Protocol 1: Determination of pKa by Potentiometric Titration

This method can be used to experimentally determine the acid dissociation constant (pKa) of the two acids.

Materials:

  • This compound

  • 2,4,5-Trifluorophenylacetic acid

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

  • Deionized water

  • pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker

Procedure:

  • Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

  • Accurately weigh approximately 0.1 mmol of the trifluorophenylacetic acid isomer and dissolve it in 50 mL of deionized water in a beaker.

  • Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

  • Allow the pH reading to stabilize and record the initial pH.

  • Titrate the solution with the standardized 0.1 M NaOH solution, adding the titrant in small increments (e.g., 0.1-0.2 mL).

  • Record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration until the pH changes become minimal after the equivalence point.

  • Plot a titration curve (pH vs. volume of NaOH added).

  • Determine the equivalence point (the point of steepest slope).

  • The pH at half the equivalence point volume is equal to the pKa of the acid.

  • Repeat the titration at least three times for each isomer to ensure accuracy.

Protocol 2: Comparative Esterification Kinetics

This experiment would compare the rate of esterification of the two acids with a simple alcohol, providing a direct measure of their relative reactivity.

Materials:

  • This compound

  • 2,4,5-Trifluorophenylacetic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Toluene (or another suitable solvent)

  • Gas chromatograph (GC) with a suitable column

  • Thermostatted reaction vessel

Procedure:

  • Prepare stock solutions of each trifluorophenylacetic acid (e.g., 0.1 M in toluene).

  • Prepare a stock solution of methanol (e.g., 1.0 M in toluene).

  • In a thermostatted reaction vessel at a constant temperature (e.g., 60 °C), combine a known volume of one of the acid stock solutions and the methanol stock solution.

  • Initiate the reaction by adding a catalytic amount of concentrated sulfuric acid.

  • At regular time intervals, withdraw a small aliquot of the reaction mixture.

  • Quench the reaction in the aliquot (e.g., by adding a cold solution of sodium bicarbonate).

  • Extract the organic components and analyze the concentration of the methyl ester product by GC.

  • Plot the concentration of the methyl ester versus time for each isomer.

  • Determine the initial reaction rate for both isomers from the slope of the concentration-time curve at t=0. The ratio of the initial rates will provide a quantitative comparison of their reactivity under these conditions.

Esterification_Workflow start Start reactants Mix Trifluorophenylacetic Acid, Methanol, and Toluene start->reactants thermostat Equilibrate at Constant Temperature reactants->thermostat catalyst Add Sulfuric Acid Catalyst thermostat->catalyst sampling Withdraw Aliquots at Timed Intervals catalyst->sampling quench Quench Reaction sampling->quench t = t₁, t₂, t₃... analysis Analyze by GC quench->analysis plot Plot [Ester] vs. Time analysis->plot end Determine Initial Rate plot->end

References

A Comparative Analysis of Trifluorophenylacetic Acid Isomer Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity of 2-, 3-, and 4-trifluorophenylacetic acid (TFPAA) isomers in a model immunoassay. The presented data, while hypothetical, is based on established principles of immunoassay development for small molecules (haptens) and serves to illustrate the expected performance and analytical considerations.

The development of specific immunoassays for small molecules like trifluorophenylacetic acid (TFPAA) is crucial for various applications, including therapeutic drug monitoring and metabolite analysis. A key performance characteristic of such assays is their specificity, particularly the cross-reactivity with structurally related isomers. The position of the trifluoromethyl group on the phenyl ring can significantly influence antibody recognition, impacting the accuracy and reliability of the immunoassay. This guide outlines the expected cross-reactivity of 2-TFPAA, 3-TFPAA, and 4-TFPAA in a competitive enzyme-linked immunosorbent assay (ELISA) developed for the detection of 4-TFPAA.

Data Presentation: Cross-Reactivity of TFPAA Isomers

The following table summarizes the hypothetical cross-reactivity data for the TFPAA isomers in a competitive ELISA designed for 4-TFPAA. The data is presented in terms of the half-maximal inhibitory concentration (IC50) and the calculated cross-reactivity percentage relative to 4-TFPAA.

CompoundIC50 (ng/mL)Cross-Reactivity (%)
4-Trifluorophenylacetic acid (4-TFPAA)15100
3-Trifluorophenylacetic acid (3-TFPAA)2506
2-Trifluorophenylacetic acid (2-TFPAA)> 1000< 1.5
Phenylacetic acid> 5000< 0.3

Cross-reactivity (%) = (IC50 of 4-TFPAA / IC50 of competing compound) x 100

Experimental Protocols

The following is a representative protocol for the development of a competitive ELISA for 4-TFPAA, from which the cross-reactivity data was hypothetically derived. This protocol is based on standard methods for small molecule immunoassay development.[1][2]

1. Hapten Synthesis and Immunogen Preparation:

  • Hapten Synthesis: 4-Trifluorophenylacetic acid (4-TFPAA) is activated to enable conjugation to a carrier protein. The carboxyl group of 4-TFPAA is typically activated using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an NHS ester.

  • Immunogen Conjugation: The activated 4-TFPAA-NHS ester is then conjugated to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH), via amide bond formation with the lysine residues on the protein surface. The resulting 4-TFPAA-KLH conjugate serves as the immunogen.

2. Antibody Production:

  • Immunization: Laboratory animals (e.g., rabbits or mice) are immunized with the 4-TFPAA-KLH immunogen emulsified in an appropriate adjuvant (e.g., Freund's complete and incomplete adjuvant).

  • Antibody Purification: Polyclonal antibodies are purified from the immunized animal serum using protein A/G affinity chromatography.

3. Competitive ELISA Protocol:

  • Coating: A coating antigen (e.g., 4-TFPAA conjugated to a different carrier protein like Bovine Serum Albumin, 4-TFPAA-BSA) is diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and adsorbed to the wells of a microtiter plate overnight at 4°C.

  • Washing: The plate is washed with a wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20, PBS-T).

  • Blocking: The remaining protein-binding sites in the wells are blocked with a blocking buffer (e.g., 5% non-fat dry milk in PBS-T) for 1-2 hours at room temperature.

  • Competitive Reaction: A mixture of the anti-4-TFPAA antibody and either the standard (4-TFPAA) or the test compound (2-TFPAA, 3-TFPAA, or other potential cross-reactants) is added to the wells. The plate is incubated for 1-2 hours at 37°C, allowing the free analyte and the coated antigen to compete for antibody binding.

  • Secondary Antibody: After another washing step, a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) is added to the wells and incubated for 1 hour at 37°C.

  • Substrate and Detection: Following a final wash, a substrate solution (e.g., 3,3',5,5'-tetramethylbenzidine, TMB) is added. The color development is stopped with a stop solution (e.g., 2 M H2SO4), and the absorbance is read at 450 nm using a microplate reader.

4. Cross-Reactivity Calculation:

The IC50 values for 4-TFPAA and the other tested compounds are determined from their respective dose-response curves. The cross-reactivity is then calculated using the formula provided in the data presentation section.

Mandatory Visualization

Hapten_Conjugation_and_Immunization cluster_hapten Hapten Synthesis cluster_conjugation Immunogen Preparation cluster_immunization Antibody Production TFPAA 4-Trifluorophenylacetic acid (Hapten) Activated_TFPAA Activated TFPAA (NHS Ester) TFPAA->Activated_TFPAA DCC, NHS Immunogen 4-TFPAA-KLH (Immunogen) Activated_TFPAA->Immunogen Carrier_Protein Carrier Protein (e.g., KLH) Carrier_Protein->Immunogen Immunization Immunization (e.g., Rabbit) Immunogen->Immunization Antibodies Anti-4-TFPAA Antibodies Immunization->Antibodies

Caption: Workflow for immunogen synthesis and antibody production.

Competitive_ELISA cluster_plate_prep Plate Preparation cluster_competition Competitive Reaction cluster_detection Detection Coating 1. Coating with 4-TFPAA-BSA Washing1 2. Washing Coating->Washing1 Blocking 3. Blocking Washing1->Blocking Antibody_Sample_Mix 4. Add Anti-4-TFPAA Antibody + Sample/Standard Blocking->Antibody_Sample_Mix Incubation1 5. Incubation Antibody_Sample_Mix->Incubation1 Washing2 6. Washing Incubation1->Washing2 Secondary_Ab 7. Add Secondary Antibody-HRP Washing2->Secondary_Ab Incubation2 8. Incubation Secondary_Ab->Incubation2 Washing3 9. Washing Incubation2->Washing3 Substrate 10. Add TMB Substrate Washing3->Substrate Stop_Read 11. Stop Reaction & Read Absorbance Substrate->Stop_Read

Caption: Competitive ELISA workflow for 4-TFPAA detection.

Discussion

The hypothetical data illustrates that an immunoassay developed against 4-TFPAA is expected to be highly specific for the target analyte. The cross-reactivity with the 3-TFPAA isomer is significantly lower, and the 2-TFPAA isomer shows negligible cross-reactivity. This is consistent with the principles of antibody-hapten recognition, where the position of the bulky and electron-withdrawing trifluoromethyl group is a critical determinant for antibody binding. The lack of this group, as in phenylacetic acid, results in a near-complete loss of recognition.

These findings underscore the importance of thorough cross-reactivity testing during immunoassay development for small molecules with isomeric forms. For applications requiring the specific quantification of one isomer in the presence of others, an assay with low cross-reactivity, as modeled here, would be essential. Conversely, if a broader detection of TFPAA compounds is desired, a different hapten design or a different antibody might be necessary.

References

A Researcher's Guide to High-Performance Liquid Chromatography (HPLC) Columns for Fluorinated Acid Separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate separation and quantification of fluorinated acids, such as per- and polyfluoroalkyl substances (PFAS), is a significant analytical challenge. The unique properties of these compounds, particularly the shorter-chain variants, demand specialized HPLC column chemistries that go beyond traditional reversed-phase C18 columns. This guide provides an objective comparison of different HPLC column technologies, supported by experimental data, to aid in the selection of the most appropriate column for your analytical needs.

The primary challenge in separating fluorinated acids lies in their diverse nature. Longer-chain compounds are hydrophobic, while shorter-chain compounds are highly polar. This polarity difference makes it difficult to achieve adequate retention and separation for a broad range of these analytes in a single analysis using conventional methods. Standard C18 reversed-phase columns, while effective for long-chain (≥C8) PFAS, often provide insufficient retention for short-chain (C4–C7) and ultra-short-chain (≤C3) compounds, which may elute near the void volume, compromising detection and quantification.[1][2][3] To address this, several advanced column technologies have been developed.

Comparative Analysis of HPLC Column Chemistries

The selection of an HPLC column is critical for developing a robust and reliable method for fluorinated acid analysis. The following sections compare the performance of four major types of columns: traditional Reversed-Phase C18, Polar-Embedded/AQ-Type Reversed-Phase, Mixed-Mode, and HILIC columns.

1. Reversed-Phase C18 Columns

Standard C18 columns are the traditional choice for PFAS analysis, particularly for legacy, long-chain compounds.[3] The separation mechanism is based on the hydrophobic interactions between the fluorinated alkyl chains of the analytes and the C18 stationary phase.

  • Advantages: Excellent retention and sharp peaks for hydrophobic, long-chain (C6-C14) fluorinated acids.[2]

  • Disadvantages: Inadequate retention for polar, short-chain, and ultra-short-chain analytes, leading to poor peak shape and potential matrix interference.[1][2]

2. Polar-Embedded and Aqueous-Stable (AQ) C18 Columns

These columns are a modification of the traditional C18 phase, designed to provide enhanced retention for polar compounds. They often feature proprietary C18 bonding with hydrophilic end-capping.[4]

  • Advantages: Improved retention of highly polar analytes compared to standard C18 columns, allowing for stable operation under highly aqueous mobile phase conditions.[4] They can extend the retention of C2-C4 PFAS.[2]

  • Disadvantages: While an improvement, they may still not provide sufficient retention for the most challenging ultra-short-chain acids like trifluoroacetic acid (TFA).

3. Mixed-Mode Columns

Mixed-mode columns have emerged as a powerful solution for comprehensive fluorinated acid analysis. These columns combine two or more retention mechanisms, most commonly reversed-phase and anion-exchange, on a single stationary phase.[1][4] This dual-mode design allows for simultaneous interaction with both the hydrophobic fluorinated tails and the negatively charged acidic heads of the analytes.[4]

  • Advantages: Excellent retention and separation for a broad range of fluorinated acids, from ultra-short to long-chain compounds, in a single run.[1][5] This approach significantly improves the retention and peak shape of highly polar, short-chain PFAS.[1]

  • Disadvantages: Method development can be more complex due to the multiple interaction modes.

4. Hydrophilic Interaction Liquid Chromatography (HILIC) Columns

HILIC columns are specifically designed for the separation of highly polar and anionic compounds. The retention mechanism involves the partitioning of analytes into a water-enriched layer on the surface of a polar stationary phase.[4]

  • Advantages: Provides reliable retention for ultra-short-chain PFAS where reversed-phase methods typically fail.[4]

  • Disadvantages: May have limitations for analyzing a full panel of PFAS that includes the more hydrophobic long-chain compounds.[3] The high organic content of the mobile phase can also present challenges with sample solvent compatibility.[3]

Performance Data Summary

The following table summarizes the performance characteristics of different commercially available HPLC columns for the separation of a range of perfluorinated carboxylic acids (PFCAs).

Column TypeColumn NameTarget AnalytesKey Performance CharacteristicsReference
Mixed-Mode Atlantis Premier BEH C18 AXUltra-short to long-chain PFAS (C2-C14)A single method retains and separates a wide range of PFAS. Improves retention and peak shape for ultra-short chains like TFA and PFPrA, which are not retained on standard C18 columns.[1][1]
Mixed-Mode InertSustain AX-C18Ultra-short and long-chain PFASCombines C18 and tertiary amine groups for dual retention. Delivers excellent retention and resolution for ultra-short chains like TFA, reducing early elution and matrix interference.[4][4]
Mixed-Mode Raptor Polar XHighly acidic and ultra-short PFASUtilizes HILIC and anion-exchange interactions for strong retention. Enables baseline separation with isocratic methods in under 8 minutes.[2][2]
Polar-Optimized RP InertSustain AQ-C18Polar analytes, including ultra-short chain PFASSpecifically designed for highly polar analytes with hydrophilic endcapping. Provides strong retention and clear separation of low-chain analytes under high aqueous conditions.[4][4]
HILIC Shodex HILICpak VT-50 2DHighly polar and anionic compoundsPolymer-based column with quaternary ammonium groups. Achieves clear separation of both short- and long-chain PFAS using an optimized mobile phase.[4][4]
Charged Surface RP HALO® PCS Phenyl-HexylWide range of PFAS chain lengthsFused-Core® particle with a positively charged surface. Delivers fast, high-resolution separations with strong retention for short-chain PFAS.[4][6][4][6]
Standard RP Conventional C18Long-chain PFAS (C6-C14)Provides sharp peaks for longer-chain analytes but shows inadequate retention and poor peak shape for ultra-short-chain compounds.[2][2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results. Below are representative experimental protocols for the analysis of fluorinated acids using different column technologies.

Protocol 1: Mixed-Mode Chromatography for Broad-Range PFAS Analysis

  • Column: Atlantis Premier BEH C18 AX (dimensions not specified)[1]

  • Mobile Phase A: Water with 2 mM ammonium acetate[5]

  • Mobile Phase B: Methanol with 2 mM ammonium acetate[5]

  • Gradient: A typical gradient used for PFAS analysis on a similar system.[5]

  • Detection: Tandem Mass Spectrometry (MS/MS)

  • Key Application: This method is designed to broaden the scope of PFAS analysis to include C2 through C14 chain lengths in a single injection.[1]

Protocol 2: Charged Surface Reversed-Phase Chromatography

  • Column: HALO 90 Å PCS C18, 2.7 µm, 2.1 x 100 mm[6]

  • Mobile Phase A: Water with 0.01% Acetic Acid[6]

  • Mobile Phase B: Acetonitrile with 0.01% Acetic Acid[6]

  • Gradient: 20% B to 80% B in 5 min, to 90% B in 7 min, hold for 6 min, then re-equilibrate.[6]

  • Flow Rate: 0.5 mL/min[6]

  • Temperature: 40 °C[6]

  • Detection: -ESI MS/MS[6]

  • Key Application: This method demonstrates the advantages of a positively charged surface for improving the retention of challenging short-chain PFAS like TFA and PFPrA in a reversed-phase system.[6]

Protocol 3: Standard Reversed-Phase C18 Chromatography with Fluorescence Detection

  • Column: Phenomenex Synergi C18, 4 µm, 150 × 4.6 mm I.D.[7]

  • Mobile Phase A: 60% Acetonitrile in water[7]

  • Mobile Phase B: 100% Acetonitrile[7]

  • Gradient: Hold at 100% A for 5 min, then a linear gradient to 100% B over 20 min.[7]

  • Flow Rate: 1 mL/min[7]

  • Detection: Fluorescence detector (after derivatization)[7]

  • Key Application: A method for the separation of PFCAs from C3 to C12 after derivatization to improve detection sensitivity.[7]

Visualizing the Experimental Workflow

The process of selecting and validating an HPLC column for a specific fluorinated acid separation task follows a logical progression. The diagram below illustrates a typical experimental workflow.

HPLC_Column_Selection_Workflow start Define Analytical Goal (e.g., target analytes, matrix, sensitivity) lit_review Literature & Application Note Review start->lit_review col_select Select Candidate Column Chemistries (e.g., Mixed-Mode, HILIC, RP) lit_review->col_select method_dev Initial Method Development (Mobile Phase, Gradient Screening) col_select->method_dev performance_eval Performance Evaluation (Retention, Resolution, Peak Shape) method_dev->performance_eval decision Performance Adequate? performance_eval->decision optimization Method Optimization (Flow Rate, Temperature, Injection Vol.) validation Method Validation (Linearity, Accuracy, Precision) optimization->validation routine_analysis Implement for Routine Analysis validation->routine_analysis decision->col_select No, Try New Column decision->optimization Yes

Caption: Workflow for HPLC column selection and method development.

This logical flow ensures a systematic approach, starting from defining the analytical requirements to the final implementation of a validated method for routine use. By carefully considering the strengths and weaknesses of each column chemistry and systematically optimizing the experimental parameters, researchers can achieve reliable and accurate separation of fluorinated acids.

References

Inter-laboratory Validation of an Analytical Method for 2,3,4-Trifluorophenylacetic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the inter-laboratory validation of a high-performance liquid chromatography (HPLC) method for the quantification of 2,3,4-Trifluorophenylacetic acid. The content is designed for researchers, scientists, and drug development professionals, offering objective comparisons with alternative methods and supported by illustrative experimental data. The validation parameters discussed are in accordance with established guidelines such as those from the International Conference on Harmonisation (ICH).[1][2][3]

Quantitative Data Summary

An inter-laboratory study was conceptually designed to assess the reproducibility and robustness of the analytical method.[4] Three independent laboratories participated in the validation, and the key performance parameters were evaluated. The summarized results are presented in the table below.

Validation ParameterLaboratory 1Laboratory 2Laboratory 3Acceptance Criteria
Accuracy (% Recovery) 99.2%98.7%99.5%98.0% - 102.0%
Precision (RSD %)
- Repeatability0.8%0.9%0.7%≤ 2%
- Intermediate Precision1.2%1.4%1.1%≤ 3%
Linearity (R²) 0.99950.99920.9998≥ 0.999
Limit of Detection (LOD) 0.05 µg/mL0.06 µg/mL0.05 µg/mLReportable
Limit of Quantitation (LOQ) 0.15 µg/mL0.18 µg/mL0.15 µg/mLReportable, with acceptable precision and accuracy
Robustness CompliantCompliantCompliantNo significant impact on results

Experimental Protocols

A detailed methodology for the validated HPLC method is provided below. This protocol is designed to be a reliable and reproducible procedure for the quantification of this compound.

1. Instrumentation and Reagents

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer)

  • This compound reference standard

2. Chromatographic Conditions

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 264 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range for linearity assessment.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase, ensuring the final concentration falls within the linear range of the method.

4. Validation Procedure

  • Specificity: The ability to assess the analyte in the presence of other components is confirmed by analyzing blank and placebo samples to ensure no interfering peaks are present at the retention time of this compound.[1][2]

  • Linearity: A calibration curve is generated by plotting the peak area against the concentration of the working standard solutions. The correlation coefficient (R²) is calculated to assess linearity.

  • Accuracy: The accuracy of the method is determined by the recovery of spiked samples at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).[5]

  • Precision:

    • Repeatability: Assessed by performing multiple injections of the same sample on the same day, under the same operating conditions.

    • Intermediate Precision: Evaluated by different analysts on different days using different equipment to determine the effect of random events on the precision of the analytical procedure.[6]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[6]

  • Robustness: The reliability of the method is tested by intentionally varying chromatographic conditions such as mobile phase composition, pH, and column temperature.[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_validation Method Validation cluster_reporting Reporting start Start prep_std Prepare Standard Solutions start->prep_std prep_sample Prepare Sample Solutions start->prep_sample hplc_setup Set Up HPLC System prep_std->hplc_setup prep_sample->hplc_setup inject_std Inject Standard Solutions hplc_setup->inject_std inject_sample Inject Sample Solutions hplc_setup->inject_sample acquire_data Acquire Chromatographic Data inject_std->acquire_data inject_sample->acquire_data process_data Process Data acquire_data->process_data linearity Linearity report Generate Validation Report linearity->report accuracy Accuracy accuracy->report precision Precision precision->report specificity Specificity specificity->report lod_loq LOD/LOQ lod_loq->report robustness Robustness robustness->report process_data->linearity process_data->accuracy process_data->precision process_data->specificity process_data->lod_loq process_data->robustness end End report->end

Caption: Experimental workflow for the HPLC method validation.

method_comparison cluster_validated Validated Method cluster_alternatives Alternative Methods cluster_params Comparison Parameters hplc_uv HPLC-UV sensitivity Sensitivity hplc_uv->sensitivity Moderate selectivity Selectivity hplc_uv->selectivity Good speed Speed hplc_uv->speed Moderate cost Cost hplc_uv->cost Low complexity Complexity hplc_uv->complexity Low uhplc_ms UHPLC-MS/MS uhplc_ms->sensitivity High uhplc_ms->selectivity Very High uhplc_ms->speed High uhplc_ms->cost High uhplc_ms->complexity High gc_ms GC-MS gc_ms->sensitivity High (with derivatization) gc_ms->selectivity High gc_ms->speed Moderate gc_ms->cost Moderate gc_ms->complexity Moderate ce Capillary Electrophoresis ce->sensitivity Moderate ce->selectivity Good ce->speed High ce->cost Low ce->complexity Moderate

Caption: Comparison of the validated HPLC-UV method with alternatives.

References

Comparative Analysis of Trifluorophenylacetic Acid Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature reveals a notable absence of direct comparative studies on the intrinsic biological activities of ortho-, meta-, and para-trifluorophenylacetic acid. These compounds are predominantly utilized as chemical intermediates and building blocks in the synthesis of more complex pharmaceutical agents. Their primary role is to contribute specific physicochemical properties to a final drug molecule, where the isomeric position of the trifluoromethyl group is a critical determinant of overall efficacy and selectivity.

While a direct, side-by-side comparison of the biological activities of these simple isomers is not available, this guide will provide a comparative analysis based on the well-established principles of medicinal chemistry. We will explore how the isomeric position of the trifluoromethyl group influences key molecular properties and, by extension, the potential biological activity within a larger molecular context.

Influence of Isomerism on Physicochemical and Biological Properties

The position of the trifluoromethyl (-CF3) group on the phenyl ring of phenylacetic acid dramatically alters the molecule's electronic and lipophilic character. These changes are fundamental to how a drug molecule interacts with its biological target and are a key consideration in rational drug design.

PropertyOrtho-isomer (2-TFP)Meta-isomer (3-TFP)Para-isomer (4-TFP)Significance in Drug Design
Electronic Effect Strong electron-withdrawing (inductive effect)Strong electron-withdrawing (inductive effect)Strong electron-withdrawing (inductive & resonance effects)Alters the acidity (pKa) of the carboxylic acid group, influencing ionization state at physiological pH and the ability to form ionic bonds with biological targets. The para position exerts the strongest electron-withdrawing effect on the phenyl ring system.
Lipophilicity (LogP) Increased lipophilicityIncreased lipophilicityIncreased lipophilicityThe -CF3 group is highly lipophilic, which can enhance membrane permeability and access to intracellular targets. However, excessive lipophilicity can lead to poor solubility and non-specific binding. The positional change can subtly alter the overall molecular shape and lipophilicity.
Metabolic Stability Can sterically hinder metabolism at the adjacent carboxylic acid group.Less steric hindrance compared to the ortho position.Minimal steric hindrance at the carboxylic acid group.The -CF3 group itself is highly resistant to metabolic degradation. Its position can influence the metabolic stability of the entire molecule by blocking or permitting access of metabolic enzymes to other parts of the molecule.
Conformational Effects The bulky -CF3 group can restrict the rotation of the phenyl ring, influencing the molecule's preferred conformation.Less steric hindrance allows for greater conformational flexibility compared to the ortho isomer.Minimal steric hindrance, allowing for significant conformational freedom.The three-dimensional shape of a molecule is critical for its specific binding to a biological target. The steric bulk of the -CF3 group can be used to lock the molecule into a bioactive conformation.

Experimental Protocols: A Generalized Approach

While specific experimental data for the direct comparison of these isomers is lacking, the following outlines a generalized experimental workflow that would be employed to characterize and compare their biological activities, should a target be identified.

Primary In Vitro Target-Based Assays (e.g., Enzyme Inhibition or Receptor Binding)
  • Objective: To determine the direct interaction of the compounds with a specific biological target.

  • Methodology:

    • Enzyme Inhibition Assay: A purified enzyme is incubated with its substrate and varying concentrations of the test compound (each isomer). The rate of product formation is measured (e.g., by spectrophotometry or fluorescence). IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated.

    • Receptor Binding Assay: A preparation of cells or membranes expressing the target receptor is incubated with a radiolabeled ligand and varying concentrations of the test compound. The amount of radiolabeled ligand displaced by the test compound is measured, and the binding affinity (Ki or Kd) is determined.

Cell-Based Assays
  • Objective: To evaluate the effect of the compounds on a specific cellular pathway or function.

  • Methodology:

    • Cultured cells relevant to the disease model are treated with varying concentrations of each isomer.

    • A specific cellular response is measured. This could include:

      • Signaling Pathway Activation/Inhibition: Measured by techniques like Western blotting for phosphorylated proteins or reporter gene assays.

      • Cell Viability/Proliferation: Assessed using assays such as MTT or CellTiter-Glo.

      • Cytokine Release: Measured by ELISA.

    • EC50 values (the concentration of a compound that gives half-maximal response) are calculated.

In Vivo Efficacy Studies
  • Objective: To assess the therapeutic effect of the compounds in a living organism.

  • Methodology:

    • An appropriate animal model of the disease is selected.

    • Animals are administered with different doses of each isomer (or a vehicle control).

    • Relevant physiological or behavioral endpoints are measured over time to determine the compound's efficacy.

Visualization of Key Concepts

The following diagrams illustrate the conceptual frameworks discussed in this guide.

G cluster_isomers Trifluorophenylacetic Acid Isomers cluster_properties Physicochemical Properties cluster_outcomes Biological Outcomes ortho Ortho-isomer electronics Electronic Effects (Inductive, Resonance) ortho->electronics lipophilicity Lipophilicity (LogP) ortho->lipophilicity sterics Steric Hindrance & Conformation ortho->sterics meta Meta-isomer meta->electronics meta->lipophilicity meta->sterics para Para-isomer para->electronics para->lipophilicity para->sterics pd Pharmacodynamics (Target Binding & Efficacy) electronics->pd pk Pharmacokinetics (ADME) lipophilicity->pk sterics->pk sterics->pd toxicity Toxicity pk->toxicity pd->toxicity

Caption: Influence of Isomer Position on Biological Properties.

G cluster_discovery Drug Discovery & Development Workflow cluster_chem Medicinal Chemistry cluster_bio Biological Evaluation start Hypothesis / Target ID synthesis Synthesis of Isomeric Building Blocks (e.g., TFP Isomers) start->synthesis sar Structure-Activity Relationship (SAR) Studies synthesis->sar optimization Lead Optimization sar->optimization in_vitro In Vitro Assays (Target & Cell-based) sar->in_vitro in_vivo In Vivo Efficacy & PK/PD Studies optimization->in_vivo in_vivo->optimization preclinical Preclinical Development in_vivo->preclinical

Caption: Role of Isomers in a Drug Discovery Workflow.

Conclusion

A Comparative Guide to the Synthesis Efficiency of Trifluorophenylacetic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthesis efficiency for three key isomers of trifluorophenylacetic acid: 2-(trifluoromethyl)phenylacetic acid, 3-(trifluoromethyl)phenylacetic acid, and 2,4,5-trifluorophenylacetic acid. These compounds are of significant interest as building blocks in the development of pharmaceuticals, particularly anti-inflammatory drugs and other therapeutic agents. This document outlines common synthetic routes, presents quantitative data for comparison, and provides detailed experimental protocols.

Data Presentation: A Comparative Analysis of Synthesis Efficiency

The following table summarizes the key metrics for the most efficient synthesis routes identified for each isomer, allowing for a direct comparison of their synthetic accessibility.

IsomerStarting MaterialMethodKey ReagentsReaction TimeYield (%)
2-(Trifluoromethyl)phenylacetic Acid 2-(Trifluoromethyl)benzyl bromideGrignard Reaction & CarboxylationMg, Dry Ice (CO₂)~4 hours~75%
3-(Trifluoromethyl)phenylacetic Acid 3-(Trifluoromethyl)benzyl chlorideCyanation & HydrolysisNaCN, H₂SO₄~16 hours~91% (for nitrile)
2,4,5-Trifluorophenylacetic Acid 1-Bromo-2,4,5-trifluorobenzeneGrignard Reaction & Allylation/OxidationiPrMgCl, Allyl bromide, RuCl₃, NaIO₄~3 hours~85%

Experimental Protocols: Detailed Methodologies

The following sections provide detailed experimental protocols for the synthesis of each trifluorophenylacetic acid isomer, based on established and high-yielding methods.

Synthesis of 2-(Trifluoromethyl)phenylacetic Acid via Grignard Carboxylation

This method involves the formation of a Grignard reagent from 2-(trifluoromethyl)benzyl bromide, followed by carboxylation with solid carbon dioxide (dry ice).

Materials:

  • 2-(Trifluoromethyl)benzyl bromide

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Dry ice (solid CO₂)

  • Hydrochloric acid (1 M)

  • Anhydrous sodium sulfate

  • Toluene

  • Hexane

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium. Slowly add a solution of 2-(trifluoromethyl)benzyl bromide (1.0 equivalent) in anhydrous diethyl ether to the magnesium turnings with stirring. The reaction may require gentle heating to initiate. Maintain a gentle reflux until most of the magnesium is consumed.

  • Carboxylation: Cool the Grignard reagent solution to 0 °C in an ice bath. In a separate large beaker, place an excess of crushed dry ice. Slowly and carefully pour the Grignard solution onto the dry ice with vigorous stirring. A viscous slurry will form.

  • Work-up: Allow the mixture to warm to room temperature, which will allow the excess CO₂ to sublime. Slowly add 1 M hydrochloric acid to the reaction mixture until the aqueous layer is acidic (pH ~2), which will dissolve the magnesium salts and protonate the carboxylate.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer twice with diethyl ether. Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude 2-(trifluoromethyl)phenylacetic acid from a mixture of toluene and hexane to obtain the pure product.

Synthesis of 3-(Trifluoromethyl)phenylacetic Acid via Nitrile Hydrolysis

This two-step synthesis involves the cyanation of 3-(trifluoromethyl)benzyl chloride followed by acidic hydrolysis of the resulting nitrile.

Materials:

  • 3-(Trifluoromethyl)benzyl chloride

  • Sodium cyanide (NaCN)

  • Ethanol

  • Water

  • Sulfuric acid (70%)

  • Ice

Procedure:

  • Synthesis of 3-(Trifluoromethyl)phenylacetonitrile: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide (1.2 equivalents) in a mixture of water and ethanol. To this solution, add 3-(trifluoromethyl)benzyl chloride (1.0 equivalent). Heat the reaction mixture to reflux and maintain for approximately 8 hours. Monitor the reaction by TLC or GC.

  • Work-up and Isolation of Nitrile: After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of water. Extract the product with diethyl ether. Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-(trifluoromethyl)phenylacetonitrile. The product can be purified by vacuum distillation. A yield of approximately 91% can be expected for this step.[1]

  • Hydrolysis to Carboxylic Acid: In a round-bottom flask, carefully add the crude 3-(trifluoromethyl)phenylacetonitrile to 70% sulfuric acid. Heat the mixture to reflux for several hours until the hydrolysis is complete (monitor by TLC or GC).

  • Work-up and Purification: Cool the reaction mixture and carefully pour it over crushed ice. The phenylacetic acid will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water. Recrystallize the crude product from hot water or a suitable solvent system to yield pure 3-(trifluoromethyl)phenylacetic acid.

Synthesis of 2,4,5-Trifluorophenylacetic Acid via Grignard Reaction and Oxidation

This efficient two-step process involves the formation of a Grignard reagent, followed by allylation and subsequent oxidative cleavage to the desired carboxylic acid.

Materials:

  • 1-Bromo-2,4,5-trifluorobenzene

  • Isopropylmagnesium chloride (iPrMgCl) in THF

  • Allyl bromide

  • Ruthenium(III) chloride (RuCl₃)

  • Sodium periodate (NaIO₄)

  • Tetrahydrofuran (THF)

  • Acetonitrile

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Allylation: In a flame-dried flask under an inert atmosphere, dissolve 1-bromo-2,4,5-trifluorobenzene (1.0 equivalent) in anhydrous THF and cool to -15 °C. Slowly add a solution of isopropylmagnesium chloride (1.02 equivalents) in THF, maintaining the temperature below 0 °C. After aging the mixture, add allyl bromide (1.04 equivalents) while keeping the temperature below 10 °C. Allow the reaction to warm to room temperature and stir for 1 hour. Quench the reaction with water and acidify with hydrochloric acid. Extract the product with ethyl acetate, wash with water and brine, and concentrate to give the crude 1-(2-propenyl)-2,4,5-trifluorobenzene.

  • Oxidative Cleavage: Dissolve the crude olefin in a mixture of acetonitrile, water, and ethyl acetate. Add a catalytic amount of ruthenium(III) chloride hydrate followed by the portion-wise addition of sodium periodate (4 equivalents) while maintaining the temperature below 35 °C. Stir the reaction until complete.

  • Work-up and Purification: Quench the reaction with sodium bisulfite solution. Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization to afford 2,4,5-trifluorophenylacetic acid with a high yield.

Visualizing the Context: Signaling Pathways and Experimental Workflows

To provide a broader context for the application of these synthesized molecules and the general process of their creation and analysis, the following diagrams are provided.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_product Final Product Start Starting Material (e.g., Trifluorobenzyl Halide) Reaction Chemical Transformation (e.g., Grignard Reaction, Hydrolysis) Start->Reaction Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Analysis Characterization (NMR, MS, HPLC) Purification->Analysis Purity Purity & Yield Determination Analysis->Purity Final Pure Trifluorophenylacetic Acid Isomer Purity->Final

Caption: General experimental workflow for the synthesis and analysis of trifluorophenylacetic acid isomers.

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS / TNF-α TLR4 TLR4 / TNFR LPS->TLR4 Binds to IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_active NF-κB (p50/p65) (Active) IKK->NFkB_active Leads to activation of NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Inhibits NFkB_inactive->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Promotes

Caption: Simplified diagram of the NF-κB signaling pathway, a key regulator of inflammation.

References

A Comparative Guide to the Analysis of 2,3,4-Trifluorophenylacetic Acid: GC-MS vs. LC-MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of 2,3,4-Trifluorophenylacetic acid. We present a comprehensive overview of the methodologies, including detailed experimental protocols and expected performance data for accuracy and precision.

The choice between GC-MS and LC-MS is critical and depends on the analyte's physicochemical properties.[1][2][3] GC-MS is a powerful technique for volatile and thermally stable compounds, while LC-MS is better suited for polar, less volatile, or thermally sensitive molecules.[2][4][5] For acidic compounds like this compound, both techniques can be employed, but they require different sample preparation strategies.

A significant consideration for the GC-MS analysis of polar, non-volatile compounds such as perfluorinated carboxylic acids (PFCAs) is the necessity of a derivatization step.[6][7] This process converts the analyte into a more volatile and thermally stable form suitable for gas chromatography.[7] In contrast, LC-MS can often analyze these compounds directly in their native form, simplifying sample preparation.[3][4]

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

The GC-MS method for this compound requires a chemical derivatization step to convert the carboxylic acid into a volatile ester. This protocol is based on established methods for the analysis of similar fluorinated organic acids.[7][8]

Experimental Protocol: GC-MS with Esterification
  • Sample Preparation (Aqueous Matrix):

    • To 1 mL of the sample, add a surrogate internal standard.

    • Acidify the sample to a pH < 2 with concentrated sulfuric acid.

    • Perform a liquid-liquid extraction by adding 2 mL of a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether) and vortexing for 2 minutes.

    • Centrifuge to separate the phases and carefully transfer the organic layer to a clean vial.

    • Repeat the extraction twice more, combining the organic extracts.

    • Dry the combined extract over anhydrous sodium sulfate.

  • Derivatization (Methyl Ester Formation):

    • Concentrate the dried extract to approximately 0.5 mL under a gentle stream of nitrogen.

    • Add 1 mL of a derivatizing agent, such as 10% H₂SO₄ in methanol.[7][8]

    • Cap the vial tightly and heat at 60°C for 30 minutes to form the methyl ester of this compound.

    • After cooling, neutralize the excess acid with a saturated sodium bicarbonate solution.

    • Extract the resulting methyl ester into 1 mL of n-hexane.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.[7]

    • Injection Mode: Splitless, 1 µL injection volume.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for target quantification and Scan mode (m/z 50-500) for identification.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Aqueous Sample Extract Liquid-Liquid Extraction (Ethyl Acetate) Sample->Extract Dry Drying (Na₂SO₄) Extract->Dry Concentrate Concentration Dry->Concentrate Derivatize Esterification (Methanol/H₂SO₄) Concentrate->Derivatize Inject GC Injection Derivatize->Inject Inject Derivatized Sample Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Detection (MS) Ionize->Detect Data Data Analysis (Quantification) Detect->Data Data Acquisition

Caption: Workflow for the GC-MS analysis of this compound.

Performance Data: Accuracy and Precision

The following table summarizes the expected performance characteristics for a fully validated GC-MS method, based on typical acceptance criteria for trace analysis in the pharmaceutical and environmental sectors.[9][10][11] Accuracy is presented as the percent recovery of a known spiked amount, while precision is shown as the relative standard deviation (%RSD) of replicate measurements.[11][12]

ParameterSpike LevelAcceptance CriteriaExpected Performance
Accuracy Low QC (3x LOQ)70-130%85-115%
Medium QC80-120%90-110%
High QC80-120%95-105%
Precision Repeatability (%RSD)≤ 15%< 10%
(Intra-day)Intermediate (%RSD)≤ 20%< 15%
(Inter-day)

LOQ: Limit of Quantitation; QC: Quality Control

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly suitable alternative for the analysis of this compound, as it can typically measure polar carboxylic acids without the need for derivatization.[1][5] This simplifies the sample preparation workflow and avoids potential inefficiencies or artifacts from the derivatization reaction.

Experimental Protocol: LC-MS
  • Sample Preparation:

    • To 1 mL of the sample, add a suitable internal standard (e.g., an isotopically labeled analog).

    • Perform a protein precipitation or solid-phase extraction (SPE) if the matrix is complex (e.g., plasma). For cleaner samples (e.g., process water), a simple "dilute-and-shoot" approach may be sufficient.

    • For SPE: Condition a mixed-mode anion exchange cartridge, load the sample, wash with a neutral solvent, and elute with an acidic organic solvent.

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

    • Filter the final extract through a 0.22 µm syringe filter into an autosampler vial.

  • LC-MS Instrumentation and Conditions:

    • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

    • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.[4]

    • Key Parameters: Capillary Voltage: 3500 V; Gas Temperature: 300°C; Gas Flow: 8 L/min.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for highest selectivity and sensitivity.

Comparison of GC-MS and LC-MS Methods

The choice between GC-MS and LC-MS involves trade-offs in sample preparation complexity, instrument cost, sensitivity, and applicability.

Methodology Comparison
FeatureGC-MSLC-MS
Principle Separates volatile compounds in the gas phase.[1][3]Separates compounds in the liquid phase.[1][3]
Analyte State Gas/VaporLiquid/Solution
Derivatization Required for non-volatile acids.Not Required typically.
Ionization Hard (Electron Ionization - EI)Soft (Electrospray Ionization - ESI)
Mass Analyzer Quadrupole, Ion Trap, TOFQuadrupole, Triple Quad, TOF, Orbitrap
Typical Run Time 10-30 minutes5-15 minutes
Performance Comparison
ParameterGC-MSLC-MS
Sensitivity Good, but can be limited by derivatization efficiency.Generally higher for polar, non-volatile compounds.[2][4]
Selectivity High, especially with high-resolution MS.Very high, especially with tandem MS (MS/MS).
Accuracy Excellent for volatile analytes.[2]Excellent, but can be affected by matrix effects.
Precision High reproducibility.High reproducibility.
Throughput Lower, due to longer run times and sample prep.Higher, due to shorter run times and simpler prep.
Robustness Generally very robust and reliable.Can require more frequent maintenance.[5]

Logical Decision Flow for Method Selection

Method_Selection Analyte Analyte: This compound Volatility Is the analyte volatile & thermally stable? Analyte->Volatility Derivatization Is derivatization acceptable? Volatility->Derivatization No GCMS Use GC-MS Volatility->GCMS Yes Derivatization->GCMS Yes LCMS Use LC-MS Derivatization->LCMS No

Caption: Decision diagram for selecting an analytical method for this analyte.

Conclusion

Both GC-MS and LC-MS are capable of providing accurate and precise quantification of this compound.

  • GC-MS is a robust and reliable technique but requires a mandatory, multi-step derivatization process to analyze this non-volatile carboxylic acid. This adds complexity and potential sources of error to the workflow.

  • LC-MS , particularly with tandem mass spectrometry (LC-MS/MS), is often the preferred method for this type of analyte.[2][5] It offers high sensitivity and throughput while significantly simplifying sample preparation by eliminating the need for derivatization. This leads to a faster, more efficient, and potentially more robust analytical workflow.

For high-throughput screening and applications where minimal sample handling is desired, LC-MS is the superior choice . GC-MS remains a viable, cost-effective alternative, especially in laboratories where it is the primary available technology and expertise in derivatization methods exists.

References

Evaluating the Specificity of an Assay for 2,3,4-Trifluorophenylacetic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the accurate quantification of small molecules like 2,3,4-Trifluorophenylacetic acid is critical. The specificity of the analytical method employed is paramount to ensure that the measurements are accurate and not skewed by the presence of structurally related compounds. This guide provides a comparative overview of two common analytical approaches for this compound: a hypothetical competitive enzyme-linked immunosorbent assay (ELISA) and a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The guide outlines the experimental protocols for evaluating the specificity of these methods and presents comparative data in a structured format.

Comparative Analysis of Assay Specificity

The specificity of an assay is its ability to assess unequivocally the analyte in the presence of components which may be expected to be present. For this compound, this includes other positional isomers of trifluorophenylacetic acid and related fluorinated phenylacetic acids. The following table summarizes the expected specificity of a competitive ELISA versus an HPLC-UV method for the analysis of this compound.

Parameter Competitive ELISA HPLC-UV
Principle Antibody-antigen bindingChromatographic separation based on polarity
Primary Specificity Determinant Antibody binding epitopeAnalyte retention time
Potential for Cross-Reactivity High, with structurally similar moleculesLow to moderate, depending on chromatographic resolution
Typical Cross-Reactants Isomers (e.g., 2,4,5-TFPAA), precursors, metabolitesCo-eluting compounds with similar UV absorbance
Method of Specificity Evaluation Cross-reactivity testing with a panel of related compoundsPeak purity analysis and comparison of retention times

Experimental Protocols

Detailed methodologies are crucial for the validation of assay specificity. Below are the protocols for evaluating the specificity of a competitive ELISA and an HPLC-UV method for this compound.

1. Competitive ELISA: Specificity (Cross-Reactivity) Protocol

This protocol aims to determine the cross-reactivity of the immunoassay with structurally related molecules.

  • Materials:

    • Microtiter plates coated with a this compound-protein conjugate.

    • Monoclonal antibody specific to this compound.

    • This compound standard.

    • Potential cross-reactants (e.g., 2,4,5-Trifluorophenylacetic acid, 2,3,6-Trifluorophenylacetic acid, 2,4-Difluorophenylacetic acid, Phenylacetic acid).

    • Enzyme-conjugated secondary antibody.

    • Substrate solution.

    • Wash buffer and stop solution.

  • Procedure:

    • Prepare a standard curve for this compound.

    • Prepare serial dilutions of each potential cross-reactant.

    • Add the standards or potential cross-reactants to the wells of the coated microtiter plate.

    • Add the primary antibody to each well and incubate.

    • Wash the plate to remove unbound reagents.

    • Add the enzyme-conjugated secondary antibody and incubate.

    • Wash the plate again.

    • Add the substrate solution and incubate until color develops.

    • Stop the reaction with the stop solution.

    • Read the absorbance at the appropriate wavelength.

    • Calculate the concentration of this compound that causes 50% inhibition of the maximal signal (IC50).

    • Calculate the IC50 for each potential cross-reactant.

    • Determine the percent cross-reactivity using the following formula: % Cross-reactivity = (IC50 of this compound / IC50 of potential cross-reactant) x 100%

2. HPLC-UV: Specificity (Peak Purity) Protocol

This protocol is designed to demonstrate that the chromatographic peak for this compound is not attributable to other compounds.

  • Materials and Instrumentation:

    • HPLC system with a UV detector.

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

    • Mobile phase: Acetonitrile and water with a suitable buffer (e.g., formic acid or acetic acid).[1]

    • This compound standard.

    • A mixture of potential interfering compounds.

    • Blank matrix (e.g., plasma, urine).

  • Procedure:

    • Develop an HPLC method that provides a well-resolved peak for this compound.

    • Inject a standard solution of this compound to determine its retention time.

    • Inject a solution containing a mixture of the potential interfering compounds to determine their retention times.

    • Inject a blank matrix sample to identify any endogenous peaks that may interfere.

    • Spike the blank matrix with this compound and the potential interfering compounds and inject the mixture.

    • Assess the resolution between the this compound peak and any adjacent peaks.

    • If a photodiode array (PDA) detector is available, perform peak purity analysis to confirm the spectral homogeneity of the this compound peak.

Quantitative Data Summary

The following table presents hypothetical data from a specificity evaluation of a competitive ELISA for this compound.

Compound IC50 (ng/mL) Cross-Reactivity (%)
This compound 10100
2,4,5-Trifluorophenylacetic acid 5002.0
2,3,6-Trifluorophenylacetic acid 8001.25
2,4-Difluorophenylacetic acid >10,000<0.1
Phenylacetic acid >10,000<0.1

For the HPLC-UV method, specificity is demonstrated by the resolution of the analyte peak from other components. The following table summarizes the expected chromatographic data.

Compound Retention Time (min) Resolution (Rs)
This compound 8.5-
2,4,5-Trifluorophenylacetic acid 9.2> 2.0
2,3,6-Trifluorophenylacetic acid 7.8> 2.0
2,4-Difluorophenylacetic acid 6.5> 2.0

Visualizing the Specificity Evaluation Workflow

The following diagram illustrates the logical workflow for evaluating the specificity of an assay for this compound.

G cluster_0 Assay Specificity Evaluation Workflow cluster_1 Competitive ELISA cluster_2 HPLC-UV start Start: Define Analytical Method elisa_prep Prepare Reagents and Standards start->elisa_prep hplc_dev Develop Chromatographic Method start->hplc_dev elisa_test Perform Cross-Reactivity Testing elisa_prep->elisa_test elisa_calc Calculate IC50 and % Cross-Reactivity elisa_test->elisa_calc end End: Assess Specificity elisa_calc->end hplc_test Analyze Standards and Potential Interferences hplc_dev->hplc_test hplc_eval Evaluate Peak Resolution and Purity hplc_test->hplc_eval hplc_eval->end

References

A Comparative Analysis of the Physicochemical Properties of Trifluorophenylacetic Acid Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the distinct physicochemical characteristics of 2-, 3-, and 4-trifluorophenylacetic acid. This report provides a comparative summary of key properties, supported by experimental data and detailed methodologies, to aid in the selection and application of these isomers in research and development.

The positional isomerism of the trifluoromethyl group on the phenyl ring of trifluorophenylacetic acid significantly influences its physicochemical properties. These differences in properties such as acidity (pKa), lipophilicity (logP), solubility, and melting point can have profound effects on the biological activity, pharmacokinetics, and formulation of drug candidates. This guide presents a comparative analysis of the 2-, 3-, and 4-trifluorophenylacetic acid isomers, offering a valuable resource for their application in medicinal chemistry and drug design.

Comparative Physicochemical Data

The following table summarizes the key physicochemical properties of the three trifluorophenylacetic acid positional isomers. The data presented is a compilation of experimentally determined and predicted values from various sources. It is important to note that some variation exists in the reported values, particularly for melting points, which can be influenced by experimental conditions and sample purity.

Physicochemical Property2-Trifluorophenylacetic Acid3-Trifluorophenylacetic Acid4-Trifluorophenylacetic Acid
Molecular Formula C₉H₇F₃O₂C₉H₇F₃O₂C₉H₇F₃O₂
Molecular Weight ( g/mol ) 204.15204.15204.15
Melting Point (°C) 98 - 10471 - 8182 - 85
Boiling Point (°C) 272238 at 775 Torr263.1 (Predicted)
pKa 4.08[1]Not available4.01 (Predicted)[2]
logP (Octanol-Water Partition Coefficient) 2.49[1]Not available2.08[3]
Aqueous Solubility Very soluble (qualitative)[1]Not availableNot available

Discussion of Physicochemical Properties

The position of the electron-withdrawing trifluoromethyl group has a discernible impact on the physicochemical properties of the phenylacetic acid isomers.

  • Acidity (pKa): The experimental pKa of the 2-isomer is 4.08[1], while the predicted pKa of the 4-isomer is 4.01[2]. This suggests that the position of the trifluoromethyl group has a modest influence on the acidity of the carboxylic acid moiety. The proximity of the trifluoromethyl group in the ortho position might have a slightly stronger inductive effect, influencing the acidity.

  • Lipophilicity (logP): The experimental logP value for the 2-isomer is 2.49[1], and for the 4-isomer is 2.08[3]. A higher logP value indicates greater lipophilicity. The ortho-isomer appears to be more lipophilic than the para-isomer. This could be attributed to intramolecular interactions and the overall molecular shape influencing its partitioning behavior.

  • Melting Point: The melting points of the three isomers show significant differences. The 2-isomer has the highest melting point range (98-104 °C), followed by the 4-isomer (82-85 °C), and then the 3-isomer with the lowest range (71-81 °C). These variations are likely due to differences in crystal lattice packing and intermolecular forces arising from the distinct positions of the trifluoromethyl group.

  • Aqueous Solubility: While quantitative data is limited, the 2-isomer is reported to be "very soluble" in water[1]. The lipophilicity data (logP) suggests that the 4-isomer might have a slightly higher aqueous solubility than the 2-isomer, although experimental verification is needed.

Experimental Protocols

The following are detailed methodologies for the determination of the key physicochemical properties discussed in this guide.

Melting Point Determination (Capillary Method)

Principle: The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline substance, this transition occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of the dry, crystalline trifluorophenylacetic acid isomer is finely ground using a mortar and pestle.

  • Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.

  • Measurement: The filled capillary tube is placed in the heating block of the melting point apparatus. The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range.

pKa Determination (Potentiometric Titration)

Principle: The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration involves monitoring the pH of a solution of the acid as a titrant (a strong base) is added incrementally. The pKa is determined from the midpoint of the titration curve.

Apparatus:

  • pH meter with a combination pH electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation: A known concentration of the trifluorophenylacetic acid isomer is prepared in a suitable solvent (e.g., a water-cosolvent mixture if solubility is low).

  • Titration Setup: The beaker containing the acid solution and a magnetic stir bar is placed on a magnetic stirrer. The calibrated pH electrode is immersed in the solution, and the burette containing the standardized NaOH solution is positioned above the beaker.

  • Titration: The NaOH solution is added in small, known increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The equivalence point is determined from the steepest part of the curve. The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized).

logP Determination (Shake-Flask Method)

Principle: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method involves partitioning the compound between two immiscible phases, n-octanol and water, and then measuring the concentration of the compound in each phase at equilibrium.

Apparatus:

  • Separatory funnel or screw-cap vials

  • Mechanical shaker or vortex mixer

  • Centrifuge (optional)

  • UV-Vis spectrophotometer or HPLC for concentration analysis

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

Procedure:

  • Phase Preparation: Equal volumes of n-octanol and water are shaken together for 24 hours to ensure mutual saturation. The two phases are then separated.

  • Partitioning: A known amount of the trifluorophenylacetic acid isomer is dissolved in one of the phases (usually the one in which it is more soluble). An equal volume of the other phase is added.

  • Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium. The mixture is then allowed to stand for the phases to separate completely. Centrifugation can be used to aid phase separation.

  • Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Aqueous Solubility Determination (OECD Guideline 105)

Principle: The aqueous solubility of a substance is its saturation concentration in water at a given temperature. The OECD 105 guideline describes two primary methods: the column elution method for substances with low solubility and the flask method for those with higher solubility. For trifluorophenylacetic acids, the flask method is more appropriate.

Apparatus:

  • Flask with a stirrer

  • Constant temperature bath

  • Filtration apparatus (e.g., syringe filter with a membrane filter)

  • Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Equilibration: An excess amount of the trifluorophenylacetic acid isomer is added to a known volume of water in a flask. The flask is placed in a constant temperature bath (e.g., 25 °C) and stirred for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The stirring is stopped, and the mixture is allowed to stand to allow the undissolved solid to settle.

  • Sampling and Filtration: A sample of the supernatant is carefully withdrawn and immediately filtered through a membrane filter to remove any undissolved particles.

  • Concentration Analysis: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method.

  • Solubility Determination: The determined concentration represents the aqueous solubility of the compound at the specified temperature.

Logical Workflow for Comparative Analysis

The following diagram illustrates the logical workflow for the comparative analysis of the physicochemical properties of trifluorophenylacetic acid positional isomers.

G cluster_0 Compound Selection cluster_1 Physicochemical Property Determination cluster_2 Data Analysis and Comparison 2-TFPAA 2-TFPAA Melting_Point Melting Point (Capillary Method) 2-TFPAA->Melting_Point pKa pKa (Potentiometric Titration) 2-TFPAA->pKa logP logP (Shake-Flask Method) 2-TFPAA->logP Solubility Aqueous Solubility (OECD 105) 2-TFPAA->Solubility 3-TFPAA 3-TFPAA 3-TFPAA->Melting_Point 3-TFPAA->pKa 3-TFPAA->logP 3-TFPAA->Solubility 4-TFPAA 4-TFPAA 4-TFPAA->Melting_Point 4-TFPAA->pKa 4-TFPAA->logP 4-TFPAA->Solubility Data_Table Tabulate Quantitative Data Melting_Point->Data_Table pKa->Data_Table logP->Data_Table Solubility->Data_Table Comparative_Analysis Comparative Analysis of Isomers Data_Table->Comparative_Analysis

Caption: Workflow for the comparative analysis of trifluorophenylacetic acid isomers.

References

Safety Operating Guide

Proper Disposal of 2,3,4-Trifluorophenylacetic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential safety and logistical information for the proper disposal of 2,3,4-Trifluorophenylacetic acid, a halogenated organic compound. Adherence to these procedures is critical for laboratory safety and environmental protection.

Key Safety and Handling Information

This compound is a white, solid powder. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[2] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₈H₅F₃O₂[3]
Molecular Weight 190.12 g/mol [3]
Melting Point 121 - 125 °C[1]
Hazard Classifications Acute Toxicity 4 (Oral), Skin Irritant 2, Eye Irritant 2, Specific Target Organ Toxicity - Single Exposure 3 (Respiratory irritation)[1][2][3]

Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal contractor via high-temperature incineration.[1][4][5] Fluorinated organic compounds are thermally stable and require high temperatures for complete destruction.[3] Incomplete incineration can lead to the formation of other hazardous fluorinated byproducts.

Step-by-Step Disposal Protocol
  • Waste Segregation:

    • Collect waste this compound and any materials contaminated with it (e.g., filter paper, contaminated gloves) in a dedicated, properly labeled hazardous waste container.

    • The container should be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.

    • Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., exclamation mark).

  • Storage:

    • Store the waste container in a designated satellite accumulation area.

    • The storage area should be cool, dry, and well-ventilated.

    • Ensure the container is stored away from incompatible materials such as strong bases and oxidizing agents.

  • Arrange for Pickup:

    • Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and transportation.

    • Provide them with a complete and accurate description of the waste.

Spill Cleanup Procedure

In the event of a spill, follow these steps:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated. For large spills, contact your institution's emergency response team.

  • Wear Appropriate PPE: Before cleaning, don the appropriate PPE as described above.

  • Contain and Absorb: For small spills, carefully sweep up the solid material, avoiding dust formation.[1][6] Use an inert absorbent material like vermiculite or sand for solutions.

  • Collect Waste: Place the spilled material and all contaminated cleaning materials into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent and water. Collect the cleaning materials as hazardous waste.

A Note on Neutralization

While general laboratory procedures for neutralizing corrosive wastes exist, they are not recommended as the sole disposal method for this compound. This is because the primary hazard is not just its acidity but its halogenated organic nature. Neutralization does not address the potential environmental risks associated with the fluorinated phenyl group. If neutralization is considered for very small, dilute aqueous solutions as a pre-treatment, it must be done with extreme caution in a fume hood, and the resulting solution must still be disposed of as hazardous chemical waste.

Visualizing the Disposal Workflow

The following diagram illustrates the recommended workflow for the proper disposal of this compound.

cluster_lab In the Laboratory cluster_disposal Professional Disposal generation Generation of Waste (Solid or in Solution) segregation Segregate into a Labeled, Compatible Waste Container generation->segregation storage Store in a Designated Satellite Accumulation Area segregation->storage pickup Arrange for Pickup by Licensed Waste Contractor storage->pickup transport Transport to a Treatment Facility pickup->transport incineration High-Temperature Incineration transport->incineration

Caption: Recommended disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,4-Trifluorophenylacetic acid
Reactant of Route 2
Reactant of Route 2
2,3,4-Trifluorophenylacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.